Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMEYOZRVPYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002875 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-56-2 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride CAS number
An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride
CAS Number: 827614-56-2
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 827614-56-2), a pivotal building block in modern medicinal chemistry. As a bifunctional linker, it incorporates the privileged piperazine scaffold, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's chemical properties, synthesis, applications, and handling protocols. We will explore the rationale behind its use as a versatile scaffold and provide field-proven insights into its application in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the tert-butyl ester of piperazine-N-acetic acid. The dihydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base counterpart (tert-butyl 2-(piperazin-1-yl)acetate, CAS No. 112257-22-4).[3][4][5][6][7]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [8] |
| CAS Number | 827614-56-2 | [8] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [8] |
| Molecular Weight | 273.20 g/mol | [8] |
| InChI Key (Free Base) | JOJBGPBSHQZRDA-UHFFFAOYSA-N |[3][4][9] |
Table 2: Physicochemical Properties (Data primarily for the free base, where noted)
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid (as free base) | [10] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg (as free base) | [5][8][9] |
| Density | ~1.0 g/cm³ (as free base) | [5] |
| Flash Point | 120.4 °C (as free base) | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[8][9][10] |
Synthesis and Rationale
The synthesis of monosubstituted piperazines is a cornerstone of medicinal chemistry.[11] The preparation of tert-butyl 2-(piperazin-1-yl)acetate typically involves the N-alkylation of piperazine with a suitable acetate precursor. A common and effective strategy is to utilize a large excess of piperazine to minimize dialkylation or to employ a protecting group strategy.[11] The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.[12]
Synthetic Workflow Rationale
The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid functionality. This group is stable to many reaction conditions (e.g., basic hydrolysis, nucleophilic attack) but can be readily cleaved under acidic conditions to unmask the carboxylic acid for subsequent coupling reactions. The piperazine core itself presents two nitrogen atoms: one is functionalized with the acetate moiety, leaving the second (–NH) available for further chemical modification, such as amide bond formation, reductive amination, or arylation.
Caption: Generalized synthetic workflow for the target compound.
Representative Synthetic Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory conditions.
-
N-Alkylation: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as acetonitrile or THF, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The excess piperazine acts as both the nucleophile and the acid scavenger.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. The organic layer contains the desired product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base, tert-butyl 2-(piperazin-1-yl)acetate.[3]
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a cold, anhydrous solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (2 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.[12]
-
Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[12]
Applications in Research and Drug Development
The piperazine ring is considered a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its utility.[2][13] This heterocycle can improve the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility and modulating lipophilicity. The basicity of the piperazine nitrogens allows them to be protonated at physiological pH, which can facilitate interactions with biological targets.[2]
This compound is a powerful tool for leveraging these benefits. It provides a pre-functionalized piperazine core, streamlining the synthesis of complex molecules.
-
As a Bifunctional Linker: The molecule has two distinct points for chemical modification: the secondary amine of the piperazine ring and the ester. The amine can be coupled to various moieties (e.g., aryl groups, alkyl chains), while the ester can be deprotected to reveal a carboxylic acid for amide bond formation. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]
-
CNS Drug Discovery: Piperazine derivatives are frequently found in drugs targeting the central nervous system (CNS), including antagonists for serotonin (5-HT) receptors and dopamine receptors.[14][15] This building block is an ideal starting point for synthesizing novel ligands for these targets.
-
Oncology: Many modern kinase inhibitors used in cancer therapy incorporate a piperazine moiety to enhance solubility and target engagement.[13] This reagent can be used to introduce the piperazine scaffold into potential anti-cancer agents.
Caption: Versatility of the scaffold in chemical synthesis.
Experimental Protocol: Amide Coupling
This protocol demonstrates the use of the reagent after deprotection to form a new amide bond.
-
Deprotection: Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Isolation: Remove the solvent and excess TFA under reduced pressure to yield the crude 2-(piperazin-1-yl)acetic acid as its salt.
-
Amide Coupling: Dissolve the crude acid (1 equivalent) and a desired amine (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the final amide product by chromatography or recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[16][17][18]
Table 3: GHS Hazard and Precautionary Statements (Based on free base and related compounds)
| Category | Statements | Source |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][4][17] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][16][17] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16][18]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[17][18]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C is recommended for long-term stability).[8][9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[17][18]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring a strategically protected carboxylic acid and a reactive secondary amine on the privileged piperazine scaffold, offers a reliable and efficient pathway for the synthesis of diverse and complex molecules. Understanding its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.
References
-
This compound. LookChem.[Link]
-
Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE.[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.[Link]
-
CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers. LookChem.[Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.[Link]
-
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed.[Link]
-
(S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. PubMed.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 4. dempochem.com [dempochem.com]
- 5. biosynce.com [biosynce.com]
- 6. CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound|lookchem [lookchem.com]
- 9. tert-Butyl 2-(piperazin-1-yl)acetate,112257-22-4-Amadis Chemical [amadischem.com]
- 10. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride
Executive Summary
This technical guide provides a detailed framework for understanding and determining the aqueous solubility of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a key intermediate in pharmaceutical synthesis. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both biological and chemical systems, impacting everything from reaction efficiency to bioavailability.[1][2] This document moves beyond a simple data sheet to offer researchers, scientists, and drug development professionals a robust guide to the principles of solubility, the distinction between thermodynamic and kinetic measurements, and detailed, field-proven protocols for their accurate determination. By explaining the causality behind experimental choices and providing self-validating protocols, this guide equips scientists with the necessary tools to generate reliable and reproducible solubility data for this and other critical compounds.
Introduction
This compound (CAS No.: 827614-56-2) is a piperazine derivative frequently employed as a linker or building block in the synthesis of complex pharmaceutical molecules.[3][4] As the dihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free-base form. The accurate characterization of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development.[5] Poor solubility can lead to unreliable results in in vitro assays, significant challenges in developing suitable formulations for in vivo studies, and ultimately, poor oral bioavailability.[2][6] This guide provides the foundational knowledge and actionable protocols to precisely measure this critical parameter.
Physicochemical Profile
A compound's solubility is intrinsically linked to its structural and physicochemical properties.[2] The following table summarizes the key identifiers and predicted characteristics for this compound. It is important to note that while specific experimental solubility data for this compound is not widely published, its properties as a salt of a weak base suggest a pH-dependent solubility profile.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 827614-56-2 | [7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2(HCl) | [7] |
| Molecular Weight | 273.20 g/mol | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Storage Temperature | 2-8°C, under inert gas | [7] |
Understanding Aqueous Solubility in Drug Discovery
The Central Role of Solubility
Aqueous solubility is a master variable in pharmaceutical sciences. A compound must be in solution to be absorbed by the body, to interact with its target protein in a biochemical assay, and to be amenable to formulation.[6][8] A desirable solubility profile for an oral drug candidate is generally considered to be greater than 60 µg/mL.[2] Measuring solubility early and accurately prevents costly downstream failures.
Thermodynamic vs. Kinetic Solubility
The term "solubility" can refer to two distinct measurements, each relevant at different stages of the research and development process.[1]
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[9] This measurement is crucial for lead optimization and formulation development, as it defines the absolute solubility limit under specific conditions (e.g., pH, temperature).[2][5] It is typically determined using the "shake-flask" method, which requires longer incubation times to ensure equilibrium is reached.[1][9]
-
Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[2] This method is fast and well-suited for the high-throughput screening (HTS) formats common in early drug discovery.[5][10] While it often overestimates thermodynamic solubility, it provides a rapid and valuable assessment for ranking and prioritizing compounds.[2]
Experimental Determination of Thermodynamic Solubility
Principle of the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The core principle is to create a saturated solution by adding an excess of the solid compound to a buffer and agitating it for a sufficient period to allow the system to reach a state of equilibrium between the dissolved and undissolved material.[6]
Detailed Step-by-Step Protocol
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the vial.[9]
-
Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension vigorously (e.g., 700-850 rpm) for at least 24 hours to ensure equilibrium is reached.[9][10]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically important and can be achieved by either:
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with the appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[11][12]
-
Calibration: Prepare a standard curve using known concentrations of the test compound to accurately quantify the concentration in the test sample.
-
Calculation: The solubility is reported as the measured concentration of the saturated solution, typically in µg/mL or µM.
Rationale and Expert Insights
-
Causality: Using an excess of solid material is essential to ensure that the final solution is truly saturated. The 24-hour incubation period is a standard duration to allow slow-dissolving compounds or those undergoing crystal form changes to reach a stable equilibrium.[1]
-
Trustworthiness: The protocol's validity hinges on the complete separation of solid from the liquid phase. Any carryover of undissolved particles will lead to an overestimation of solubility. Using HPLC-UV for quantification is preferred over simple UV spectroscopy because it can distinguish the parent compound from any potential impurities or degradation products, ensuring analytical accuracy.[13]
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
High-Throughput Determination of Kinetic Solubility
Principle of the DMSO Precipitation Method
This method assesses solubility by determining the concentration at which a compound precipitates when its highly concentrated stock solution in dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer.[14] The resulting precipitate can be detected directly via light scattering (nephelometry) or indirectly by quantifying the remaining dissolved compound after filtration.[2][15]
Detailed Step-by-Step Protocol
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[10]
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a much larger volume (e.g., 98-195 µL) of the desired aqueous buffer (e.g., PBS pH 7.4). This ensures the final DMSO concentration remains low (≤2%).[14][15]
-
Incubation: Seal the plate and shake at a controlled temperature for a shorter duration, typically 1.5 to 2 hours.[5][10]
-
Detection & Quantification (Choose one):
-
Method A: Nephelometry: Place the plate directly into a laser nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.[8]
-
Method B: Filtration & UV/LC-MS Analysis: Pass the solutions through a solubility filter plate to remove any precipitate.[14] Analyze the concentration of the compound in the filtrate using a plate reader (for UV-Vis) or by LC-MS, comparing against a standard curve.[5][15]
-
-
Calculation: The highest concentration at which no precipitate is detected (or the concentration measured in the filtrate) is reported as the kinetic solubility.
Rationale and Expert Insights
-
Causality: DMSO is used because it can solubilize a wide range of organic compounds at high concentrations. The "shock" of adding this organic solution to an aqueous buffer can create a temporary supersaturated state, and the formation of precipitate from this state is what is being measured.
-
Trustworthiness: This method's reliability is enhanced by including low, medium, and high solubility control compounds in each assay plate to validate the run.[14] While very fast, it is sensitive to the rate of addition, mixing speed, and exact final DMSO concentration, which must be carefully controlled for reproducibility.
Workflow Diagram: Kinetic Solubility
Caption: Workflow for Kinetic Solubility Assay via DMSO Precipitation.
Conclusion
While publicly available datasets on the solubility of this compound are limited, this guide provides the comprehensive scientific framework and validated experimental protocols required to generate this critical data with confidence. Understanding the distinction between thermodynamic and kinetic solubility allows for the selection of the appropriate assay to answer the specific questions posed at different stages of the drug discovery pipeline. By adhering to the detailed methodologies presented, researchers can ensure the generation of accurate, reproducible, and decision-enabling solubility data, thereby mitigating risks and facilitating the successful advancement of their research and development programs.
References
-
This compound. LookChem. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. National Center for Biotechnology Information. [Link]
-
In-vitro Thermodynamic Solubility. Protocols.io. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Method for determining solubility of a chemical compound.
-
Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tenovapharma.com [tenovapharma.com]
- 4. biosynce.com [biosynce.com]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. This compound|lookchem [lookchem.com]
- 8. rheolution.com [rheolution.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its application in the synthesis of advanced pharmaceutical agents.
Core Compound Characteristics
This compound is a piperazine derivative valued for its bifunctional nature. The piperazine ring offers two nitrogen atoms with distinct reactivity profiles when one is protected, while the tert-butyl acetate moiety provides a carboxylic acid surrogate that can be deprotected under specific conditions. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 273.20 g/mol | [1] |
| CAS Number | 827614-56-2 | [1] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in water, methanol | General Knowledge |
| Storage Conditions | 2-8°C, under inert gas | General Knowledge |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that leverages the principles of protecting group chemistry to achieve selective functionalization of the piperazine ring. The overall synthetic strategy involves three key stages: mono-Boc protection of piperazine, N-alkylation with a tert-butyl acetate synthon, and finally, deprotection to yield the desired dihydrochloride salt.
Sources
A Comprehensive Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical structure, physicochemical properties, synthesis, and critical applications, grounding our discussion in the principles of medicinal chemistry and process development.
Introduction: The Strategic Importance of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a recurring motif in a vast array of approved therapeutic agents, targeting conditions from central nervous system disorders to oncology.[1][2][3] The widespread use of piperazine is not coincidental; its unique structural and physicochemical properties make it an invaluable tool for drug designers.[4][5] The two nitrogen atoms offer points for chemical modification, influence pKa, enhance aqueous solubility, and can participate in crucial hydrogen bonding interactions with biological targets, thereby improving both pharmacokinetic and pharmacodynamic profiles.[1][4]
This compound emerges as a particularly strategic building block. It is a bifunctional linker, presenting a secondary amine for nucleophilic attack or coupling reactions, while the second nitrogen is functionalized with a tert-butyl protected acetate group.[6] This dual functionality allows for the sequential and controlled assembly of complex molecules, making it a cornerstone intermediate for constructing novel chemical entities. The dihydrochloride salt form enhances the compound's stability and handling properties, presenting it as a reliable reagent for laboratory and process chemistry.
Chemical Structure and Physicochemical Properties
The formal chemical name for the topic compound is this compound. Its structure consists of a central piperazine ring N-substituted with a tert-butoxycarbonylmethyl group. In its dihydrochloride salt form, both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.
Caption: Chemical Structure of this compound.
The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 827614-56-2 | [7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [7] |
| Molecular Weight | 273.20 g/mol | [7] |
| Appearance | Colorless to light yellow liquid (free base) | [8] |
| Boiling Point | 275.4 °C at 760 mmHg (free base, predicted) | [7][8][9] |
| Density | ~0.998 g/cm³ (predicted) | [7][8] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7][8][10] |
| Free Base CAS | 112257-22-4 | [11][12] |
| Free Base MW | 200.28 g/mol | [11][12] |
Synthesis and Rationale
The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry, particularly the strategic use of protecting groups to achieve selective functionalization. The trustworthiness of any protocol lies in its reproducibility and the logical sequence of its steps.
Synthetic Strategy Overview
A common and reliable strategy involves the mono-N-alkylation of a protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens, as it is stable under many reaction conditions but can be readily removed under acidic conditions. The synthesis can be logically broken down into three key stages: protection, alkylation, and deprotection/salt formation.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(tert-butoxycarbonyl)piperazine-1-acetate
-
Rationale: This step selectively alkylates the free secondary amine of mono-Boc protected piperazine. Sodium carbonate acts as a mild base to neutralize the HBr generated during the reaction, while acetonitrile serves as a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add sodium carbonate (1.5 eq).
-
To this stirring suspension, add tert-butyl bromoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Synthesis of this compound
-
Rationale: This final step serves a dual purpose: the acidic conditions cleave the Boc protecting group from the piperazine nitrogen, and the excess hydrochloric acid protonates both basic nitrogen atoms to form the stable dihydrochloride salt.[13] The salt form is often a crystalline solid, which facilitates isolation and purification.
-
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath (0°C).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M, 2.5-3.0 eq) dropwise with vigorous stirring.
-
A precipitate will form. Allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
-
Applications in Drug Development
The utility of this reagent lies in its pre-installed, protected carboxymethyl side chain and the free secondary amine, which serves as a handle for further elaboration.
Role as a Bifunctional Linker
The primary application is in the systematic construction of larger molecules. The secondary amine can be functionalized through various common reactions:
-
Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with electron-deficient aromatic rings.
The tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved at a later stage under acidic conditions without affecting other acid-labile groups like amides. This orthogonal protection strategy is fundamental to modern multi-step synthesis.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [m.chemicalbook.com]
- 9. biosynce.com [biosynce.com]
- 10. 112257-22-4|tert-Butyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 11. dempochem.com [dempochem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Introduction: The Strategic Value of a Bifunctional Linker in Medicinal Chemistry
An In-depth Technical Guide: tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic use of bifunctional building blocks—molecules possessing two distinct reactive sites—is a cornerstone of combinatorial chemistry and lead optimization. Among these, This compound has emerged as a particularly valuable reagent.
This guide provides an in-depth technical overview of this compound, moving beyond simple specifications to explore the chemical logic behind its application. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate basicity (pKa) to optimize pharmacokinetics.[1] The genius of this specific reagent lies in its orthogonal design: a nucleophilic secondary amine on the piperazine ring ready for elaboration, and a sterically hindered tert-butyl ester that serves as a robust, acid-labile protecting group for a carboxylic acid moiety.
For researchers and drug development professionals, understanding the nuances of this building block—from its identity and properties to its practical application and quality control—is key to unlocking its full potential in the rapid assembly of novel chemical entities.
Chemical Identity and Nomenclature
Precise identification is the foundation of reproducible science. The subject of this guide is commercially available and referenced under several names and identifiers, often distinguishing between the dihydrochloride salt and its free base form. The dihydrochloride salt is generally preferred for its enhanced stability and handling properties as a crystalline solid.
| Identifier | Value | Reference |
| Primary Name | This compound | [2][3] |
| CAS Number (Salt) | 827614-56-2 | [2][3] |
| CAS Number (Free Base) | 112257-22-4 | [4][5][6][7][8][9][10] |
| Molecular Formula | C10H20N2O2 · 2HCl | [2][3] |
| Molecular Weight | 273.20 g/mol | [2][3] |
| Common Synonyms | 1-(tert-butoxycarbonylmethyl)piperazine dihydrochloride, tert-Butyl Piperazin-1-yl-acetate dihydrochloride, PIPERAZIN-1-YL-ACETIC ACID TERT-BUTYL ESTER 2HCL | [2] |
Physicochemical and Computed Properties
The utility of a chemical reagent is dictated by its physical and chemical properties. The data below, compiled from various suppliers and chemical databases, provides a snapshot of the characteristics of the free base form, which are foundational to understanding its reactivity and handling.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid (Free Base) | [11] |
| Boiling Point | 275.4 °C at 760 mmHg | [2][7][11] |
| Density | ~0.998 g/cm³ | [2][11] |
| PSA (Polar Surface Area) | 41.57 Ų | [2] |
| XLogP | 0.233 | [5] |
| Hydrogen Bond Donors | 1 (Free Base) | [5] |
| Hydrogen Bond Acceptors | 4 (Free Base) | [2][5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][11] |
The Core Application: A Versatile Scaffold for Synthesis
The primary value of tert-butyl 2-(piperazin-1-yl)acetate lies in its bifunctionality, which allows for sequential and controlled synthetic transformations.
-
The Nucleophilic Amine: The secondary amine (N-4 position) of the piperazine ring is a potent nucleophile. It readily participates in a wide array of C-N bond-forming reactions, including reductive aminations, Michael additions, and, most notably, transition-metal-catalyzed cross-couplings like Buchwald-Hartwig or Ullmann reactions. This allows for the straightforward attachment of aryl, heteroaryl, or alkyl groups.
-
The Protected Carboxylic Acid: The tert-butyl ester is a workhorse protecting group. It is exceptionally stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents. However, it can be cleaved cleanly under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the carboxylic acid. This acid can then be used for subsequent amide bond couplings, esterifications, or other transformations.
This orthogonality is the key to its utility, enabling complex, multi-step syntheses without the need for cumbersome protection/deprotection sequences at every stage.
General Synthetic Workflow
The following diagram illustrates a typical workflow where the linker is sequentially functionalized at its two distinct reactive sites.
Caption: Sequential functionalization workflow using the bifunctional linker.
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a representative C-N cross-coupling reaction, a cornerstone of modern medicinal chemistry for which this linker is ideally suited. The self-validating nature of this protocol is ensured by specifying stoichiometric ratios and reaction monitoring checkpoints.
Objective: To couple an aryl bromide with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (3.0 eq).
-
Causality: The use of a Schlenk flask under an inert atmosphere (N₂ or Ar) is critical. Palladium(0) catalysts are oxygen-sensitive and will decompose, halting the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle and neutralize the HBr formed; the excess ensures the deprotonation of the dihydrochloride salt to the reactive free base in situ.
-
-
Reagent Addition: Add this compound (1.0 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.
-
Causality: Anhydrous solvent is essential as water can interfere with the catalyst and the strong base.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.
Quality Control and Analytical Characterization
Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. For this compound, several analytical techniques are standard.[12]
| Technique | Expected Result / Observation |
| ¹H-NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), the piperazine ring protons (multiple signals, ~2.5-3.5 ppm), and the methylene group adjacent to the carbonyl (~3.3 ppm, singlet, 2H). |
| LC-MS | A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 201.16. |
| HPLC Purity | A single major peak, typically with purity ≥95%. |
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a sample of tert-butyl 2-(piperazin-1-yl)acetate using reverse-phase HPLC.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the sample diluent to a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~1 mg/mL) in the sample diluent.
-
Blank Injection: Inject 10 µL of the sample diluent to ensure the system is clean and to identify any solvent-related peaks.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, and equilibrate for 3 min.
-
-
Analysis: Inject the standard and the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Trustworthiness: This method is self-validating. The blank run confirms no system contamination. The gradient elution ensures that both early- and late-eluting impurities are captured. Comparing the sample chromatogram to a known reference standard confirms peak identity.
-
Safety, Handling, and Storage
Proper handling is essential for safety and for maintaining the integrity of the reagent.
-
Hazards: The free base form is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][13]
-
Storage: The dihydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigeration at 2-8 °C is recommended.[2][11]
Conclusion
This compound is more than just a catalog chemical; it is a sophisticated synthetic tool. Its value is derived from the strategic placement of a nucleophilic amine and a robustly protected carboxylic acid within a pharmaceutically relevant piperazine scaffold. This design enables chemists to efficiently build molecular complexity, making it an indispensable asset in the pursuit of novel therapeutics. A thorough understanding of its properties, reaction compatibility, and analytical profile, as outlined in this guide, empowers researchers to leverage this building block with confidence and precision.
References
-
This compound. LookChem. [Link]
-
Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE. [Link]
-
CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers. LookChem. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
GLYCINE t-BUTYL ESTER. Organic Syntheses. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. dempochem.com [dempochem.com]
- 6. 112257-22-4|tert-Butyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 7. biosynce.com [biosynce.com]
- 8. tert-Butyl 2-(piperazin-1-yl)acetate,112257-22-4-Amadis Chemical [amadischem.com]
- 9. CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers [lookchem.com]
- 10. arctomsci.com [arctomsci.com]
- 11. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mmbio.byu.edu [mmbio.byu.edu]
A Comprehensive Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride for Research and Development
This guide provides an in-depth analysis of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS No. 827614-56-2), a bifunctional molecule integral to the synthesis of novel compounds in drug discovery and development.[1] This document moves beyond a standard safety data sheet to offer a holistic perspective, integrating physicochemical properties with practical, field-tested protocols for safe handling, storage, and use in a laboratory setting. The insights herein are curated for researchers, chemists, and drug development professionals who require a nuanced understanding of this reagent.
Compound Overview and Physicochemical Properties
This compound is a piperazine derivative featuring a tert-butyl acetate group.[1] This structure provides a protected carboxylic acid and a reactive secondary amine within the piperazine ring, making it a valuable building block in organic synthesis. The dihydrochloride salt form enhances stability and can influence solubility characteristics.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 · 2(HCl) | [1] |
| Molecular Weight | 273.20 g/mol | [1] |
| Boiling Point | 275.4 °C at 760 mmHg | [1] |
| Flash Point | 120.4 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |
Note: Some physical properties are predicted or based on the free-base form of the molecule.
Hazard Identification and Risk Mitigation
-
Piperazine Moiety: Piperazine and its salts are known to be skin and eye irritants.[4][5] More significantly, they are recognized as skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[4][6] Occupational asthma has been reported with exposure to piperazine dust.[2][7]
-
Tert-butyl Acetate Moiety: Tert-butyl acetate is a highly flammable liquid and vapor.[8][9][10] It can cause respiratory irritation, drowsiness, or dizziness.[8][11] Repeated exposure may lead to skin dryness or cracking.[10]
-
Dihydrochloride Salt: As a hydrochloride salt, the compound can be corrosive and irritating, particularly in the presence of moisture. The dust can be irritating to the respiratory system.
Inferred Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
H335: May cause respiratory irritation.[12]
Due to the lack of specific toxicological data, this compound should be handled with the utmost care, assuming it possesses the hazards of its components.
Safe Handling and Engineering Controls
A multi-layered approach to safety is essential when working with this compound.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Skin Protection: A lab coat and nitrile gloves are essential. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[10]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[6]
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]
-
An eyewash station and safety shower must be readily accessible.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Stability: The dihydrochloride salt form is generally more stable than the free base.[2]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in a typical research application.
Objective: To prepare a 100 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Calculation: Calculate the mass of the compound required. For 1 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 273.20 g/mol = 0.02732 g (27.32 mg)
-
-
Weighing: Carefully weigh out 27.32 mg of the compound into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Causality Behind Choices:
-
DMSO as Solvent: DMSO is a common solvent for polar organic molecules and is often used in biological assays.
-
Anhydrous Solvent: Using an anhydrous solvent prevents potential hydrolysis of the ester group.
-
Low-Temperature Storage: Storing the solution at low temperatures minimizes degradation over time.
Logical Relationship Diagram:
Caption: Preparation and application workflow for this compound.
Disposal Considerations
All waste materials, including unused compound and contaminated materials, should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- Vertex AI Search. (2024-03-13).
- NIC Industries.
- LookChem. Tert-butyl 2-(piperazin-1-yl)
- PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.
- CDH Fine Chemical.
- Sigma-Aldrich. (2024-08-07).
- A.G. Layne.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- CDC - NIOSH Pocket Guide to Chemical Hazards. Piperazine dihydrochloride.
- Santa Cruz Biotechnology. Piperazine.
- Spectrum Chemical. (2007-05-10).
- Fisher Scientific. (2012-02-13).
- Sigma-Aldrich. tert-Butyl 2-(piperazin-1-yl)
- Fisher Scientific. (2018-01-18).
- AK Scientific, Inc. Safety Data Sheet - Tert-butyl 2-oxo-2-(piperazin-1-yl)
- Tenova Pharma. tert-butyl 2-(piperazin-1-yl)
- RBNAinfo. (2018-11-20).
- BLD Pharmatech. SAFETY DATA SHEET - tert-Butyl 2-(piperazin-1-yl)
- BIOSYNCE. Tert-Butyl 2-(piperazin-1-yl)
- ChemicalBook. Tert-butyl2-(piperazin-1-yl)
- Amadis Chemical. tert-Butyl 2-(piperazin-1-yl)
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 8. cometchemical.com [cometchemical.com]
- 9. images.nicindustries.com [images.nicindustries.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aglayne.com [aglayne.com]
- 12. aksci.com [aksci.com]
Introduction: The Piperazine Scaffold as a Privileged Core
An In-depth Technical Guide to the Role of Piperazine Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged scaffolds" for their ability to serve as a versatile foundation for developing drugs against multiple targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold.[1][2][3][4] Its prevalence in modern drug discovery is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic accessibility, and pharmacological versatility.[5][6]
The two nitrogen atoms within the piperazine ring provide a large polar surface area, hydrogen bond donors and acceptors, and relative structural rigidity, which can enhance target affinity and specificity.[6][7] These features often lead to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[6][8] From its early use as an anthelmintic agent to its central role in modern drugs for cancer, central nervous system (CNS) disorders, and allergies, the piperazine moiety has proven to be an indispensable tool for medicinal chemists.[3][9] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of piperazine derivatives, offering field-proven insights for drug development professionals.
Caption: Logical relationship of the piperazine scaffold's core properties to its diverse therapeutic applications.
Synthesis of Piperazine Derivatives: A General Overview
The synthetic tractability of the piperazine core is a primary reason for its widespread use.[6] The two nitrogen atoms can be functionalized selectively, allowing for the creation of large libraries of compounds for screening. Common synthetic strategies include N-alkylation, reductive amination, and the reduction of carboxamides.[10] More recent advances have focused on the C-H functionalization of the carbon atoms of the piperazine ring, opening new avenues for structural diversity.[8]
Experimental Protocol: General Procedure for N-Alkylation of Piperazine
This protocol describes a standard laboratory procedure for the synthesis of a mono-N-alkylated piperazine derivative, a common step in the development of many therapeutic agents.[10][11]
Objective: To synthesize 1-benzylpiperazine from piperazine and benzyl chloride.
Materials:
-
Piperazine (anhydrous)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in anhydrous acetonitrile (100 mL). Add potassium carbonate (3 equivalents) to the suspension.
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add a solution of benzyl chloride (1 equivalent) in anhydrous acetonitrile (20 mL) dropwise over 30 minutes using a dropping funnel. The dropwise addition helps to control the exothermic reaction and minimize the formation of the di-substituted product.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (benzyl chloride) is consumed.
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-benzylpiperazine by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Caption: A generalized experimental workflow for the N-alkylation of piperazine.
Pharmacological Applications and Mechanisms of Action
The true value of the piperazine scaffold is demonstrated by its presence in a vast array of FDA-approved drugs targeting a wide range of diseases.[10][12]
| Drug Name (Example) | Therapeutic Class | Core Mechanism of Action |
| Clozapine | Atypical Antipsychotic | Antagonist at Dopamine (D₂) and Serotonin (5-HT₂ₐ) receptors.[13][14] |
| Vortioxetine | Antidepressant | Serotonin (5-HT) reuptake inhibitor and receptor modulator.[13][14] |
| Cetirizine | Antihistamine | Selective inverse agonist of the Histamine H₁ receptor.[15][16] |
| Imatinib | Anticancer | Kinase inhibitor (targets Bcr-Abl tyrosine kinase).[4][12] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor.[8] |
| Ciprofloxacin | Antibiotic | DNA gyrase inhibitor.[9] |
Table 1: Selected examples of FDA-approved drugs containing the piperazine moiety, highlighting their therapeutic diversity.
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in neuropharmacology, forming the backbone of many antipsychotic, antidepressant, and anxiolytic drugs.[13][17][18] Their success in this area is partly due to the physicochemical properties that allow them to cross the blood-brain barrier.[19]
-
Antipsychotics: Many typical and atypical antipsychotics feature a piperazine ring.[20][21] These drugs often act as antagonists or partial agonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, modulating neurotransmitter pathways implicated in schizophrenia.[21][22] The piperazine moiety often connects an aryl group that interacts with the receptor to another part of the molecule that fine-tunes its pharmacological profile.[20]
-
Antidepressants and Anxiolytics: The piperazine scaffold is almost ubiquitous in the development of novel antidepressants.[23] It plays a crucial role in the specific binding conformations of agents that target the serotonergic system.[23] Drugs like buspirone and vortioxetine utilize the piperazine core to interact with serotonin receptors, particularly the 5-HT₁ₐ subtype, to exert their therapeutic effects.[13][24][25] The blockade of the anxiolytic-like effect of some derivatives by a 5-HT₁ₐ receptor antagonist confirms the involvement of this serotonergic pathway.[25]
Antihistamines
The development of piperazine-based antihistamines showcases a classic example of rational drug design.[16] These drugs function as inverse agonists at the histamine H₁ receptor, stabilizing it in an inactive conformation and preventing the signaling cascade that leads to allergic symptoms.[16]
The journey from the first-generation, sedating antihistamine hydroxyzine to its non-sedating active metabolite cetirizine, and finally to the more potent single-enantiomer levocetirizine, illustrates how the piperazine scaffold can be modified to improve safety and efficacy.[16] The addition of a carboxylic acid group to create cetirizine drastically reduced its ability to cross the blood-brain barrier, thereby eliminating the sedative side effects.[16]
Caption: Simplified signaling pathway of the H1 receptor and the inhibitory action of piperazine inverse agonists.
Anticancer Agents
The piperazine ring is a key structural component in numerous modern anticancer drugs, including several FDA-approved kinase inhibitors.[4][12] Its utility in oncology stems from its ability to act as a flexible linker between different pharmacophores or as a scaffold for groups that interact with the target macromolecule.[26][27]
For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across various human tumor cell lines.[28][29] Structure-activity relationship studies of arylpiperazine derivatives have identified compounds that inhibit cancer cell proliferation by inducing cell cycle arrest or apoptosis.[30][31] The direct induction of both intrinsic and extrinsic apoptotic pathways is a prominent anticancer mechanism for some piperazine compounds.[31]
| Compound Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |
| Vindoline-piperazine Conjugate (23) | Breast (MDA-MB-468) | GI₅₀ = 1.00 µM | [29] |
| Vindoline-piperazine Conjugate (25) | Lung (HOP-92) | GI₅₀ = 1.35 µM | [29] |
| Quinoxalinyl–piperazine Derivative (30) | Breast, Skin, Pancreas | Inhibits proliferation | [30] |
| Piperazine-Berberine Hybrid (27) | Cervical (HeLa) | IC₅₀ = 0.44 µM | [12] |
| Piperazine Derivative (33) | Prostate (PC3) | IC₅₀ = 0.5 µM | [12] |
Table 2: Examples of anticancer activity for various piperazine derivatives, demonstrating structure-activity relationships.
Anthelmintic Agents
Historically, one of the first major therapeutic uses of piperazine was in treating parasitic worm infections.[32][33] Its mechanism of action is distinct and selective for helminths. Piperazine acts as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptors of the parasites.[32][34] This leads to hyperpolarization of the muscle cells, causing a flaccid paralysis in the worm.[34][35] Once paralyzed, the parasite is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[33][34] This selectivity arises because vertebrates primarily use GABA in the CNS, and the isoform of the GABA receptor in helminths is different.[32]
Future Perspectives and Conclusion
The story of the piperazine scaffold is far from over. Its structural simplicity and synthetic versatility ensure its continued relevance in drug discovery.[6][36] Current research is focused on creating more complex and diverse derivatives through advanced synthetic methods like C-H functionalization, allowing for finer control over molecular properties.[8] Furthermore, the piperazine core is being employed to design multi-target ligands, which can interact with multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[27][37]
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine - Wikipedia.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE.
- The Recent Development of Piperazine and Piperidine Deriv
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.
- Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed.
- The Recent Development of Piperazine and Piperidine Deriv
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.
- Piperazine Scaffold: A Remarkable Tool in Gener
- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals.
- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed.
- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchG
- Synthesis of Pyrimidine Incorporated Piperazine Deriv
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- The medicinal chemistry of piperazines: A review - PubMed.
- The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines - Benchchem.
- The Significance of Piperazine Deriv
- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - Canadian Science Publishing.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- The Neuropharmacological Potential of Piperazine Deriv
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central.
- Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
- What is the mechanism of Piperazine?
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Piperazine deriv
- Piperazine citrate: mechanism of action, applic
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed.
- Piperazine derivatives: a potentially tool for the tre
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchG
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.
- The structure‐activity relationship of antihistaminic activity piperazine derivatives.
- Biological Activities of Piperazine Deriv
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Piperazine - Wikipedia [en.wikipedia.org]
- 33. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 34. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 35. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 36. nbinno.com [nbinno.com]
- 37. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Bifunctional Piperazine Linkers in Advanced Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of modern molecular sciences, the ability to selectively connect and modulate biological entities is paramount. Bifunctional linkers have emerged as indispensable tools in this endeavor, acting as molecular bridges that enable the creation of novel conjugates with tailored properties and functions. Among the diverse array of linker technologies, the piperazine scaffold has garnered significant attention for its unique combination of structural rigidity, synthetic versatility, and advantageous physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the applications of bifunctional piperazine linkers. As a senior application scientist, my aim is to not only present established protocols but to also offer insights into the causal relationships between the structural attributes of these linkers and their functional outcomes in complex biological systems.
The Piperazine Moiety: A Privileged Scaffold in Linker Design
The six-membered heterocyclic piperazine ring, with its two nitrogen atoms in a 1,4-disposition, is more than a simple spacer. Its inherent chemical and physical characteristics make it a "privileged scaffold" in medicinal chemistry and a strategic choice for linker design.[1]
Physicochemical Advantages
The utility of the piperazine ring in bifunctional linkers stems from a unique confluence of properties:
-
Enhanced Aqueous Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly increasing the polarity and aqueous solubility of the parent molecule.[2] This is a critical advantage in the development of large, often hydrophobic, molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][4]
-
Structural Rigidity and Conformational Pre-organization: Compared to flexible alkyl or polyethylene glycol (PEG) chains, the piperazine ring introduces a degree of conformational constraint.[5] This rigidity can pre-organize the bifunctional molecule into a bioactive conformation, which is crucial for facilitating the formation of stable ternary complexes in PROTACs, for example.[6]
-
Tunable Basicity (pKa): The basicity of the piperazine nitrogens, and thus the extent of protonation, can be finely tuned by the electronic nature of the neighboring chemical groups within the linker.[7] This allows for precise control over the linker's charge and its interactions with the biological environment.
-
Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups on a monosubstituted piperazine can serve as hydrogen bond donors. This facilitates intramolecular and intermolecular interactions that can stabilize desired conformations and enhance binding to target proteins.
Synthetic Versatility
The piperazine scaffold offers remarkable synthetic tractability. The differential reactivity of the two nitrogen atoms allows for sequential and controlled functionalization. One nitrogen can be protected, typically with a tert-butyloxycarbonyl (Boc) group, enabling selective modification of the other nitrogen, followed by deprotection and further derivatization.[8] This modular approach is fundamental to the construction of diverse libraries of bifunctional molecules for screening and optimization.[9]
Core Applications of Bifunctional Piperazine Linkers
The unique attributes of piperazine linkers have led to their widespread adoption in several key areas of research and drug development.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The linker in a PROTAC is a critical determinant of its efficacy, and piperazine has emerged as a key component in modern PROTAC design.
Causality in PROTAC Design: The incorporation of a piperazine moiety into a PROTAC linker is not merely for spacing. Its ability to enhance solubility is crucial for these often large and greasy molecules. Furthermore, the rigidity it imparts can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby increasing its stability and promoting efficient ubiquitination.[10]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the payload is critical for the ADC's stability in circulation and the efficient release of the drug at the tumor site.[11][]
Causality in ADC Design: The hydrophilicity imparted by piperazine linkers can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving its pharmacokinetic profile.[13][14] The stability of the bonds formed with the piperazine nitrogen (e.g., amides, ureas) contributes to the overall stability of the ADC in circulation, minimizing premature drug release and off-target toxicity.[11]
Chemical Probes and Diagnostic Agents
Bifunctional piperazine linkers are also employed in the development of chemical probes for studying biological processes and as components of diagnostic agents. For example, they can be used to attach fluorescent dyes, biotin tags, or other reporter molecules to a ligand that binds to a specific target.[15]
Causality in Probe Design: The defined length and rigidity of piperazine linkers can be advantageous in positioning a reporter group at an optimal distance from the binding ligand, minimizing interference with target binding while ensuring effective signal generation. Their solubility-enhancing properties are also beneficial for probes used in aqueous biological assays.
Synthesis of Bifunctional Piperazine Linkers: Experimental Protocols
The synthesis of bifunctional piperazine linkers typically involves a modular approach, often starting with the mono-protection of piperazine.
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes a common method for the selective mono-protection of piperazine, a crucial first step for many bifunctional linker syntheses.[8][9]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 eq) in methanol (approximately 0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 eq) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C to form the mono-protonated piperazine salt.
-
Boc Anhydride Addition: Add Boc₂O (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Add a saturated solution of NaHCO₃ to the residue and extract with DCM or EtOAc.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.[11]
Protocol 2: Synthesis of a Piperazine Linker with a Terminal Carboxylic Acid
This protocol outlines the synthesis of a bifunctional piperazine linker with a free carboxylic acid, which can be used for subsequent amide bond formation.[1]
Materials:
-
N-Boc-piperazine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: To a solution of N-Boc-piperazine (1.0 eq) in ACN, add ethyl bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1M HCl and extract with EtOAc.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desired piperazine linker with a terminal carboxylic acid.
Protocol 3: Synthesis of a Piperazine Linker with a Terminal Alkyne
This protocol describes the synthesis of a piperazine linker bearing a terminal alkyne, which is useful for "click" chemistry reactions.[]
Materials:
-
N-Boc-piperazine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Alkylation: To a solution of N-Boc-piperazine (1.0 eq) in ACN, add propargyl bromide (1.1 eq) and K₂CO₃ (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Filter off the solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-N'-(prop-2-yn-1-yl)piperazine.
-
Boc Deprotection: Dissolve the purified product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours.[16]
-
Neutralization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final piperazine linker with a terminal alkyne.
Characterization of Bifunctional Piperazine Linkers
Thorough characterization is essential to confirm the identity, purity, and stability of synthesized bifunctional piperazine linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. Key features to look for in the ¹H NMR of a mono-substituted piperazine include two sets of signals for the non-equivalent methylene protons of the piperazine ring. The chemical shifts of these protons are sensitive to the nature of the substituents on the nitrogen atoms.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized linker. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a strong confirmation of the elemental composition.
Table 1: Common Characterization Techniques for Bifunctional Piperazine Linkers
| Technique | Information Provided | Key Considerations |
| ¹H NMR | Structural confirmation, purity assessment | Solvent choice can affect chemical shifts. Integration of signals helps determine the ratio of different protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Can be less sensitive than ¹H NMR, may require longer acquisition times. |
| LC-MS | Purity assessment, molecular weight confirmation | Different ionization methods (ESI, APCI) may be required depending on the linker's properties. |
| HRMS | Exact mass and elemental composition | Provides high confidence in the identity of the synthesized compound. |
| FTIR | Presence of key functional groups (e.g., C=O, C≡C, N₃) | Useful for confirming the success of specific reaction steps. |
Comparative Analysis of Piperazine Linkers with Other Linker Chemistries
The choice of linker is a critical decision in the design of bifunctional molecules. The following table provides a comparative overview of piperazine linkers with other commonly used linker types.
Table 2: Comparative Properties of Different Linker Types
| Linker Type | Key Advantages | Key Disadvantages | Primary Applications |
| Piperazine | Enhanced solubility, rigidity, tunable pKa, synthetic versatility | Can introduce basicity which may not always be desirable | PROTACs, ADCs, Chemical Probes |
| Alkyl Chains | Simple to synthesize, chemically stable, allows for systematic length variation | Hydrophobic, can lead to poor solubility and aggregation | PROTACs, ADCs |
| PEG Chains | Highly hydrophilic, improves solubility and PK properties | Can be flexible, may lead to an entropic penalty in binding | PROTACs, ADCs, Bioconjugation |
| Triazoles | Metabolically stable, formed via "click" chemistry, rigid | Can be more synthetically challenging to incorporate | PROTACs, Chemical Probes |
Conclusion and Future Perspectives
Bifunctional piperazine linkers have firmly established themselves as a cornerstone of modern drug discovery and chemical biology. Their unique combination of physicochemical properties and synthetic accessibility provides researchers with a powerful tool to construct sophisticated molecular architectures with enhanced "drug-like" properties. The ability to fine-tune solubility, rigidity, and basicity through rational design of the piperazine-containing linker allows for a level of control that is often difficult to achieve with other linker technologies.
As our understanding of complex biological systems deepens, the demand for more sophisticated and precisely engineered bifunctional molecules will undoubtedly grow. Future innovations in this field will likely focus on the development of novel piperazine-based linkers with integrated functionalities, such as cleavable motifs that respond to specific disease biomarkers or photo-activatable groups for spatiotemporal control of activity. The continued exploration of the structure-activity relationships of piperazine linkers will be crucial in unlocking their full potential and driving the development of the next generation of targeted therapeutics and advanced research tools.
References
-
Saavedra, J. E., et al. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. The Journal of Organic Chemistry, 64(15), 5547–5555. [Link]
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687845. [Link]
-
Quaglio, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1136–1146. [Link]
-
Watanabe, T., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]
-
Figshare. (2016). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]
-
Khine, M. N., et al. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. ChemBioChem, 26(1), e202400923. [Link]
-
ResearchGate. (n.d.). Comparison of each drug-linkers. [Link]
-
Atomic Spin. (2013). Making Diagrams with graphviz. [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 448-464. [Link]
-
Scott, J. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1431–1437. [Link]
-
Bhowmick, I., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016. [Link]
-
Shrestha, A. R., et al. (2015). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 26(8), 1637–1651. [Link]
-
graphviz documentation. (n.d.). Examples. [Link]
-
DevTools daily. (2020). Real examples of Graphviz. [Link]
-
Ghasemi, S., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 640-649. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]
-
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Zhang, X., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]
-
Nováková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]
-
Lagniton, P. U. P., et al. (2021). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Mass Spectrometry Reviews, 40(4), 357-385. [Link]
-
ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
-
Khan Academy. (n.d.). Drawing dot structures. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24194-24203. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
YouTube. (2025). How To Draw Chemical Reactions? - Chemistry For Everyone. [Link]
-
Reddit. (2025). [College: introduction chemistry]: how to draw reaction scheme and conclude perfect adaptation?. [Link]
-
Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. [Link]
-
Zhang, H., et al. (2023). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Molecules, 28(24), 8091. [Link]
-
ResearchGate. (n.d.). Crosslinking and Mass Spectrometry: An Integrated Technology to Understand the Structure and Function of Molecular Machines. [Link]
-
LaTeX.net. (2020). Drawing Chemical Reaction Schemes. [Link]
Sources
- 1. Item - Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - figshare - Figshare [figshare.com]
- 2. spin.atomicobject.com [spin.atomicobject.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Short and Versatile Heterobifunctional Linkers for Conjugation of Bioactive Molecules with (Radio-)Labels | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives Using tert-Butyl 2-(piperazin-1-yl)acetate dihydrochloride
Introduction: The Versatility of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement, enhance solubility, and improve pharmacokinetic profiles.[3][4] tert-Butyl 2-(piperazin-1-yl)acetate dihydrochloride is a versatile bifunctional building block, offering a protected carboxylic acid moiety and a reactive secondary amine on the piperazine ring, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs.[5][6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various derivatives from this compound. We will delve into the mechanistic rationale behind key synthetic transformations including N-acylation, N-alkylation, and reductive amination, as well as the critical final step of tert-butyl ester deprotection.
Chemical and Physical Properties
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 827614-56-2 | |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | |
| Molecular Weight | 273.20 g/mol | |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert gas | [7] |
Handling the Dihydrochloride Salt: In Situ Neutralization
tert-Butyl 2-(piperazin-1-yl)acetate is supplied as a dihydrochloride salt to enhance its stability and shelf-life. Prior to its use in most reactions, the free secondary amine must be generated in situ. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base neutralizes the two equivalents of hydrochloric acid, liberating the nucleophilic secondary amine of the piperazine ring for subsequent reactions. Typically, slightly more than two equivalents of the base are used to ensure complete neutralization.
PART 1: Core Synthetic Transformations
N-Acylation: Formation of Amide Derivatives
N-acylation is a fundamental reaction for introducing a wide variety of functional groups onto the piperazine nitrogen. This transformation is typically achieved by reacting the free piperazine amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, this is followed by the expulsion of a chloride ion. When using a carboxylic acid and a coupling agent (e.g., EDC, HATU), the carboxylic acid is first activated to form a more reactive species (e.g., an O-acylisourea ester), which is then readily attacked by the amine.
Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Suspend the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (2.2 - 2.5 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.0 - 1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and triethylamine hydrochloride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Table 1: Example Reagents for N-Acylation
| Acylating Agent | Product Class | Potential Application |
| Benzoyl chloride | N-Benzoylpiperazine derivatives | Scaffolds for various CNS-active agents |
| Acetyl chloride | N-Acetylpiperazine derivatives | Building blocks for further functionalization |
| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)piperazine derivatives | Intermediates for the synthesis of amino-substituted analogs |
N-Alkylation: Introduction of Alkyl and Aryl Groups
N-alkylation introduces carbon-based substituents directly onto the piperazine nitrogen. This can be achieved through nucleophilic substitution with alkyl halides or through more complex cross-coupling reactions for aryl groups.
Mechanistic Rationale: In the case of alkyl halides, the reaction is a standard SN2 nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For the introduction of aryl groups, a common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired alkyl halide (1.0 - 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 - 3.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Reductive Amination: A Versatile Route to N-Alkylated Derivatives
Reductive amination is a powerful and highly versatile method for the N-alkylation of amines.[1][5] It involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. A hydride-based reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is favored as it is mild enough not to reduce the starting aldehyde or ketone.[1]
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (2.2 - 2.5 eq.) and stir for 15-30 minutes at room temperature.
-
Carbonyl Compound Addition: Add the aldehyde or ketone (1.0 - 1.2 eq.) to the mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) portion-wise.
-
Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Table 2: Example Carbonyl Compounds for Reductive Amination
| Carbonyl Compound | Product Class | Potential Application |
| Benzaldehyde | N-Benzylpiperazine derivatives | Precursors for a wide range of pharmacologically active molecules |
| Acetone | N-Isopropylpiperazine derivatives | Simple alkylated piperazine for library synthesis |
| 4-Pyridinecarboxaldehyde | N-(Pyridin-4-ylmethyl)piperazine derivatives | Introduction of a basic, aromatic heterocycle |
PART 2: The Crucial Deprotection Step
The final step in many synthetic sequences involving tert-butyl 2-(piperazin-1-yl)acetate is the deprotection of the tert-butyl ester to reveal the carboxylic acid. This is typically achieved under acidic conditions.
Mechanistic Rationale: The deprotection mechanism involves the protonation of the ester carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the desired carboxylic acid. The tert-butyl cation is then typically scavenged by a nucleophile or eliminated as isobutylene.[10]
Deprotection using Trifluoroacetic Acid (TFA)
Experimental Protocol:
-
Reaction Setup: Dissolve the tert-butyl ester derivative (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically in a 1:1 to 1:4 ratio with DCM).
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting product is often obtained as a TFA salt. To obtain the free carboxylic acid, the residue can be dissolved in water, neutralized with a mild base, and extracted with an organic solvent, or purified by reverse-phase HPLC.[11][12]
Deprotection using Hydrochloric Acid (HCl) in Dioxane
Experimental Protocol:
-
Reaction Setup: Dissolve the tert-butyl ester derivative (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. The deprotected product often precipitates out of the solution as the hydrochloride salt.
-
Work-up: If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure to yield the hydrochloride salt of the carboxylic acid.[2][7][13]
PART 3: Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Synthetic pathways from tert-butyl 2-(piperazin-1-yl)acetate.
Conclusion: A Gateway to Novel Chemical Entities
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of piperazine-containing derivatives. The protocols outlined in this guide for N-acylation, N-alkylation, and reductive amination, followed by a straightforward deprotection step, provide researchers with a robust toolkit for generating novel chemical entities. The ability to readily introduce a wide array of substituents onto the piperazine core makes this reagent an indispensable tool in modern drug discovery and medicinal chemistry, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.
References
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Preparation of tert-butyl acet
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- A Simple Synthesis of N-Alkylpiperazines.
- Boc Deprotection - HCl. Common Organic Chemistry.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- Tert-Butyl 2-(piperazin-1-yl)
- synthesis of mycobacterium tuberculosis
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- Syntheses and NMR spectra. The Royal Society of Chemistry.
- Boc De-protection. Reddit.
- Boc Deprotection - TFA. Common Organic Chemistry.
- tert-Butyl acetate (540-88-5) 1H NMR spectrum. ChemicalBook.
- tert-Butyl 2-(piperazin-1-yl)
- Tert-butyl 2-(piperidin-4-yl)
- Acylation of Arylamines with Triethylamine Derivatives in Combination with tert-Butyl Hydroperoxide.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- tert-butyl 2-(piperazin-1-yl)
- A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Aapptec Peptides.
- CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)
- How to remove/ replace trifluoroacetate countertop after deprotection?.
- 112257-22-4|tert-Butyl 2-(piperazin-1-yl)
- tert-butyl 2-{4-[2-(piperazin-1-yl)
- (PDF) Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobu tane-2,4-diyl.
-
Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][3][14]diazepin-11-yl)piperazin-1-yl)acetate. MDPI.
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. The Royal Society of Chemistry.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience.
- 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum. ChemicalBook.
- Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells.
Sources
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biosynce.com [biosynce.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Synthetic Utility of Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride
Introduction: A Versatile Scaffold for Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.[1] Tert-butyl 2-(piperazin-1-yl)acetate is a highly valuable bifunctional building block, presenting a secondary amine for nucleophilic substitution and a masked carboxylic acid in the form of a tert-butyl ester.[2] This allows for the strategic, stepwise construction of complex molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS: 827614-56-2) in common synthetic transformations, with a primary focus on N-alkylation reactions.[3] We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and address potential challenges to ensure reproducible and high-yielding outcomes.
Physicochemical Properties & Handling
The dihydrochloride salt form enhances the stability and shelf-life of the reagent. However, it necessitates specific considerations during reaction setup, as the amine nucleophile is protonated and inactive.
| Property | Value | Reference |
| CAS Number | 827614-56-2 | [3] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [4] |
| Molecular Weight | 273.20 g/mol | [4] |
| Appearance | White to off-white solid | - |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][5] |
Safety Information: This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Core Principle: The N-Alkylation Reaction
The most common application for this reagent is the alkylation or arylation of the secondary piperazine nitrogen. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for alkyl halides, SNAr for activated aryl halides).
A critical aspect of this reaction is the liberation of the free amine from its dihydrochloride salt. This requires the use of a suitable base to neutralize the two equivalents of HCl and deprotonate the secondary amine, rendering it nucleophilic.
Caption: General workflow for the N-alkylation of the dihydrochloride salt.
Causality in Reagent Selection:
-
Base: A minimum of two equivalents of base are required to neutralize the dihydrochloride salt. An excess (2.5-3.0 equivalents) is recommended to drive the reaction to completion.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent choices for reactions with alkyl halides in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). They are strong enough to deprotonate the amine salt but are generally not nucleophilic themselves, minimizing side reactions.[7]
-
Organic Bases (DIPEA, Et₃N): Hindered tertiary amines can also be used. They act as acid scavengers but are typically weaker bases than inorganic carbonates, which may result in slower reaction times.
-
-
Solvent: The solvent must be able to dissolve the starting materials and be compatible with the reaction conditions.
-
Acetonitrile (ACN): A preferred solvent for many SN2 reactions due to its polar aprotic nature, which effectively solvates cations while leaving the nucleophile relatively free.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive alkylating agents, often allowing for higher reaction temperatures.
-
Key Challenge: Stability of the Tert-butyl Ester
The tert-butyl ester group is a protecting group for the carboxylic acid. It is stable to basic and nucleophilic conditions but is highly sensitive to acid.[8] During the alkylation reaction, if the alkylating agent is a halide (R-X), a hydrohalic acid (H-X) is generated for every mole of product formed. The base in the reaction mixture must be sufficient to neutralize this acid byproduct immediately. Failure to do so can lead to the catalytic cleavage of the tert-butyl ester, resulting in an undesired carboxylic acid side product.
Caption: Competing reaction pathways for the active free base intermediate.
Experimental Protocol 1: N-Alkylation with Benzyl Bromide
This protocol describes a general procedure for the SN2 reaction with an activated alkyl halide.
Materials & Equipment
| Reagent/Equipment | Details |
| This compound | 1.0 equivalent |
| Benzyl Bromide | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.5 equivalents |
| Acetonitrile (ACN), anhydrous | ~0.1 M concentration |
| Round-bottom flask, stir bar, condenser | Standard glassware |
| Inert atmosphere setup | Nitrogen or Argon |
| TLC plates, LC-MS | For reaction monitoring |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Solvent & Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Begin vigorous stirring. Add benzyl bromide (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzylated product.
-
Experimental Protocol 2: Deprotection of the Tert-butyl Ester
This protocol is for the subsequent removal of the tert-butyl ester to reveal the carboxylic acid, a common step for preparing the molecule for amide coupling or other carboxylate chemistry.
Materials & Equipment
| Reagent/Equipment | Details |
| N-alkylated piperazine-tert-butyl acetate | 1.0 equivalent |
| Trifluoroacetic Acid (TFA) | 5-10 equivalents |
| Dichloromethane (DCM), anhydrous | ~0.2 M concentration |
| Round-bottom flask, stir bar | Standard glassware |
Step-by-Step Procedure
-
Setup: Dissolve the N-alkylated piperazine-tert-butyl acetate (1.0 eq.) in anhydrous DCM in a round-bottom flask.[8]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. The mechanism involves protonation of the carbamate oxygen, loss of the stable tert-butyl cation, and decarboxylation.[8]
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene or DCM (2-3 times) can help remove residual TFA.[9] The product is typically isolated as the TFA salt, which can be used directly in subsequent steps or neutralized and extracted to yield the free carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Low reaction temperature. 3. Inactive alkylating agent. | 1. Add an additional 0.5-1.0 eq. of base. 2. Increase the temperature in 10°C increments. 3. Check the purity/reactivity of the alkylating agent. |
| Low Yield | 1. Product loss during work-up/extraction. 2. Incomplete reaction. | 1. Ensure pH is appropriate during aqueous extraction; perform multiple extractions. 2. See "Incomplete Reaction" above. |
| Formation of Carboxylic Acid Side Product | 1. Insufficient base to scavenge acid byproduct. 2. Acidic impurities in reagents or solvent. | 1. Ensure at least 2.5 eq. of base are used from the start. 2. Use high-purity, anhydrous reagents and solvents. |
Conclusion
This compound is a robust and versatile intermediate for chemical synthesis. Successful application hinges on a clear understanding of its properties as a salt and the acid-labile nature of its tert-butyl ester. By employing a sufficient quantity of a suitable base, chemists can effectively utilize the nucleophilicity of the secondary amine for a wide range of N-alkylation and N-arylation reactions. The protocols and insights provided herein offer a solid foundation for the strategic incorporation of this valuable building block into complex synthetic campaigns, empowering the discovery and development of novel chemical entities.
References
-
This compound - LookChem. Available at: [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4 - BIOSYNCE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [m.chemicalbook.com]
- 6. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Efficient Amide Coupling of Carboxylic Acids with tert-butyl 2-(piperazin-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to performing amide coupling reactions using tert-butyl 2-(piperazin-1-yl)acetate, a critical building block in medicinal chemistry. It covers the underlying chemical principles, offers detailed step-by-step protocols for two common and robust coupling methods (HATU and EDC/HOBt), and includes sections on experimental optimization, troubleshooting, and safety.
Introduction: Significance and Application
Piperazine scaffolds are ubiquitous in modern pharmaceuticals due to their favorable physicochemical properties and their ability to engage with biological targets. Tert-butyl 2-(piperazin-1-yl)acetate is a versatile bifunctional building block. The secondary amine of the piperazine ring serves as a nucleophile for amide bond formation, while the tert-butyl ester provides a latent carboxylic acid functionality that can be deprotected in a later synthetic step. This structure makes it an invaluable tool for synthesizing complex molecules, linkers for antibody-drug conjugates (ADCs), and ligands for targeted protein degraders (PROTACs).
Achieving high-yielding, clean, and reliable amide coupling with this reagent is paramount. This guide details the critical parameters and provides validated protocols to ensure reproducible success in this crucial synthetic transformation.
Chemical Principles of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous. The core principle of amide coupling is the in situ activation of the carboxylic acid's carbonyl group to create a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
The general mechanism involves two key stages:
-
Activation: The coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "active ester" or similar species.
-
Coupling: The secondary amine of tert-butyl 2-(piperazin-1-yl)acetate attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
A non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is twofold: it prevents the protonation and deactivation of the nucleophilic amine and neutralizes the acidic byproducts generated during the activation step.[1][2]
Diagram: General Mechanism of Amide Bond Formation
Caption: General workflow for amide coupling.
Recommended Protocols
Success in amide coupling often depends on the choice of coupling reagent, which is dictated by the steric and electronic properties of the substrates. For a secondary amine like the one in tert-butyl 2-(piperazin-1-yl)acetate, uronium/phosphonium salt-based reagents like HATU are often the first choice due to their high efficiency and rapid kinetics.[3][4] Carbodiimide-based methods like EDC/HOBt offer a classic, cost-effective alternative.
Protocol 1: HATU-Mediated Amide Coupling (High-Efficiency Method)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an OAt-active ester, leading to fast reaction rates and minimal side reactions, including racemization of chiral carboxylic acids.[3][5][6]
Materials:
-
Carboxylic acid (R-COOH)
-
tert-butyl 2-(piperazin-1-yl)acetate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Stoichiometry Table:
| Reagent | Equivalents | Molar Ratio | Purpose |
| Carboxylic Acid | 1.0 | 1 | Substrate |
| tert-butyl 2-(piperazin-1-yl)acetate | 1.0 - 1.2 | 1 - 1.2 | Nucleophile |
| HATU | 1.0 - 1.2 | 1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | 2 - 3 | Non-nucleophilic Base |
Step-by-Step Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[7] Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This pre-activation step is crucial for forming the active ester.[8][5]
-
Amine Addition: Add a solution of tert-butyl 2-(piperazin-1-yl)acetate (1.1 eq) in a small amount of the reaction solvent to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic components) and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or Methanol in DCM, to yield the pure amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Classic Method)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[10] It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which minimizes the risk of racemization and suppresses the formation of N-acylurea side products.[8][11]
Materials:
-
Carboxylic acid (R-COOH)
-
tert-butyl 2-(piperazin-1-yl)acetate
-
EDC·HCl (or EDAC)
-
HOBt (or OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
Stoichiometry Table:
| Reagent | Equivalents | Molar Ratio | Purpose |
| Carboxylic Acid | 1.0 | 1 | Substrate |
| tert-butyl 2-(piperazin-1-yl)acetate | 1.0 - 1.2 | 1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 - 1.5 | 1.2 - 1.5 | Additive/Racemization Suppressant |
| DIPEA | 2.0 - 3.0 | 2 - 3 | Non-nucleophilic Base |
Step-by-Step Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, combine the carboxylic acid (1.0 eq), tert-butyl 2-(piperazin-1-yl)acetate (1.1 eq), and HOBt (1.2 eq).[12]
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Activation & Coupling: Cool the mixture to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.[9]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
The key advantage of EDC is that its urea byproduct is water-soluble.[10][11] Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Experimental Workflow & Troubleshooting
Diagram: Standard Experimental Workflow
Caption: From reaction setup to final analysis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient Acid Activation: Coupling reagent degraded (moisture) or insufficient amount used. - Amine Deactivation: Amine was protonated by the carboxylic acid before coupling.[8] - Steric Hindrance: Bulky groups on the acid or amine are slowing the reaction.[8] - Hydrolysis: Presence of water in the reaction hydrolyzes the active intermediate.[8] | - Use fresh, high-quality coupling reagents. - Ensure sufficient base (DIPEA) is present to neutralize all acidic protons. - Switch to a more powerful coupling reagent (e.g., from EDC to HATU). For extremely hindered cases, consider forming an acyl fluoride.[13] - Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Argon). |
| Side Product Formation | - N-acylurea Formation (EDC): The O-acylisourea intermediate rearranged. - Racemization: If the carboxylic acid is chiral at the α-position. | - Ensure an adequate amount of HOBt or OxymaPure is used with EDC.[8] - Run the reaction at a lower temperature (0°C to RT). Use additives known to suppress racemization (HOBt, OxymaPure).[8] |
| Difficulty in Purification | - EDC-urea byproduct (if EDC used): The byproduct can sometimes be difficult to remove if not fully washed out. - Tetramethylurea byproduct (if HATU used): This byproduct can sometimes co-elute with the product. | - Perform thorough aqueous washes during work-up; the EDC-urea is water-soluble.[10] - Optimize chromatography conditions. A different solvent system or stationary phase may be required. |
Safety and Handling
-
Coupling Reagents: Many coupling reagents (especially HATU) are sensitizers and can cause allergic reactions. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DCM are hazardous. Avoid inhalation and skin contact.
-
Bases: DIPEA is corrosive and flammable. Handle with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
BIOSYNCE. (n.d.). Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Kandhasamy, J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
PMC - NIH. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Deprotection of tert-Butyl Esters in Piperazine Compounds
Introduction
In the landscape of modern drug discovery and organic synthesis, the piperazine scaffold is a privileged structure, appearing in a vast array of biologically active molecules.[1] Its unique physicochemical properties often impart desirable pharmacokinetic profiles. To facilitate the synthesis of complex piperazine-containing molecules, protecting groups are indispensable tools. Among these, the tert-butyl (t-butyl) ester is a widely employed protecting group for carboxylic acids due to its robustness under various conditions and, critically, its clean and efficient removal under acidic conditions.[2][3]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the deprotection of tert-butyl esters specifically within piperazine-containing compounds. We will delve into the underlying chemical mechanisms, compare common reagents, offer field-proven, step-by-step protocols, and provide a comprehensive troubleshooting guide to navigate potential challenges.
Section 1: The Chemistry of Deprotection
Mechanism of Acid-Catalyzed Cleavage
The removal of a tert-butyl ester is an acid-catalyzed process that hinges on the formation of a highly stable tertiary carbocation. The reaction is typically initiated by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
The mechanism proceeds through three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.[4]
-
Carbocation Formation: The C-O bond of the tert-butyl group cleaves, releasing a stable tert-butyl carbocation. This is the rate-determining step.
-
Product Formation: The resulting carboxylic acid is formed, and the tert-butyl cation is subsequently neutralized.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
The Fate of the tert-Butyl Cation
The tert-butyl carbocation generated is a potent electrophile. In the absence of other nucleophiles, it is typically deprotonated by the conjugate base of the acid (e.g., trifluoroacetate) to form isobutylene gas, which escapes from the reaction mixture.[4][5] This process regenerates the acid, meaning the acid is, in principle, catalytic.[5] However, in practice, a stoichiometric excess is used to drive the reaction to completion and account for basic sites in the substrate, such as the piperazine nitrogens.
A critical consideration is the potential for the tert-butyl cation to act as an alkylating agent, leading to unwanted side reactions. If other nucleophilic functional groups are present in the molecule (e.g., tryptophan or methionine residues in peptides), they can be alkylated by the cation.[2][6]
The Role of the Piperazine Moiety
The piperazine ring contains two basic nitrogen atoms. In the strongly acidic deprotection medium, these nitrogens will be protonated to form a salt (e.g., a bis-TFA or bis-HCl salt). This is a crucial aspect of the reaction, as it influences the solubility of the starting material and the final product. The final product isolated directly from the reaction is typically the acid salt of the piperazine compound.
Section 2: Reagents and Reaction Conditions
The choice of acidic reagent is the most important variable in tert-butyl ester deprotection. The selection depends on the overall molecular structure, the presence of other acid-sensitive groups, and the desired final salt form.
Common Acidic Reagents
-
Trifluoroacetic Acid (TFA): This is the most common reagent for t-butyl deprotection.[2] It is a strong acid that is highly effective and volatile, making it relatively easy to remove under reduced pressure after the reaction.[7] Reactions are typically run using a high concentration of TFA (25-50%) in an inert solvent like dichloromethane (DCM) or neat.[8]
-
Hydrochloric Acid (HCl): Typically used as a 4M solution in an anhydrous solvent like 1,4-dioxane or methanol.[9] It is a strong, non-volatile acid (when used as a dioxane solution) and provides the product as a hydrochloride salt, which is often preferred in pharmaceutical applications due to its stability and crystalline nature.
Comparative Analysis
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Form | Liquid, often used neat or in DCM.[8] | 4M solution in 1,4-dioxane.[9] |
| Reaction Time | Typically fast (0.5 - 4 hours) at room temperature.[9] | Generally 1 - 4 hours at room temperature.[10] |
| Workup | Removal of excess TFA and solvent via rotary evaporation. Co-evaporation with toluene is often required.[7][11] | Product often precipitates as the HCl salt and can be isolated by filtration.[9][10] |
| Final Product | TFA salt, which can be hygroscopic or an oil. | HCl salt, which is often a crystalline solid. |
| Advantages | High reactivity, volatile, simple setup. | Crystalline product, pharmaceutically preferred salt form. |
| Disadvantages | Corrosive, can be difficult to remove completely, TFA salts can be challenging to handle. | Dioxane is a peroxide-former and has health concerns, precipitation can sometimes trap impurities. |
Alternative Methods
While TFA and HCl are the workhorses, other methods exist for specific applications:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc.[12][13]
-
Thermal Deprotection: For certain substrates, reagent-free thermal deprotection in a continuous flow reactor at high temperatures (120-240°C) can be achieved.[14][15]
The Importance of Scavengers
To mitigate the risk of t-butylation side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds designed to trap the tert-butyl cation faster than any sensitive functional group on the substrate.[10]
-
Common Scavengers: Triisopropylsilane (TIS) and water are frequently used, often in a cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[10]
Section 3: Experimental Protocols
The following protocols provide a general framework. Researchers should optimize concentrations and reaction times based on their specific substrate and scale, monitoring progress by TLC or LC-MS.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard starting point for TFA-mediated deprotection.
Materials:
-
tert-Butyl ester-protected piperazine compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Round-bottom flask, magnetic stir bar, ice bath
Caption: Experimental workflow for TFA-mediated deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the tert-butyl ester-protected piperazine substrate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any initial exotherm upon acid addition.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common ratio is 25% to 50% TFA by volume (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[7][10]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
TFA Removal: To remove residual TFA, add toluene to the flask and concentrate again. Repeat this co-evaporation step 2-3 times.[11]
-
Isolation: The resulting residue is the crude product, typically as the TFA salt. It can be used directly or purified further.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt.
Materials:
-
tert-Butyl ester-protected piperazine compound
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., Methanol, Ethyl Acetate)
-
Diethyl ether (for washing)
-
Round-bottom flask, magnetic stir bar, filtration apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1 equivalent) in a minimal amount of a suitable anhydrous solvent like methanol or ethyl acetate.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirred solution at room temperature.[9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the desired product will precipitate out of the solution as the hydrochloride salt.[10]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect the solid by filtration. Wash the filter cake with a non-polar solvent like diethyl ether to remove residual starting materials and impurities.[10] Dry the solid under vacuum.
-
Alternative Isolation: If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
Section 4: Workup, Isolation, and Purification
The basic and polar nature of piperazine compounds can present unique challenges during purification.
-
Neutralization and Extraction: To obtain the free base, the crude salt is dissolved in water and a base (e.g., saturated NaHCO₃ or 1M NaOH) is added until the pH is basic. The aqueous layer is then extracted with an organic solvent (e.g., DCM, Ethyl Acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.[16]
-
Purification of the Free Base: The free base can be purified by silica gel chromatography. Due to the basicity of the piperazine, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.
-
Purification via Salt Formation: A powerful technique for purifying piperazines is through salt formation and crystallization. The crude free base can be dissolved in a solvent like acetone, and an acid (e.g., acetic acid) is added to precipitate the corresponding salt, which is often highly crystalline and pure.[17] Alternatively, piperazine hexahydrate can be precipitated from aqueous solutions.[18]
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid or reaction time.2. Presence of water in reagents/solvents. | 1. Increase acid concentration or extend reaction time, monitoring by LC-MS.2. Ensure use of anhydrous solvents and fresh reagents. |
| Low Yield | 1. Product is water-soluble and lost during aqueous workup.2. Incomplete precipitation of the salt.3. Product loss during solvent removal (if volatile). | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.[19]2. Cool the mixture to 0-10°C to maximize precipitation.[17]3. Use care during rotary evaporation. |
| Side Product Formation (Higher Mass Peak) | 1. t-Butylation of a nucleophilic site on the molecule.[6][10] | 1. Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture.[10] |
| Difficulty Removing TFA | 1. TFA is a high-boiling acid and forms salts with the product. | 1. Perform multiple co-evaporations with toluene.[11]2. For small scales, pass a solution of the crude product through a basic ion-exchange resin. |
| Product is an Oil/Gummy Solid | 1. TFA salts are often not crystalline.2. Product is hygroscopic. | 1. Convert the TFA salt to the HCl salt, which is more likely to be a solid.2. Dry thoroughly under high vacuum. Consider precipitating the product from a solvent/anti-solvent system (e.g., DCM/ether).[7] |
Conclusion
The deprotection of tert-butyl esters in piperazine-containing compounds is a fundamental and frequently encountered transformation in synthetic chemistry. A thorough understanding of the reaction mechanism, the properties of the acidic reagents, and potential side reactions is paramount for success. Both TFA and HCl in dioxane are highly effective methods, with the choice largely depending on the desired final salt form and the scale of the reaction. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently perform this crucial synthetic step, advancing their research and development objectives.
References
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supplementary Information for Chemical Communications. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
- Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]
-
UQ eSpace. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6223-6228. Retrieved from [Link]
-
ResearchGate. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
-
ResearchGate. (2001). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
IJPR. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Ley, S. V., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synlett, 2003(12), 1810-1812. Retrieved from [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 18. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of tert-Butyl 2-(Piperazin-1-yl)acetate
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of N-Alkylated Piperazines
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, integral to the pharmacological activity of numerous approved drugs.[1] Its unique scaffold, featuring two secondary amine groups, allows for diverse functionalization, enabling the fine-tuning of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. tert-Butyl 2-(piperazin-1-yl)acetate is a particularly valuable building block, as the tert-butyl ester group provides a handle for further chemical transformations or acts as a protecting group, while the secondary amine on the piperazine ring is available for N-alkylation.[2]
This guide provides a comprehensive overview of the N-alkylation of tert-butyl 2-(piperazin-1-yl)acetate, detailing two robust and widely applicable protocols: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting strategies, and detailed, step-by-step methodologies are presented to ensure reproducible and high-yielding syntheses.
Understanding the Chemistry: Mono-Alkylation vs. Di-Alkylation
A primary challenge in the N-alkylation of piperazine derivatives is achieving selective mono-alkylation. Due to the presence of two nucleophilic nitrogen atoms, di-alkylation is a common side reaction.[3][4] The mono-alkylated product is often still sufficiently basic to react with the remaining alkylating agent.[3] Several strategies can be employed to favor mono-alkylation, including:
-
Using a large excess of the piperazine starting material: This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[3][5]
-
Employing a protecting group: Temporarily blocking one of the nitrogen atoms with a protecting group, such as a tert-butoxycarbonyl (Boc) group, directs alkylation to the unprotected nitrogen.[5][6][7]
-
Controlling reaction conditions: Lowering the reaction temperature can decrease the rate of the second alkylation.[3] Slow, controlled addition of the alkylating agent also helps to maintain a low concentration, favoring mono-alkylation.[3]
-
Utilizing monopiperazinium salts: Protonating one nitrogen atom significantly reduces its nucleophilicity, directing alkylation to the free nitrogen.[4][5]
Experimental Workflow Overview
The general workflow for the N-alkylation of tert-butyl 2-(piperazin-1-yl)acetate involves the reaction of the starting material with an appropriate alkylating agent, followed by workup and purification. The choice of method, either direct alkylation or reductive amination, will depend on the nature of the desired alkyl group and the available starting materials.
Caption: General workflow for the N-alkylation of tert-butyl 2-(piperazin-1-yl)acetate.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing alkyl groups via nucleophilic substitution. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction.[8]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is often employed. It is strong enough to neutralize the acid byproduct but generally not strong enough to deprotonate the solvent or cause significant side reactions.[8][9] Diisopropylethylamine (DIPEA) is another suitable organic base.[9]
-
Temperature: The reaction is often heated to increase the reaction rate, particularly with less reactive alkyl halides.[8] However, for highly reactive alkylating agents, lower temperatures may be necessary to control selectivity.[3]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 2-(piperazin-1-yl)acetate (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (10-20 mL per gram of starting material) followed by anhydrous potassium carbonate (2.0-2.5 eq.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Slowly add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 2-(piperazin-1-yl)acetate | 1.0 | Starting material |
| Alkyl Halide | 1.0 - 1.2 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Base to neutralize acid byproduct |
| Acetonitrile (ACN) or DMF | - | Anhydrous solvent |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in situ reduction with a mild hydride reagent.[1][10] A key advantage of this method is the prevention of quaternary ammonium salt formation.[5][7]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation. It is mild enough not to reduce the carbonyl starting material but is sufficiently reactive to reduce the iminium ion intermediate.[1][8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents as they are relatively non-polar and aprotic, and effectively solubilize the reactants.[8]
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(piperazin-1-yl)acetate (1.0 eq.) and the anhydrous solvent (DCM or DCE).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 - 1.2 eq.) to the solution.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[8]
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[8]
| Reagent | Molar Eq. | Purpose |
| tert-Butyl 2-(piperazin-1-yl)acetate | 1.0 | Starting material |
| Aldehyde or Ketone | 1.0 - 1.2 | Carbonyl source for alkyl group |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | Reducing agent |
| Dichloromethane (DCM) or DCE | - | Anhydrous solvent |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can interfere with the reaction. For direct alkylation, consider increasing the reaction temperature or time. For reductive amination, adding a catalytic amount of acetic acid may improve the rate of iminium ion formation.
-
Di-alkylation: If significant di-alkylation is observed in the direct alkylation protocol, try lowering the reaction temperature, using a larger excess of the piperazine starting material, or adding the alkylating agent more slowly.[3]
-
Incomplete Reaction: If the starting material is not fully consumed, consider adding a slight excess of the alkylating agent or the carbonyl compound and the reducing agent. Ensure the base in the direct alkylation is of sufficient quality and quantity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and mutagenic; handle with care.
-
Hydride reducing agents react violently with water; handle in an anhydrous environment.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The N-alkylation of tert-butyl 2-(piperazin-1-yl)acetate is a fundamental transformation in the synthesis of piperazine-containing compounds for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination are reliable methods for achieving this transformation. The choice of protocol will depend on the specific substrate and the desired product. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-alkylated products.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. SpringerLink. Available at: [Link]
- Purification of piperazine - Google Patents.
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
- Process for the N-monoalkylation of piperazine - Google Patents.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]
- N-alkyl-piperidine DERIVATIVES. - Google Patents.
- Method for preparing n-alkyl-piperazines - Google Patents.
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents.
-
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ResearchGate. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tenovapharma.com [tenovapharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sanad.iau.ir [sanad.iau.ir]
The Strategic Application of tert-Butyl 2-(piperazin-1-yl)acetate in Modern Synthetic Chemistry: A Guide for Researchers
Introduction: The Versatility of a Bifunctional Linker
In the landscape of contemporary drug discovery and complex molecule synthesis, the choice of a linker molecule is a critical determinant of the final compound's efficacy, pharmacokinetics, and synthetic accessibility. Among the plethora of available options, tert-butyl 2-(piperazin-1-yl)acetate has emerged as a particularly valuable and versatile building block. Its unique bifunctional nature, combining a reactive secondary amine within a piperazine ring and a latent carboxylic acid protected as a tert-butyl ester, offers a strategic advantage in multistep synthetic sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this linker, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the nuances of its reactivity.
The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to impart favorable physicochemical properties such as improved aqueous solubility and the potential for crucial interactions with biological targets.[1][2] The presence of two nitrogen atoms in the piperazine ring allows for precise control over the linker's vector and rigidity, which is paramount in applications like PROTACs where the spatial orientation of the two ligands is critical for inducing the formation of a stable and productive ternary complex.[3][4] The tert-butyl ester, on the other hand, is a robust protecting group that can withstand a wide range of reaction conditions, yet can be selectively removed under acidic conditions to unmask the carboxylic acid for subsequent coupling reactions.[5][6] This orthogonal reactivity is the cornerstone of its utility in complex, multi-step syntheses.
Core Applications in Synthesis
The primary application of tert-butyl 2-(piperazin-1-yl)acetate lies in its role as a bifunctional linker, enabling the sequential connection of two different molecular entities. This is particularly relevant in the following areas:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7] The linker in a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the final molecule.[8] Tert-butyl 2-(piperazin-1-yl)acetate is an ideal candidate for PROTAC synthesis due to the piperazine ring's ability to provide a semi-rigid scaffold and enhance solubility, while the protected carboxylic acid allows for the sequential coupling of the E3 ligase ligand and the target protein binder.[9][10]
-
Bioconjugation and Chemical Biology: The ability to sequentially couple different molecules makes this linker a valuable tool for creating sophisticated bioconjugates. For instance, it can be used to link a fluorescent dye to a targeting moiety for imaging applications, or to attach a drug molecule to a peptide or antibody for targeted delivery.[11]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a target are identified and then linked together to create a more potent lead compound. The bifunctional nature of tert-butyl 2-(piperazin-1-yl)acetate makes it an excellent choice for linking such fragments, allowing for the exploration of different orientations and distances between the fragments.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the key transformations involving tert-butyl 2-(piperazin-1-yl)acetate. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: N-Acylation of tert-Butyl 2-(piperazin-1-yl)acetate with a Carboxylic Acid
This protocol describes the formation of an amide bond between the secondary amine of the piperazine ring and a carboxylic acid, a common first step in linker elongation or attachment of the first ligand. We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[12][13]
Reaction Scheme:
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Art of Selectivity: A Guide to Buchwald-Hartwig Amination with Piperazine Intermediates
The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting conditions from cancer to central nervous system disorders.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of these critical C-N bonds, offering significant advantages over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[4][5] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from readily available starting materials.[1][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Buchwald-Hartwig amination as it applies to piperazine intermediates. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the nuances of this powerful transformation and achieve desired product selectivity.
The Piperazine Predicament: Mono- vs. Di-arylation
Piperazine, with its two secondary amine functionalities, presents a unique challenge in Buchwald-Hartwig amination: the potential for both mono- and di-arylation.[6] Controlling the selectivity of the reaction to favor the desired mono-arylated product is often a critical objective in a synthetic campaign. The choice of reaction parameters—catalyst, ligand, base, solvent, and even the nature of the aryl halide—plays a pivotal role in steering the reaction towards the intended outcome.[5]
Several strategies can be employed to promote mono-arylation. One of the most common approaches involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[1][7] This effectively blocks one of the reactive sites, ensuring that the coupling occurs only at the unprotected nitrogen. However, this introduces additional protection and deprotection steps into the synthetic sequence.
Achieving selective mono-arylation on unprotected piperazine is a more elegant and atom-economical approach. This can often be accomplished by carefully tuning the reaction conditions. For instance, using a specific ratio of ligand to palladium, such as a 2:1 ratio of RuPhos to Pd₂(dba)₃, has been shown to favor the formation of the mono-arylated product.[6]
The Catalytic Heart of the Reaction
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][9]
Ar-X + Boc-NH(Piperazine) --[Pd catalyst, Ligand, Base]--> Ar-N(Piperazine)-Boc
Caption: A flowchart illustrating the key steps in the experimental protocol for mono-arylation of N-Boc-piperazine. [1]
Protocol 2: Selective Mono-arylation of Unprotected Piperazine
This protocol offers a more direct route to mono-arylated piperazines, avoiding the need for protecting groups. Careful control of stoichiometry and catalyst/ligand ratio is crucial for success. [6] Reaction Scheme:
Materials:
| Reagent | Quantity | Molar Equiv. |
| Aryl Halide (e.g., 4-Chlorotoluene) | 1.0 mmol | 1.0 |
| Piperazine | 2.5 mmol | 2.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01 mmol | 0.01 |
| Phosphine Ligand (e.g., RuPhos) | 0.02 mmol | 0.02 |
| Base (e.g., NaO-t-Bu) | 1.5 mmol | 1.5 |
| Anhydrous Solvent (e.g., Toluene) | 5 mL | - |
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), piperazine (2.5 equiv), and NaO-t-Bu (1.5 equiv).
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and RuPhos (0.02 equiv) in a small amount of toluene.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Setup: Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The reaction is often complete within a short time, sometimes as little as 10 minutes. [6]Monitor the reaction by TLC or LC-MS to determine completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-N-arylpiperazine.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the use of a high-quality palladium source and ligand. Pre-catalysts can sometimes offer better results. [6] * Insufficient Base: The choice and amount of base are critical. Stronger bases like NaO-t-Bu or LHMDS often lead to higher reaction rates. [8] * Poor Solvent Choice: Toluene and dioxane are common solvents. Ensure they are anhydrous. [1]* Formation of Di-arylated Product:
-
Stoichiometry: When using unprotected piperazine, an excess of piperazine can help to favor mono-arylation. [6] * Ligand/Catalyst Ratio: As mentioned, a 2:1 ligand-to-palladium ratio can promote mono-selectivity. [6] * Reaction Time and Temperature: Shorter reaction times and lower temperatures may reduce the formation of the di-arylated byproduct.
-
-
Dehalogenation of Aryl Halide: This side reaction can compete with the desired amination. [4]Using a pre-catalyst and running the reaction at a lower temperature may help to mitigate this issue. [7]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively control the selectivity of the reaction and efficiently access these valuable pharmaceutical intermediates. The protocols and insights provided in this guide serve as a foundation for the successful application of this powerful transformation in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 6, 2026, from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 6, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. (2015, November 23). Retrieved January 6, 2026, from [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2017, December 11). Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
-
BH amination side products and purification : r/chemistry - Reddit. (2024, July 31). Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 6, 2026, from [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2020, August 6). Retrieved January 6, 2026, from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... - Ingenta Connect. (2018, March 1). Retrieved January 6, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Reductive Amination Protocols for the Synthesis of Piperazine Derivatives: A Detailed Guide for Drug Discovery Professionals
Introduction: The Central Role of Piperazine in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of FDA-approved therapeutics targeting diverse biological pathways.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for introducing molecular diversity, modulating solubility, and establishing key interactions with biological targets.[1] Reductive amination stands out as one of the most robust and versatile methods for the N-alkylation of piperazines, enabling the synthesis of vast libraries of analogs for structure-activity relationship (SAR) studies.[2][3] This guide provides an in-depth exploration of reductive amination protocols tailored for piperazine derivatives, offering both theoretical understanding and practical, field-proven methodologies.
The Mechanism: A Stepwise Look at C-N Bond Formation
Reductive amination is a powerful transformation that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4] The reaction, often performed as a one-pot procedure, proceeds through two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a C=N double bond, yielding an imine (from an aldehyde) or an iminium ion (from a ketone).[2] This initial phase is typically reversible and can be catalyzed by mild acid.[5]
-
Reduction: A selective reducing agent is then introduced to reduce the imine or iminium ion intermediate to the final alkylated amine.[2] The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the C=N bond without significantly affecting the starting carbonyl compound.[5]
Caption: General mechanism of reductive amination.
Choosing the Right Tool: A Comparative Analysis of Reducing Agents
The success of a reductive amination protocol hinges on the selection of an appropriate reducing agent. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages.
| Reducing Agent | Formula | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and highly selective for iminium ions over carbonyls; tolerant of a wide range of functional groups; no need for pH control.[2][6][7] | Can be slower with hindered substrates; moisture-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH (6-7), which favors iminium ion formation; selective for iminium ions.[5][6] | Highly toxic (releases HCN gas in strong acid); requires careful pH monitoring. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available; can be effective in a two-step process where the imine is pre-formed.[5][7] | Less selective; can reduce the starting aldehyde or ketone, leading to lower yields.[5] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" and atom-economical; high-yielding. | Requires specialized hydrogenation equipment; catalyst can be sensitive to functional groups (e.g., nitro, alkynes). |
For most applications involving piperazine derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its high selectivity, operational simplicity, and broad functional group tolerance.[8]
Experimental Protocols
Herein, we provide two detailed, validated protocols for the reductive amination of piperazine derivatives.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general and highly reliable method for the N-alkylation of a monosubstituted piperazine with an aldehyde or ketone.
Caption: Workflow for one-pot reductive amination.
Materials:
-
N-Boc-piperazine (or other monosubstituted piperazine) (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted piperazine (1.0 eq) and the aldehyde or ketone (1.1 - 1.2 eq).
-
Dissolve the reactants in anhydrous DCM (sufficient to make an approximately 0.1 M solution).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-disubstituted piperazine.[9]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method is particularly useful when the starting aldehyde is sensitive to reduction by NaBH(OAc)₃ or when dialkylation is a concern with primary amines.[7]
Materials:
-
Piperazine derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Imine Formation
-
Dissolve the piperazine derivative (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH).
-
Stir the solution at room temperature. The formation of the imine can often be monitored by a color change or by LC-MS. This step typically takes 1-3 hours.[6]
-
Once imine formation is complete, remove the methanol under reduced pressure.
Step B: Reduction
-
Re-dissolve the crude imine in a fresh portion of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation; degradation of reducing agent; steric hindrance. | - Allow more time for imine formation before adding the reducing agent. - Use a fresh bottle of anhydrous solvent and ensure the reducing agent is dry. - For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive reducing agent. |
| Formation of Side Products (e.g., alcohol from carbonyl reduction) | Reducing agent is not selective enough. | - Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[10] - Perform a two-step procedure, isolating the imine before reduction. |
| Unreacted Starting Material | Insufficient equivalents of one reactant; reaction not gone to completion. | - Use a slight excess of the less valuable reactant (typically the carbonyl). - Increase reaction time and monitor by TLC or LC-MS. |
| Broad NMR Peaks in Product | Presence of residual acidic or basic impurities; conformational isomers. | - Ensure a thorough aqueous workup to remove byproducts. - Consider an acid-base extraction for purification. - For some N-acyl piperazines, peak broadening can be due to slow rotation around the amide bond, which can be resolved by acquiring the NMR spectrum at a higher temperature.[9] |
Conclusion
Reductive amination is an indispensable tool in the synthesis of piperazine-containing drug candidates.[1] By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and adhering to optimized protocols, researchers can efficiently generate diverse libraries of piperazine derivatives. The methods outlined in this guide provide a solid foundation for both novice and experienced medicinal chemists to successfully implement this powerful transformation in their drug discovery efforts.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8036. [Link]
-
Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., Mackenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3457. [Link]
-
Pospelov, E., & Sukhorukov, A. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11802. [Link]
-
D'Atri, N., Garg, F., Bonamore, A., Boffi, A., & Getta, P. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(5), 939-950. [Link]
- Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1997). Method for preparing piperazines.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Hultquist, M. E. (1959). Purification of piperazine.
- Heydari, A., Esfandyari, M., Tajbakhsh, M., & Khaksar, S. (2007). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Tetrahedron, 63(16), 3363-3366.
- ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis.
-
Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6396-6401. [Link]
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(19), 4376.
- Heydari, A., Esfandyari, M., Tajbakhsh, M., & Khaksar, S. (2007). A novel one-pot reductive amination of aldehydes and ketones with lithium perchlorate and zirconium borohydride-piperazine complexes. Sci-Explore.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Reddit. (2024, October 24).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination With Sodium Triacetoxyborohydride. Scribd.
- Sergeev, D. S., Klyuev, M. V., & Danov, S. M. (2011). Methods for the catalytic synthesis of piperazine. Russian Journal of General Chemistry, 81(2), 221-231.
- Myers, A. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 69(4), 854-855. [Link]
- Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Knaf, A., Krapf, M., & Wessjohann, L. A. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2518-2529. [Link]
- Cusic, J. W. (1950). Preparation of n-substituted piperazines.
- Jadhav, S. D., & Narute, S. D. (2013). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 5(3), 136-140.
- Wikipedia. (n.d.). Reductive amination.
-
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]
-
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 10. scribd.com [scribd.com]
Application Note: Leveraging Tert-butyl 2-(piperazin-1-yl)acetate for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. Central to this strategy is the use of small, low-complexity molecules, or "fragments," that can be elaborated into potent and selective drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl 2-(piperazin-1-yl)acetate , a high-value fragment, in FBDD campaigns. We delve into its physicochemical properties, its role as a privileged scaffold, and provide detailed protocols for its use in primary screening and hit-to-lead optimization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Introduction: The Strategic Value of Piperazine Fragments in FBDD
The Fragment-Based Drug Discovery (FBDD) Paradigm
FBDD is a powerful approach that begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind with low affinity (micromolar to millimolar range) to a biological target.[1] Unlike traditional High-Throughput Screening (HTS), which screens for larger, more complex molecules, FBDD covers a greater chemical space with a smaller library of compounds.[2] The identified "hits" are then optimized into high-affinity lead compounds through structure-guided medicinal chemistry, a process often referred to as the hit-to-lead (H2L) phase.[3][4] This bottom-up approach often yields leads with superior physicochemical and pharmacokinetic properties.
The Piperazine Ring: A Privileged Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas.[5][6] Its value stems from a unique combination of properties:
-
Physicochemical Modulation : The piperazine moiety is frequently used to improve solubility, basicity, and overall pharmacokinetic profiles.[5][6]
-
Versatile Interaction Potential : The two nitrogen atoms can act as hydrogen bond acceptors, while the ring's conformational flexibility (chair-boat conformations) allows for precise spatial positioning of substituents to engage with target proteins.[7][8]
-
Synthetic Tractability : The nitrogen atoms provide convenient handles for chemical modification, making the piperazine core an excellent starting point for fragment elaboration.[8]
Introducing Tert-butyl 2-(piperazin-1-yl)acetate: A Versatile FBDD Tool
Tert-butyl 2-(piperazin-1-yl)acetate combines the benefits of the piperazine core with strategic functional groups that make it an exceptionally useful fragment for FBDD campaigns. Its structure features a secondary amine, which serves as a primary vector for fragment "growing," and a tert-butyl ester, which enhances lipophilicity for initial binding and can be deprotected to reveal a carboxylic acid for further optimization.
Physicochemical Profile of Tert-butyl 2-(piperazin-1-yl)acetate
A thorough understanding of a fragment's properties is critical for designing effective screening experiments and interpreting results.
| Property | Value | Source(s) |
| CAS Number | 112257-22-4 | [9][10] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [10] |
| Molecular Weight | 200.28 g/mol | [9][10] |
| Appearance | Liquid | |
| Boiling Point | 275.4 ± 25.0 °C | [9][11] |
| Density | ~1.0 g/cm³ | [9][11] |
| Purity | ≥ 95% | |
| Storage Conditions | 2–8 °C (Refrigerated) | [9] |
The molecule's molecular weight of ~200 Da places it squarely within the accepted "Rule of Three" for fragments, ensuring a higher probability of binding to diverse protein targets.[12]
Core Applications in FBDD Workflows
Tert-butyl 2-(piperazin-1-yl)acetate is a versatile tool that can be integrated into multiple stages of the FBDD pipeline. Its utility spans from initial hit discovery to providing a structural foundation for lead optimization.
-
Primary Screening : As a component of a fragment library, it can be screened against a target protein to identify initial, low-affinity binding events.
-
Hit Validation : Once identified as a hit, its binding can be confirmed and quantified using a range of biophysical techniques.
-
Structural Biology : Its relatively simple structure facilitates the determination of its binding mode via X-ray crystallography or NMR, providing a clear roadmap for optimization.
-
Fragment Evolution : It serves as an ideal starting point for hit-to-lead campaigns using strategies like fragment growing, linking, or merging.[3][13]
Experimental Protocols
The following protocols provide step-by-step methodologies for incorporating tert-butyl 2-(piperazin-1-yl)acetate into an FBDD campaign. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.[11]
Protocol 1: Fragment Library Preparation and Quality Control
Rationale : The integrity of screening results depends entirely on the quality of the fragment library. This protocol ensures the identity, purity, and solubility of the fragment before screening.
-
Stock Solution Preparation :
-
Dissolve tert-butyl 2-(piperazin-1-yl)acetate in deuterated dimethyl sulfoxide (d₆-DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into appropriate containers to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Quality Control (QC) :
-
Identity and Purity (¹H-NMR) : Dilute an aliquot of the stock solution to ~1 mM in d₆-DMSO. Acquire a ¹H-NMR spectrum. Verify that the observed chemical shifts and integrations match the known structure of the compound. Purity should ideally be >95%.
-
Purity (LC-MS) : Analyze the stock solution via Liquid Chromatography-Mass Spectrometry to confirm the molecular weight and assess purity.
-
Aqueous Solubility : Prepare a saturated solution of the fragment in the screening buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the concentration of the soluble fraction by NMR or HPLC. This step is crucial to prevent compound precipitation during screening.
-
Protocol 2: NMR-Based Fragment Screening (Protein-Observed)
Rationale : Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC, are highly robust for detecting weak binding events.[12][14] By monitoring chemical shift perturbations (CSPs) of the target protein's backbone amides upon fragment addition, one can identify binders and map their binding site.[15]
Methodology :
-
Sample Preparation : Prepare a sample of uniformly ¹⁵N-labeled target protein at a concentration of 40–100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.1, with 10% D₂O).[16]
-
Reference Spectrum : Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference.[15]
-
Fragment Addition : Add tert-butyl 2-(piperazin-1-yl)acetate (from the DMSO stock) to the protein sample to a final concentration typically 10-fold higher than the protein concentration (e.g., 1 mM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects protein stability (typically <5%).
-
Test Spectrum : Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture using identical experimental parameters as the reference spectrum.
-
Data Analysis : Overlay the reference and test spectra. A "hit" is identified by significant chemical shift perturbations (CSPs) or severe line broadening of specific protein resonances, indicating a direct interaction between the fragment and the protein in the vicinity of those residues.
Protocol 3: Crystallographic Fragment Screening
Rationale : X-ray crystallography provides unparalleled, high-resolution structural detail of the protein-fragment interaction, directly visualizing the binding mode and guiding subsequent medicinal chemistry efforts.[2][17][18]
Methodology :
-
Crystal Preparation : Grow robust protein crystals that diffract to a suitable resolution (<2.5 Å).[2]
-
Solvent Tolerance Test : Before screening, test the crystals for their tolerance to the solvent (e.g., DMSO) used to dissolve the fragments to determine the maximum tolerable concentration.[19]
-
Soaking : Prepare a soaking solution containing 10-50 mM of tert-butyl 2-(piperazin-1-yl)acetate in a cryo-protectant solution. Transfer a protein crystal into this solution and allow it to soak for a defined period (minutes to hours).
-
Data Collection : Remove the soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data, preferably at a high-flux synchrotron beamline.[20]
-
Data Processing and Analysis : Process the diffraction data and generate electron density maps. A hit is identified by the presence of clear, unambiguous electron density in the protein's binding site that corresponds to the shape and size of the fragment. Specialized software can aid in detecting low-occupancy binders.[2]
Interpreting Results and Subsequent Steps
From Hit to Lead: Strategies for Fragment Elaboration
Once tert-butyl 2-(piperazin-1-yl)acetate is confirmed as a hit and its binding mode is understood, the hit-to-lead (H2L) phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[21]
-
Fragment Growing : This is the most common strategy.[3] The secondary amine on the piperazine ring (N4) is an ideal vector for adding new chemical functionality. Structure-based design can guide the synthesis of analogs that form additional interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, thereby increasing affinity.
-
Vector Exploration via the Ester : The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged group that can form salt bridges or key hydrogen bonds with the target. This deprotection step unlocks a new vector for interaction or for linking to other fragments.
Conclusion
Tert-butyl 2-(piperazin-1-yl)acetate is more than just a simple chemical; it is a strategically designed fragment that embodies the principles of FBDD. Its privileged piperazine scaffold offers a robust anchor point for target engagement, while its dual functionalities provide clear and logical paths for synthetic elaboration. By incorporating this fragment into screening libraries and applying the rigorous biophysical and structural biology protocols outlined in this guide, researchers can significantly enhance their ability to discover and optimize novel, high-quality lead compounds.
References
Sources
- 1. ovid.com [ovid.com]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [m.chemicalbook.com]
- 10. tenovapharma.com [tenovapharma.com]
- 11. biosynce.com [biosynce.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
- 19. XChem crystallographic fragment screening [protocols.io]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Complex Molecules
In the landscape of modern drug discovery and chemical biology, the demand for molecules with precisely engineered properties—such as targeted protein degraders (PROTACs), peptide-drug conjugates, and complex chemical libraries—has surged.[1] Central to these efforts is the use of versatile chemical building blocks that can be seamlessly integrated into established synthetic workflows. Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is one such critical reagent, offering a robust scaffold for introducing a piperazine-acetic acid moiety onto a solid support.
This bifunctional molecule is uniquely suited for the widely adopted Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) strategy.[2] It features a secondary amine within the piperazine ring for covalent attachment to a resin-bound molecule and a tert-butyl ester that protects a carboxylic acid. This orthogonal design is key to its utility: the piperazine linkage is stable under the basic conditions required for Fmoc group removal, while the tert-butyl group is efficiently cleaved during the final acid-mediated release from the resin, unmasking the acetic acid functionality for further modification or as a key pharmacophoric element.[3][4] These application notes provide an in-depth guide to the principles, protocols, and best practices for leveraging this reagent in solid-phase synthesis.
Physicochemical Properties and Handling
Tert-butyl 2-(piperazin-1-yl)acetate is typically supplied as a dihydrochloride salt to improve its stability and handling as a solid. Understanding its properties is crucial for successful application.
| Property | Value |
| Chemical Formula | C₁₀H₂₂Cl₂N₂O₂ |
| Molecular Weight | 273.20 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
| Key Features | Secondary amine for coupling; Acid-labile tert-butyl ester |
| Storage | Store under inert gas, typically at refrigerator temperatures.[5] |
Handling Considerations:
-
Hygroscopicity: As a salt, the compound can be hygroscopic. Store in a desiccator and handle quickly in a low-humidity environment.
-
Neutralization: The dihydrochloride form renders the piperazine amines non-nucleophilic. Prior to the coupling reaction, the salt must be neutralized in situ with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free secondary amine required for acylation.
Core Application Workflow in Solid-Phase Synthesis
The integration of tert-butyl 2-(piperazin-1-yl)acetate into an SPPS workflow is a straightforward process that capitalizes on the orthogonality of the Fmoc/tBu protection scheme. The primary application involves coupling the building block to a free amine on the solid support, typically the N-terminus of a growing peptide chain or the side chain of an amino acid like lysine.
Caption: High-level workflow for incorporating the piperazine-acetate moiety.
Detailed Experimental Protocols
The following protocols are designed for manual synthesis on a standard solid-phase resin, such as Rink Amide or Wang resin, with a typical substitution level of 0.4-0.8 mmol/g.
Protocol A: Coupling to a Resin-Bound N-Terminal Amine
This protocol describes the acylation of a peptide's N-terminal amine with tert-butyl 2-(piperazin-1-yl)acetate.
Materials and Reagents:
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) or HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (7 equivalents: 6 for the dihydrochloride, 1 for activation if using HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test Kit or alternative method for monitoring primary amines.[6]
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide (e.g., 100 mg) in DMF (2 mL) for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes. Drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Perform sequential washes with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
-
Confirmation of Free Amine: Perform a Kaiser test on a few beads of resin. A positive result (deep blue beads) confirms the presence of the free primary amine, ready for coupling.[6]
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq) in DMF (1 mL).
-
Add DIEA (6 eq) to neutralize the dihydrochloride salt. The solution should become clear.
-
Add the coupling reagent (e.g., DIC, 3 eq). For HBTU activation, add HBTU (2.9 eq) and an additional 1 eq of DIEA.
-
Immediately add this activation mixture to the swelled and washed resin.
-
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Reaction: After the incubation period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete consumption of the primary amine. If the test is positive, the reaction can be extended or repeated.
-
Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Causality and Rationale:
-
Excess Reagents: Using a 3-fold excess of the building block and coupling reagents ensures the reaction drives to completion, which is a core principle of solid-phase synthesis.[6]
-
Neutralization Stoichiometry: A total of 6 equivalents of DIEA are used for the building block: 2 equivalents for each of the two hydrochloride molecules and 2 equivalents to neutralize the resulting ammonium salts, ensuring the secondary amine remains free and nucleophilic.
-
Coupling Reagents: DIC is a simple and effective carbodiimide for amide bond formation. HBTU is an aminium-based coupling reagent that often provides faster and more efficient couplings with reduced risk of racemization.[7]
Protocol B: Final Cleavage and Deprotection
This protocol simultaneously cleaves the synthesized molecule from the resin and removes the tert-butyl protecting group from the piperazine-acetate moiety, along with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
Materials and Reagents:
-
Synthesized, dried resin from Protocol A.
-
Trifluoroacetic acid (TFA), reagent grade.
-
Triisopropylsilane (TIS), as a cation scavenger.
-
Deionized water.
-
Cold diethyl ether.
Cleavage Cocktail (Reagent K):
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
Step-by-Step Methodology:
-
Preparation: Place the dried resin in the reaction vessel. Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin).
-
Cleavage Reaction: Agitate the vessel at room temperature for 2-3 hours. The resin will shrink, and the solution may change color.
-
Product Collection: Filter the TFA solution containing the cleaved product into a clean centrifuge tube. Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a larger volume of cold diethyl ether (e.g., 10 mL). A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether.
-
Washing: Wash the pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved organic impurities. Centrifuge and decant again.
-
Drying: Dry the crude product pellet under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.
Causality and Rationale:
-
TFA: This strong acid is required to cleave the linker attaching the molecule to the resin and to remove the tert-butyl protecting groups.[8]
-
Scavengers: During cleavage, the tert-butyl group is released as a highly reactive tert-butyl cation.[3] Scavengers like TIS and water are essential to trap these cations, preventing them from re-attaching to and modifying sensitive residues in the product, such as tryptophan or cysteine.[9][10]
Characterization of the Final Product
After purification, the final product should be characterized to confirm its identity and purity.
Caption: Post-cleavage purification and characterization workflow.
| Analytical Technique | Expected Outcome |
| Reverse-Phase HPLC | A major peak corresponding to the desired product. Purity is determined by integrating the peak area.[11] |
| Mass Spectrometry (LC-MS) | The observed molecular weight should match the calculated mass of the final product. The incorporation of the deprotected piperazine-acetic acid moiety (C₆H₁₀N₂O) results in a mass increase of 142.16 Da compared to the parent molecule.[12] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time; Incomplete neutralization of the dihydrochloride; Steric hindrance at the coupling site. | Extend the reaction time to 6 hours or overnight. Double-couple: repeat the coupling protocol with fresh reagents. Use a more potent coupling agent like HATU. |
| Low Final Yield | Premature cleavage from the resin; Incomplete precipitation in ether. | Ensure all washing and deprotection steps are performed with compatible solvents. Use a larger volume of colder diethyl ether for precipitation; ensure thorough mixing. |
| Unexpected Side Products in MS | Inadequate scavenging during TFA cleavage; Alkylation by tert-butyl cations. | Ensure the cleavage cocktail is freshly prepared and contains sufficient scavengers (TIS/water/EDT).[3][10] |
Conclusion
This compound is a highly effective and versatile building block for solid-phase synthesis. Its seamless compatibility with standard Fmoc/tBu chemistry allows researchers to readily introduce a piperazine-acetic acid scaffold, a common structural motif in pharmaceuticals and advanced biochemical tools.[13][14] By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, scientists can confidently incorporate this reagent to accelerate the development of complex, high-value molecules.
References
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Wang, J., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Palladino, P., & Stetsenko, D. A. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
- ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- BenchChem. (n.d.). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- PubMed. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (n.d.). Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide.
- CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization.
- Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Journal of Chemical and Pharmaceutical Research. (2012).
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
- NTU Journal of Pure Sciences. (2022).
- PubMed Central. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
- Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis.
- ResearchGate. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT.
- Sigma-Aldrich. (n.d.). tert-Butyl 2-(piperazin-1-yl)acetate.
- ACS Publications. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine synthesis [organic-chemistry.org]
Application Notes & Protocols: A Detailed Guide to Carboxylic Acid Coupling for Amide Bond Formation
Abstract
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in modern organic synthesis, with profound implications in peptide synthesis, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the experimental procedures for carboxylic acid coupling. We will dissect the underlying chemical principles, compare the most prevalent classes of coupling reagents, and offer detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve optimal results in their synthetic endeavors.
Introduction: The Imperative of Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process. However, it is kinetically slow and requires high temperatures (often exceeding 200°C), conditions that are incompatible with the structural integrity of most organic molecules. The primary barrier to this reaction at ambient temperatures is the competing acid-base reaction, where the amine is protonated by the carboxylic acid, rendering the amine non-nucleophilic.[1]
To circumvent this, the carboxylic acid must be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the amine.[2] This activation is typically mediated by a "coupling reagent."
Classes of Coupling Reagents: A Comparative Overview
The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, reaction time, and the degree of side reactions, most notably racemization of chiral centers.[3] Here, we discuss the major classes of coupling reagents.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), were among the first coupling reagents to be widely adopted. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Mechanism: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea. This intermediate can then be attacked by the amine to form the amide and a urea byproduct (e.g., dicyclohexylurea, DCU).
-
Advantages: Carbodiimides are relatively inexpensive and effective for many applications.[5]
-
Disadvantages: The O-acylisourea intermediate is unstable and can rearrange to an unreactive N-acylurea.[6] Racemization can also be a significant issue. The urea byproduct can sometimes be difficult to remove.[5]
To mitigate these disadvantages, carbodiimides are often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then reacts with the amine.[4][7] This two-step process minimizes side reactions and suppresses racemization.[7]
Phosphonium Salts
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent an improvement over carbodiimide methods.[8]
-
Mechanism: These reagents react with the carboxylate to form an active ester, which then reacts with the amine.
-
Advantages: They are generally more efficient and lead to less racemization than carbodiimides alone.[8]
-
Disadvantages: They can be more expensive than carbodiimides.
Uronium/Aminium Salts
Uronium and aminium salts are currently among the most popular and effective coupling reagents.[3] Prominent examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and HCTU.[3]
-
Mechanism: Similar to other coupling reagents, they react with the carboxylic acid to form a highly reactive active ester.[9][10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks the electrophilic carbon of the uronium/aminium salt.[9][10] This forms an unstable intermediate that subsequently reacts with the amine to yield the amide.[9][10]
-
Advantages: These reagents are known for their high coupling efficiency, rapid reaction kinetics, and low rates of racemization, even with sterically hindered amino acids.[9] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the reaction and suppressing epimerization.[9]
-
Disadvantages: They are generally the most expensive class of coupling reagents.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Inexpensive, effective for many substrates. | Racemization risk, byproduct removal can be difficult.[5] |
| Phosphonium Salts | PyBOP | Good efficiency, reduced racemization compared to carbodiimides.[8] | More expensive than carbodiimides. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization.[3][9] | Generally the most expensive option. |
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be necessary based on the specific substrates and desired outcomes.
General Considerations
-
Solvents: Anhydrous polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are typically used. The presence of water can lead to hydrolysis of the activated intermediate.[1]
-
Base: A non-nucleophilic base, such as DIPEA or Triethylamine (TEA), is often required to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Stoichiometry: The carboxylic acid is usually the limiting reagent. A slight excess of the amine and coupling reagent is often used to drive the reaction to completion.[9]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/NHS Coupling
This two-step protocol is widely used for its efficiency and ability to minimize side reactions.[11]
Materials:
-
Carboxylic acid
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous DCM or DMF
-
DIPEA or TEA (optional, depending on the amine salt form)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq.) and NHS (1.0-1.2 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.0-1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is in a salt form (e.g., hydrochloride), add a base such as DIPEA (1.2-2.0 eq.) to liberate the free amine.
-
Stir the reaction at room temperature for 2-18 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, if necessary.
Protocol 2: HATU Coupling
HATU is a highly efficient coupling reagent, particularly for challenging substrates.[9]
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
Anhydrous DMF or DCM
-
DIPEA or TEA
-
Quenching solution (e.g., water or saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM under an inert atmosphere.
-
Add HATU (1.0-1.5 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.) to the solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.[9]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 18 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, if necessary.
Visualization of Mechanisms and Workflows
Reaction Mechanisms
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Caption: General mechanism of HATU-mediated amide bond formation.
Experimental Workflow
Caption: A generalized workflow for solution-phase amide coupling.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid.[1] | Increase the equivalents of the coupling reagent; ensure the reagent is not hydrolyzed. |
| Deactivation of the amine (protonation).[1] | Ensure sufficient base is present to neutralize any acid and free the amine if it's a salt. | |
| Presence of water leading to hydrolysis of the active intermediate.[1] | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |
| Steric hindrance.[1] | Use a more powerful coupling reagent (e.g., HATU); increase reaction time and/or temperature. Consider converting the carboxylic acid to an acyl fluoride.[12] | |
| Significant Side Reactions | Racemization of chiral centers. | Use a coupling reagent known to suppress racemization (e.g., HATU); add racemization suppressants like HOBt or OxymaPure; run the reaction at a lower temperature.[1] |
| Formation of N-acylurea byproduct (with carbodiimides). | Use an additive like NHS or HOBt to trap the O-acylisourea intermediate. |
Conclusion
The successful formation of an amide bond through carboxylic acid coupling is a nuanced process that relies on the careful selection of reagents and reaction conditions. By understanding the underlying mechanisms of carboxylic acid activation and the relative merits of different coupling reagents, researchers can navigate the complexities of amide synthesis with greater confidence. The protocols and troubleshooting guide provided herein serve as a robust starting point for achieving high yields and purity in a wide range of synthetic applications.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Chen, Y., & Dan, N. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(74), 46731-46739. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
De Luca, L. (2016). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS Institutional Research Information System. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]
-
Tang, P. (2012). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Kumar, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Organic Chemistry. (2021, February 8). EDC Coupling Mechanism. YouTube. [Link]
-
ResearchGate. (2018). EDC/NHS coupling chemistry?. [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.uniss.it [iris.uniss.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. reddit.com [reddit.com]
- 6. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. amphoteros.com [amphoteros.com]
Application Notes and Protocols for the Analytical Monitoring of Reactions with Piperazine Compounds
Introduction: The Central Role of Piperazine and the Analytical Imperative
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a core structural component in a vast array of FDA-approved drugs, treating conditions from central nervous system disorders to oncology and infectious diseases.[1][2] Its prevalence stems from its unique physicochemical properties, including its basicity, solubility, and versatile chemical reactivity, which allow for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3]
Given its role as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the ability to accurately monitor reactions involving piperazine is paramount.[4][5] This ensures reaction completion, optimizes yield, and, crucially, controls the impurity profile of the final API.[6][7] Impurities can arise from starting materials, side reactions, or degradation products and must be rigorously controlled to meet regulatory standards.[7]
This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions with piperazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for method selection and execution. We will delve into the practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights to ensure robust and reliable analytical monitoring.
The Analytical Challenge: Piperazine's Physicochemical Properties
The primary challenge in analyzing piperazine and its simple derivatives lies in its physicochemical nature. Piperazine is a polar, non-volatile compound that lacks a significant UV chromophore.[8][9] This combination of properties complicates its detection by two of the most common analytical techniques in synthetic chemistry:
-
Direct HPLC with UV Detection: The absence of a chromophore means piperazine does not absorb UV light, making it invisible to standard UV detectors.[8][9]
-
Direct GC Analysis: The high polarity and low volatility of piperazine lead to poor peak shape and potential for thermal degradation in the GC inlet.[10]
Consequently, direct analysis is often not feasible, necessitating strategies such as derivatization to make the molecule amenable to standard detection methods.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are the workhorses for reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing piperazine-containing reaction mixtures, particularly when dealing with non-volatile or thermally labile compounds. The choice of detector is critical.
To overcome the lack of a UV chromophore, piperazine can be derivatized with a UV-active agent. This approach allows for sensitive detection using standard HPLC-UV or HPLC-DAD (Diode Array Detector) systems.[8] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the amine groups of piperazine to form a stable, UV-active derivative.[8]
Causality Behind Experimental Choices:
-
Why NBD-Cl? NBD-Cl is chosen for its high reactivity with primary and secondary amines under mild conditions and the resulting derivative has a strong chromophore, enabling low-level detection.[8]
-
Method Validation: The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable results.[8] Recovery studies are essential to confirm that the derivatization reaction proceeds to completion without interference from the API or other matrix components.[8]
Protocol 1: HPLC-UV Analysis of Piperazine via NBD-Cl Derivatization
Objective: To quantify residual piperazine in a reaction mixture or API sample.
Materials:
-
Piperazine standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (optional, for mobile phase modification)
-
Active Pharmaceutical Ingredient (API) sample
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Alliance e2695 separations module and 2998 PDA detector).[8]
-
Chromatographic column (e.g., Chiralpak IC, 250 x 4.6 mm, 5µm).[8]
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh the API sample and dissolve it in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).[8]
-
-
Derivatization:
-
In a suitable vial, mix a defined volume of the standard or sample solution with a solution of NBD-Cl in a buffer (e.g., borate buffer, pH 8.5).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.
-
Cool the solution and dilute with the mobile phase to a final concentration suitable for injection.
-
-
Chromatographic Conditions:
-
Analysis and Data Interpretation:
-
Inject the derivatized standard and sample solutions.
-
Identify the peak corresponding to the piperazine derivative based on its retention time.
-
Quantify the amount of piperazine in the sample by comparing its peak area to that of the standard.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 30 to 350 ppm | [8] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [8] |
| Precision (%RSD) | < 4.0% | [8] |
An alternative to derivatization is to use a different separation and detection technique. HILIC is well-suited for the retention of polar compounds like piperazine.[11] Since piperazine lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used. ELSD is a universal detector that responds to any non-volatile analyte, making it ideal for compounds without UV absorbance.[11]
Causality Behind Experimental Choices:
-
Why HILIC? HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar analytes that are not well-retained by traditional reversed-phase chromatography.[11]
-
Why ELSD? ELSD provides a universal detection method for non-volatile analytes, making it a suitable alternative when UV detection is not possible.[11]
Diagram 1: Workflow for HILIC-ELSD Analysis
Caption: Workflow for Piperazine Analysis by HILIC-ELSD.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. For piperazine, its high polarity and low volatility necessitate derivatization to improve its chromatographic properties.[10][12]
Derivatization converts the polar N-H groups of piperazine into less polar, more volatile functional groups.[10] A common derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with the amine groups to form a stable trifluoroacetyl derivative.[10][13] This derivative is more volatile and thermally stable, making it suitable for GC analysis with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[10][14]
Causality Behind Experimental Choices:
-
Why TFAA? TFAA is highly reactive and produces a derivative with excellent chromatographic properties, leading to sharp peaks and good sensitivity.[10]
-
Why GC-MS? GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification through fragmentation patterns.[15][16]
Protocol 2: GC-MS Analysis of Piperazine via TFAA Derivatization
Objective: To identify and quantify piperazine in a sample matrix.
Materials:
-
Piperazine standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-17).[17]
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperazine in methanol (e.g., 1 mg/mL).[10]
-
Create a series of working standards by diluting the stock solution.
-
Dissolve the sample to a concentration within the calibration range.
-
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a micro-reaction vial.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[13]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.[13]
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]
-
-
GC-MS Conditions:
-
Analysis and Data Interpretation:
-
Inject 1 µL of the reconstituted solution.
-
Identify the piperazine derivative peak by its retention time and mass spectrum.
-
Quantify using a calibration curve generated from the derivatized standards.
-
Data Presentation:
| Parameter | Value | Reference |
| LOD (Plasma) | 0.004 µg/mL | [13] |
| LOQ (Plasma) | 0.016 µg/mL | [13] |
| Extraction Efficiency | 76% - 108% | [13] |
Spectroscopic Techniques for In-Situ and At-Line Monitoring
Spectroscopic techniques, particularly NMR, offer the advantage of providing detailed structural information and can be used for in-situ or at-line reaction monitoring without the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of piperazine compounds and for monitoring reaction progress.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[18]
Causality Behind Experimental Choices:
-
Why NMR for Reaction Monitoring? NMR provides real-time, quantitative data on the disappearance of starting materials and the appearance of products by integrating the respective signals. It is non-destructive and requires minimal sample preparation.
-
Temperature-Dependent NMR: For N-acylated piperazines, temperature-dependent NMR can be used to study conformational behavior, as the rotation around the amide bond can be restricted at room temperature, leading to complex spectra.[19][20]
Protocol 3: ¹H NMR for Monitoring a Piperazine N-Alkylation Reaction
Objective: To monitor the progress of a reductive amination reaction to form an N-alkylpiperazine.
Materials:
-
Piperazine
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Initial Spectrum (t=0):
-
Dissolve a known amount of piperazine in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum. The piperazine protons will typically appear as a singlet around 2.68 ppm.[18]
-
-
Reaction Initiation:
-
Add the aldehyde/ketone and the reducing agent to the reaction vessel.
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
-
At-Line Monitoring:
-
Quench the reaction in the aliquot (if necessary).
-
Dissolve the aliquot in the deuterated solvent and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the piperazine starting material peak.
-
Observe the appearance and increase in the integrals of the signals corresponding to the N-alkylpiperazine product.
-
The percentage conversion can be calculated from the relative integrals of the starting material and product signals.
-
Data Presentation:
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |
| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) | [18] |
| N-Benzoylpiperazine | CDCl₃ | 2.81 - 3.97 (piperazine NCH₂) | 43.5 - 49.0 (piperazine carbons) | [18] |
Diagram 2: Decision Tree for Method Selection
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion: A Multi-faceted Approach to a Privileged Scaffold
The effective monitoring of reactions involving piperazine compounds is a critical aspect of modern drug development and chemical synthesis. Due to the inherent physicochemical properties of the piperazine scaffold, a "one-size-fits-all" analytical approach is seldom effective. This guide has outlined the rationale and detailed protocols for the most common and robust analytical techniques: HPLC, GC, and NMR.
The choice of method depends on a variety of factors including the volatility of the analyte, the presence of a chromophore, and the need for real-time structural information. For quantitative analysis of trace levels, derivatization followed by HPLC-UV or GC-MS offers excellent sensitivity and specificity. When derivatization is not desirable, HILIC-ELSD provides a powerful alternative. For in-depth mechanistic studies and real-time reaction monitoring, NMR spectroscopy remains an unparalleled tool.
By understanding the causality behind these experimental choices and implementing these validated protocols, researchers can ensure the integrity of their synthetic processes, leading to higher quality products and more efficient drug development workflows.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Ristori, C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]
- Benchchem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
-
Skarping, G., et al. (1989). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography, 479(1), 125-135. Retrieved from [Link]
- Patsnap Synapse. (2024). What are the side effects of Piperazine?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Guzman, F. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery, 21(11), 1839-1847.
-
Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1358-1365. Retrieved from [Link]
-
Dalrymple, D., & Noga, A. (2015). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 60(5), 1279-1288. Retrieved from [Link]
-
McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(19), 3237-3248. Retrieved from [Link]
- Raj, S., et al. (2011). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(1), 1-6.
-
Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
-
Kunsch, F., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41323-41332. Retrieved from [Link]
- Kunsch, F., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
-
Zhang, Y., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and LC-MS. Analytical Sciences, 32(12), 1333-1338. Retrieved from [Link]
- Moreno, I., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
-
Krasnova, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. Retrieved from [Link]
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. soeagra.com [soeagra.com]
- 8. jocpr.com [jocpr.com]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.direct [scholars.direct]
- 14. hakon-art.com [hakon-art.com]
- 15. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Selective Mono-Substitution of Piperazine
Welcome to the Technical Support Center for piperazine chemistry. As a senior application scientist, I understand the nuances and challenges researchers face when aiming for selective mono-substitution of the piperazine ring—a critical scaffold in medicinal chemistry.[1][2] This guide is designed to provide you with in-depth, practical solutions to common problems encountered during these syntheses. It is structured in a question-and-answer format to directly address your experimental hurdles and is grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-substitution of piperazine?
The symmetrical nature of piperazine, with its two secondary amine groups of similar reactivity, is the main obstacle.[3] This often leads to a mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[4] Controlling the reaction to favor mono-substitution requires careful consideration of stoichiometry, reaction conditions, and the nature of the electrophile.[5]
Q2: What are the main strategies to favor mono-alkylation over di-alkylation?
There are three primary strategies to enhance the yield of mono-substituted piperazine:
-
Statistical Control: This is the most straightforward approach, where a large excess of piperazine is used relative to the alkylating agent.[3][5] This increases the probability of the electrophile encountering an unreacted piperazine molecule.
-
Protecting Group Strategy: This method offers excellent control by temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-butoxycarbonyl (Boc).[1][6][7] The substitution reaction is then directed to the unprotected nitrogen. Subsequent deprotection yields the desired mono-substituted product.[1]
-
Protonation Strategy: By using one equivalent of acid, one nitrogen atom can be protonated to form a piperazinium salt.[1][4] The positive charge on the protonated nitrogen deactivates it towards electrophilic attack, thus favoring reaction at the free nitrogen.[4][8]
Q3: When should I choose a protecting group strategy over statistical control?
A protecting group strategy is preferable when your starting materials are valuable or when stringent purity of the mono-substituted product is required. While using a large excess of piperazine is simpler, it can complicate purification, as you need to separate the product from the unreacted piperazine.[5] The protecting group approach is a multi-step process but often results in a cleaner reaction with higher selectivity.[1][7]
Troubleshooting Guide
Issue 1: Significant Di-substitution Observed Despite Using Excess Piperazine
Potential Cause: The mono-substituted product is still sufficiently nucleophilic to react with the alkylating agent, especially with highly reactive electrophiles or under harsh reaction conditions.[5]
Recommended Solutions:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby improving selectivity for the mono-substituted product.[5]
-
Slow Addition of the Alkylating Agent: Adding the electrophile dropwise over an extended period maintains a low concentration in the reaction mixture, favoring the reaction with the more abundant unsubstituted piperazine.[5]
-
Solvent Choice: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[5]
-
Use a Weaker Base: If a base is used, switching to a milder one can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less prone to a second reaction.[5]
Experimental Protocols & Data
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess (Statistical Control)
This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[5]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[5]
| Alkylating Agent | Piperazine Equivalents | Temperature (°C) | Time (h) | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 5 | 25 | 12 | ~60% | ~25% |
| Benzyl Bromide | 10 | 0 to 25 | 24 | ~75% | <10% |
| Ethyl Bromoacetate | 10 | 0 to 25 | 18 | ~70% | <15% |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.[5]
Protocol 2: Mono-Boc Protection of Piperazine
This protocol is a widely used method for preparing a key intermediate for mono-substitution.[7]
Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2 eq.) in DCM.
-
Prepare a solution of Boc₂O (1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 3 hours at room temperature.
-
Stir the reaction mixture for 22 hours.
-
Evaporate the solvent.
-
Add water to the residue and filter to remove the insoluble di-Boc-piperazine.
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic layers and evaporate to afford the mono-Boc-piperazine.[7]
| Piperazine Equivalents | Boc₂O Equivalents | Solvent | Yield of Mono-Boc-piperazine (%) |
| 2 | 1 | DCM | 83%[7] |
| 1 | 0.8 | Methanol (Flow) | 45%[9] |
Protocol 3: Reductive Amination for Mono-Substitution
Reductive amination is an alternative to direct alkylation that can prevent the formation of quaternary ammonium salts.[7][10]
Materials:
-
Mono-Boc-piperazine (1 equivalent)
-
Aldehyde (e.g., Butyraldehyde) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE)
Procedure:
-
Dissolve mono-Boc-piperazine and the aldehyde in DCE.
-
Add sodium triacetoxyborohydride in portions to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
The Boc-group can then be removed with an acid like trifluoroacetic acid (TFA) to yield the mono-alkylated piperazine.
Visualizing Synthetic Strategies
To aid in selecting the appropriate synthetic route, the following diagrams illustrate the decision-making process and the reaction mechanisms.
Caption: Decision workflow for selecting a mono-substitution strategy.
Caption: Workflow for the protecting group strategy.
Advanced Strategies: Flow Chemistry
For syntheses where precise control is paramount, especially in an industrial setting, flow chemistry offers significant advantages.[9] Microreactor technology allows for superior control over reaction parameters like temperature and stoichiometry, which can significantly improve the yield of the desired mono-protected product.[9] For instance, in the mono-Boc protection of piperazine, flow chemistry has been shown to achieve a 45% yield with 0.8 equivalents of Boc-anhydride, which is a notable improvement over some batch processes.[9] This method also allows for rapid optimization of reaction conditions.[9]
Conclusion
Achieving high yields in the mono-substitution of piperazine is a common challenge that can be overcome with a systematic approach. By understanding the underlying principles of statistical control, protecting group strategies, and the influence of reaction conditions, researchers can significantly improve their outcomes. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols.
References
- Benchchem.
- Benchchem.
- Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
- Benchchem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
-
Matlovič, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Pazdera, P. (2015). Method of direct mono-N-substitution of piperazine.
-
Pazdera, P. (2015). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
- Benchchem. A Comparative Guide to Alkylating Agents for Piperazine Substitution.
-
Donati, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Low Yields in Buchwald-Hartwig Amination of Piperazines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-N cross-coupling reaction. N-aryl piperazines are a cornerstone in medicinal chemistry, and achieving high, reproducible yields is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low product yield.
Troubleshooting Guide: A Deeper Dive into Common Issues
Low yields in the Buchwald-Hartwig amination of piperazines can often be traced back to a few key areas. This section will walk you through a logical troubleshooting process, explaining the underlying chemistry to empower your experimental design.
Question 1: My reaction is sluggish or stalls completely. What are the likely culprits related to my catalyst system?
This is a frequent issue that often points to problems with the generation or stability of the active Pd(0) catalytic species.
Answer:
Several factors related to your catalyst and ligand choice can lead to a stalled or low-yielding reaction. Let's break them down:
-
Inadequate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For the coupling of piperazines, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often necessary.[3][4]
-
Expert Insight: Piperazine is a relatively good nucleophile, but sterically hindered or electron-deficient aryl halides can be challenging. Ligands like XPhos, RuPhos, and SPhos are excellent starting points due to their ability to promote the crucial oxidative addition step and prevent catalyst decomposition.[4][5]
-
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[4]
-
Causality: Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. This is why rigorous degassing of solvents and the use of an inert (Nitrogen or Argon) atmosphere are critical.[4]
-
Solution: Consider using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3). These complexes ensure a consistent palladium-to-ligand ratio and simplify the setup under inert conditions.[4]
-
-
Incorrect Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state. This initial step can sometimes be inefficient and lead to the formation of inactive palladium black.
-
Self-Validation: If you suspect issues with catalyst activation, switching to a precatalyst where the active species is more readily formed can confirm this hypothesis.[6]
-
Question 2: I'm observing significant amounts of diarylation, even with a 1:1 stoichiometry. How can I improve selectivity for the mono-arylated product?
Controlling selectivity is a common hurdle when working with a symmetrical nucleophile like piperazine.
Answer:
The formation of the diarylated piperazine is often a competition between the rate of the first and second amination. Here’s how to tip the scales in favor of your desired mono-arylated product:
-
Excess Piperazine: A simple and effective strategy is to use a significant excess of piperazine (e.g., 5-10 equivalents).[3] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.
-
Use of a Protecting Group: The most robust method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine .[3][7]
-
Workflow:
-
Perform the Buchwald-Hartwig amination on N-Boc-piperazine.
-
Purify the N-Boc-N'-aryl-piperazine product.
-
Deprotect the Boc group under acidic conditions to yield the desired mono-arylated piperazine.
-
A general protocol for the mono-protection of piperazine is provided below for your convenience.
Experimental Protocol: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate pure N-Boc-piperazine.[3]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the more thermodynamically stable disubstituted product.[3] Carefully monitor the reaction progress and aim to stop it once the formation of the monosubstituted product is maximized.[3]
Question 3: My yield is low, and I'm seeing a significant amount of dehalogenated arene as a byproduct. What causes this, and how can I prevent it?
The formation of a dehalogenated arene (hydrodehalogenation) is a common side reaction that consumes your starting material and lowers your yield.
Answer:
Hydrodehalogenation can arise from a couple of pathways within the catalytic cycle. Understanding these can help you mitigate this side reaction.
-
β-Hydride Elimination: This is a potential side reaction where the palladium-amide intermediate, instead of undergoing reductive elimination, undergoes β-hydride elimination.[8] This process will regenerate the Pd-H species that can then react with the aryl halide to form the dehalogenated arene.
-
Catalyst Decomposition at High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst decomposition and the formation of palladium hydrides, which are responsible for the dehalogenation.[7]
Troubleshooting Strategies:
-
Optimize Temperature: Screen a range of temperatures. Sometimes, lowering the temperature, even if it requires a longer reaction time, can suppress dehalogenation pathways.[4]
-
Choice of Base: While a strong base is needed, its nature can influence side reactions. If you are using a very strong base like NaOtBu and observing significant dehalogenation, consider screening a weaker base such as K₃PO₄ or Cs₂CO₃.[3][6]
-
Ligand Selection: The steric bulk of the ligand can influence the relative rates of reductive elimination versus side reactions. Bulky biaryl phosphine ligands are generally effective at promoting the desired C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my reaction?
The choice of base is critical and depends on your substrate's sensitivity and the solvent.[9]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often give the fastest reaction rates.[6] However, they can promote the decomposition of substrates with sensitive functional groups (e.g., esters, nitro groups).[5]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are a good alternative for base-sensitive substrates. They may require higher temperatures or longer reaction times to achieve full conversion.[3][6] Their solubility can be a factor, so vigorous stirring is important.[6]
Q2: How does the solvent affect my reaction?
The solvent influences the solubility of reagents and the stability of the catalytic species.[3][10]
-
Aprotic, Non-polar Solvents (Toluene, Dioxane, Xylene): These are the most commonly used and are often effective.[10][11][12] Toluene is particularly favored for reactions with aryl iodides to minimize catalyst inhibition by the iodide salt byproduct.[5]
-
Aprotic, Polar Solvents (THF, t-Butanol): These can be beneficial if you are experiencing solubility issues with your starting materials or the base.[3] However, the polarity can affect the product distribution in some cases.[10]
Q3: My aryl halide is an aryl chloride. Are there special considerations?
Yes. Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[13] Successful coupling often requires:
-
More Electron-Rich and Bulky Ligands: Ligands like XPhos and RuPhos are particularly effective for activating aryl chlorides.[4]
-
Higher Temperatures: You may need to run the reaction at a higher temperature (e.g., 100-110 °C) to facilitate the oxidative addition step.[4]
-
Use of a Precatalyst: To ensure efficient formation of the active catalyst, using a precatalyst is highly recommended for these challenging substrates.[6]
Q4: How can I ensure my reaction conditions are sufficiently inert?
Exclusion of oxygen is critical to prevent catalyst deactivation.[4]
-
Degas Your Solvent: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use, or use the freeze-pump-thaw technique for more sensitive reactions.[4]
-
Use Schlenk Techniques: Assemble your glassware, flame-dry it under vacuum, and then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[4]
-
Maintain an Inert Atmosphere: Use a nitrogen or argon balloon to maintain a slight positive pressure throughout the reaction.[4]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Use an air-stable precatalyst (e.g., XPhos Pd G3). | Ensures consistent Pd:Ligand ratio and efficient generation of the active Pd(0) catalyst.[4][6] |
| Ligand | Screen bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, SPhos). | Essential for promoting oxidative addition, especially with challenging aryl chlorides, and preventing side reactions.[4] |
| Base | Start with NaOtBu. If substrate is sensitive, screen K₃PO₄ or Cs₂CO₃. | The base is crucial for deprotonating the amine. Weaker bases can improve functional group tolerance but may require higher temperatures.[6] |
| Solvent | Toluene or Dioxane are good starting points. | Aprotic, non-polar solvents are generally effective. Consider more polar options like THF if solubility is an issue.[3][10] |
| Temperature | Typically 80-110 °C. | Needs to be optimized. Too low may result in incomplete reaction; too high can cause catalyst decomposition and side reactions.[3][4] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Oxygen deactivates the Pd(0) catalyst, leading to low or no conversion.[4] |
| Selectivity Control | Use N-Boc-piperazine or a 5-10 fold excess of piperazine. | Prevents the formation of the undesired diarylated byproduct.[3][7] |
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination of piperazines.
References
-
Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]
-
Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. [Link]
-
Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
(2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Fitzner, M., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
-
Laporte, C., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Vechtomova, Y. L., et al. (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
(2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Reddit. (2024). BH amination side products and purification. Reddit. [Link]
-
Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Piperazine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Piperazine Coupling Reactions. The N-aryl piperazine scaffold is a cornerstone in modern drug development, appearing in a vast array of FDA-approved therapeutics for conditions ranging from cancer to central nervous system disorders.[1][2] The efficiency and success of synthesizing these crucial molecules often hinge on the careful optimization of the C-N bond-forming reaction.
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your own piperazine coupling reactions effectively. We will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method, while also addressing other common coupling strategies.
Troubleshooting Guide: Common Issues in Piperazine Coupling
This section addresses the most frequent challenges encountered during piperazine coupling reactions, providing systematic solutions grounded in chemical principles.
Problem 1: Low or No Product Yield in Palladium-Catalyzed N-Arylation
A low or nonexistent yield in a Buchwald-Hartwig reaction is the most common issue, often pointing to a problem with the catalytic system or the reaction environment.[3]
Possible Cause 1: Catalyst Inactivation
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.
-
Solution: Ensure a Rigorously Inert Atmosphere.
-
Degas Your Solvent: Thoroughly deoxygenate the reaction solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Use Schlenk Technique: Assemble your reaction in an oven-dried Schlenk flask or in a glovebox. Seal the vessel and purge thoroughly with an inert gas before adding reagents.[1]
-
Use Fresh Reagents: Employ fresh, high-quality palladium precatalysts and ligands. Older reagents may have partially oxidized. Using preformed palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Possible Cause 2: Suboptimal Ligand Choice
The phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand is highly dependent on the electronic and steric properties of the aryl halide.
-
Solution: Match the Ligand to the Substrate.
-
For Aryl Chlorides: These substrates are notoriously less reactive due to the strong C-Cl bond. Their oxidative addition to the Pd(0) center is often the rate-limiting step.[5] Overcome this by using bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos .[3][4][6] These ligands promote the formation of a more reactive, monoligated Pd(0) species that can readily activate the C-Cl bond.
-
For Electron-Deficient or Sterically Hindered Aryl Halides: These also benefit from sterically hindered biaryl phosphine ligands.[3]
-
Screening: If yield is still low, perform a small-scale screen of several different ligands to identify the optimal choice for your specific substrate combination.[3]
-
Possible Cause 3: Inappropriate Base Selection
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the piperazine nitrogen to make it a more potent nucleophile.
-
Solution: Select a Strong, Non-Nucleophilic Base.
-
Recommended Bases: Strong, non-nucleophilic bases are standard for Buchwald-Hartwig reactions. The most common choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄).[6]
-
Solubility is Key: Ensure the base is sufficiently soluble in the reaction solvent. Poor solubility can lead to slow or incomplete reactions.[6][7]
-
For Base-Sensitive Substrates: If your starting materials or product contain base-sensitive functional groups (e.g., esters), a milder base like cesium carbonate (Cs₂CO₃) may be beneficial, though it may require longer reaction times or higher temperatures.[6]
-
Possible Cause 4: Unsuitable Solvent
The solvent must dissolve all reactants to ensure a homogeneous reaction mixture and must be compatible with the reaction conditions.
-
Solution: Use Anhydrous, Aprotic Solvents.
-
Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig reactions.[6]
-
Anhydrous Conditions are Critical: Water can deactivate both the catalyst and the strong bases used. Always use anhydrous solvents, which can be obtained commercially or prepared by distillation from an appropriate drying agent.[6]
-
Problem 2: Formation of Bis-arylated Byproduct
When using unprotected piperazine, a common side reaction is the coupling of aryl groups to both nitrogen atoms, leading to a difficult-to-remove impurity.
Possible Cause 1: Unfavorable Stoichiometry
If the concentration of the aryl halide is too high relative to piperazine, the mono-arylated product can compete with the starting piperazine for the remaining aryl halide.
-
Solution: Manipulate Reagent Ratios and Addition.
-
Use Excess Piperazine: Employ a significant excess of piperazine (3-10 equivalents). This statistically favors the reaction of the aryl halide with the more abundant unprotected piperazine over the mono-substituted product.[6] In some cases, piperazine can even be used as the solvent ("neat" conditions), which can be a greener, cost-effective approach.[6][8][9]
-
Slow Addition: Add the aryl halide solution slowly via syringe pump to the reaction mixture containing the catalyst, base, and piperazine. This maintains a low concentration of the electrophile, minimizing the chance of a second coupling event.[6]
-
Possible Cause 2: High Reactivity of Piperazine
Unprotected piperazine inherently has two reactive secondary amine sites.
-
Solution: Employ a Protecting Group Strategy.
-
Use Mono-Protected Piperazine: This is the most robust and common strategy to guarantee mono-arylation.[3] Using N-Boc-piperazine is a reliable choice. The bulky tert-butoxycarbonyl (Boc) group effectively blocks one nitrogen, directing the coupling exclusively to the free N-H site.[3][6]
-
Deprotection: The Boc group can be easily removed in a subsequent step under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the desired mono-arylated product.[6]
-
Visual Workflow: Troubleshooting Piperazine N-Arylation
The following flowchart provides a logical decision-making process for troubleshooting common issues in palladium-catalyzed piperazine coupling reactions.
Caption: A troubleshooting flowchart for common piperazine N-arylation issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose between Buchwald-Hartwig, SNAr, and reductive amination?
-
A1: The choice depends on your substrates. Buchwald-Hartwig amination is the most versatile method for coupling piperazines with a wide range of aryl and heteroaryl halides.[2] Nucleophilic Aromatic Substitution (SNAr) is an excellent, transition-metal-free alternative when your coupling partner is a highly electron-deficient (hetero)arene, as the ring is "activated" for nucleophilic attack.[2] Reductive Amination is not used for N-arylation but is a primary method for N-alkylation, where you react piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[2][10]
Q2: My starting material is an aryl chloride. What are the most critical parameters to get the reaction to work?
-
A2: Aryl chlorides are challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1][5] Success hinges on using a highly active catalyst system. This means pairing your palladium source with a very bulky and electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos, BrettPhos ) and often requires higher reaction temperatures (e.g., 100-110 °C) to drive the reaction to completion.[3][6]
Q3: What is the best way to purify my final N-aryl piperazine product?
-
A3: Purification strategies depend on the product's properties.
-
Acid-Base Extraction: This is a powerful first step. Since the N-aryl piperazine product is basic, you can wash your organic solution with dilute aqueous acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer, leaving neutral impurities behind. You can then basify the aqueous layer and re-extract your pure product into an organic solvent.[3]
-
Silica Gel Chromatography: This is the most common method for separating the desired product from starting materials and byproducts.[3][11]
-
Crystallization/Salt Formation: For high-purity crystalline solids, recrystallization is effective. If the free base is an oil or difficult to crystallize, you can form a salt (e.g., hydrochloride, citrate, or diacetate), which often has better crystalline properties.[3][12][13]
-
Data & Protocols
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
The following table summarizes typical starting conditions for the coupling of piperazine derivatives. Note that yields are highly substrate-dependent and optimization is often required.
| Aryl Halide Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.4) | Toluene | 100 |
| Aryl Chloride | Pd₂(dba)₃ (2-4) | XPhos (4-8) | K₃PO₄ (2.0) | Dioxane | 110 |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | BINAP (2.5) | Cs₂CO₃ (2.0) | Toluene | 100 |
| Electron-Rich Ar-Cl | BrettPhos Pd G3 (1-2) | (Precatalyst) | LiHMDS (2.0) | Toluene | 110 |
(Data compiled from sources[1][3][4][14])
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The key steps of the palladium-catalyzed C-N cross-coupling cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Bromide
This protocol provides a reliable starting point for the mono-arylation of piperazine.
-
Reaction Setup:
-
Reagent Addition:
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[3]
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst residues.[3]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[3]
-
-
Purification:
References
- Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. (2025). Benchchem.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Application Notes and Protocols for N-arylation of Piperazine-2-thione. (2025). Benchchem.
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]
-
Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. (n.d.). National Institutes of Health. [Link]
- Optimizing reaction conditions for N-aryl
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. [Link]
- Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. (2025). Benchchem.
-
The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.). Acme-Hardesty. [Link]
- Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency. (2025). Benchchem.
-
Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6542. [Link]
-
Reilly, S. W., & Mach, R. H. (2015). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 17(19), 4896-4899. [Link]
-
Reilly, S. W., & Mach, R. H. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). MDPI. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Alberta. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Buchwald-Hartwig amination in the development of a G-protein coupled receptor antagonist. Royal Society of Chemistry. [Link]
-
Murray, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 92-97. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Kalyani, P., & Manikyamba, P. (2005). Solvent - Solute interactions in the reaction between piperazine and allylbromide. ResearchGate. [Link]
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Purification of piperazine. (1959).
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2014). ResearchGate. [Link]
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2017). National Institutes of Health. [Link]
-
Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. (n.d.). Bentham Science. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. [Link]
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). WordPress. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). ACS Publications. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
- Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. (2025). Benchchem.
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Aryl Piperazines
Welcome to the Technical Support Center for N-Aryl Piperazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical structural motif found in numerous pharmaceuticals.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimental work.
Section 1: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, making it a cornerstone for N-aryl piperazine synthesis.[3] However, its success is highly dependent on a careful selection of catalyst, ligand, base, and solvent.[3]
FAQ 1: I am observing a mixture of mono- and di-arylated piperazine. How can I improve selectivity for the mono-arylated product?
Answer: Achieving mono-selectivity is one of the most common challenges in N-aryl piperazine synthesis. The symmetrical nature of piperazine presents two reactive sites. Several strategies can be employed to favor mono-arylation:
-
Stoichiometry Control: Using a large excess of piperazine can statistically favor the mono-arylated product. In some cases, piperazine itself can be used as the solvent to maximize this effect.[4][5]
-
Use of a Protecting Group: This is the most robust and common strategy. By starting with a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is rendered unreactive. The Boc (tert-butyloxycarbonyl) group can be easily removed post-arylation under acidic conditions.[5]
-
In-situ Mono-protection: Using piperazine monohydrochloride can decrease the nucleophilicity of one nitrogen atom through protonation, thereby promoting mono-substitution.[5][6]
Experimental Protocol: Synthesis of N-Boc-1-aryl-piperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2–1.5 equiv.), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4–2.0 equiv.).[3]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene, dioxane) followed by a pre-prepared solution of the palladium catalyst and ligand.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[7]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[3]
FAQ 2: My Buchwald-Hartwig reaction is giving low yields. What are the likely causes and how can I optimize it?
Answer: Low yields are often traced back to suboptimal reaction parameters or catalyst deactivation.[8] Consider the following factors:
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand is paramount.[3][7] For challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote efficient oxidative addition and reductive elimination.[9] It is highly recommended to screen a panel of ligands.
-
Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong bases like NaOtBu are common but can cause decomposition of sensitive substrates.[7] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested.[8]
-
Solvent Effects: The solvent must solubilize all components and not coordinate to the palladium center. Toluene, dioxane, and THF are standard choices.[8] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[7]
-
Temperature: Reactions are typically run at elevated temperatures (80-100 °C).[7] If the reaction is sluggish, a higher temperature may be necessary, but be mindful of potential substrate or product decomposition.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low yields.
Section 2: Alternative Synthetic Routes and Specific Challenges
While the Buchwald-Hartwig amination is a go-to method, other reactions are also employed, each with its own set of challenges.
FAQ 3: I am attempting a copper-catalyzed Ullmann condensation, but the reaction requires very high temperatures and gives inconsistent yields. Are there improvements?
Answer: The classical Ullmann reaction is notorious for requiring harsh conditions. However, modern ligand-accelerated protocols have significantly improved its utility. The addition of ligands, such as 1,10-phenanthroline or various diamines, can facilitate the copper-catalyzed coupling at much lower temperatures. This approach can be a viable alternative to palladium-based methods, especially on a larger scale where cost and metal removal are concerns.[10]
FAQ 4: My aryl halide is highly electron-deficient. Is there a better method than a transition-metal-catalyzed reaction?
Answer: Yes, for highly electron-deficient aryl halides (e.g., those bearing nitro or multiple cyano groups), Nucleophilic Aromatic Substitution (SNAr) is often the most efficient method.[11] This reaction does not require a metal catalyst. The piperazine acts as a nucleophile, directly displacing the halide. The reaction is typically run in a polar aprotic solvent like DMSO or DMF, often with a mild base like K₂CO₃ to scavenge the generated acid. SNAr is frequently used in process chemistry due to its simplicity and cost-effectiveness.[12]
Reaction Mechanism: SNAr
Caption: Simplified SNAr mechanism.
Section 3: Purification and General Troubleshooting
FAQ 5: I am struggling with the purification of my N-aryl piperazine product. It streaks badly on silica gel columns.
Answer: The basicity of the piperazine nitrogen atoms often causes strong interaction with the acidic silica gel, leading to tailing and poor separation.[8] There are two primary solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1–1%) or ammonia in methanol, to the eluent system. This neutralizes the acidic sites on the silica, dramatically improving peak shape.[8]
-
Acid-Base Extraction: For separating the basic product from non-basic impurities, an acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The N-aryl piperazine will be protonated and move into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent.[8]
Data Summary: Typical Buchwald-Hartwig Conditions
| Aryl Halide Type | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Bromide (Electron-Neutral) | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ | Dioxane | 100-110 |
| Aryl Bromide (Electron-Rich) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 |
| Aryl Chloride (Electron-Neutral) | Pd G3 Precatalyst (1-2) | (Integrated) | K₃PO₄ | t-BuOH | 100 |
| Aryl Chloride (Sterically Hindered) | Pd G4 Precatalyst (2) | (Integrated) | LHMDS | Toluene | 110 |
This table provides representative starting conditions. Optimization is crucial for each specific substrate combination.[3][7]
References
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Piperazine Reactants in Organic Solvents
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge in organic synthesis: the limited solubility of piperazine and its derivatives in organic solvents. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying chemical principles that govern these experimental choices, empowering you to make informed decisions in your work.
Piperazine and its derivatives are invaluable building blocks in medicinal chemistry and materials science.[1][2] However, their unique physicochemical properties, including a combination of polar amine functionalities and often nonpolar backbones, can lead to significant solubility hurdles. This guide will walk you through a systematic approach to overcoming these challenges, ensuring your reactions proceed efficiently and your results are reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with piperazine reactants.
Q1: Why is my piperazine derivative poorly soluble in my chosen organic solvent?
A1: The solubility of piperazine derivatives is governed by a delicate balance of intermolecular forces. Several factors could be at play:
-
Strong Intermolecular Forces: The piperazine moiety contains two nitrogen atoms capable of hydrogen bonding. In the solid state, these can form a strong crystal lattice, making it difficult for solvent molecules to break apart the solid and solvate individual molecules.[3]
-
Polarity Mismatch: Piperazine itself is a polar molecule.[1] If your derivative has a highly nonpolar substituent, it may be "schizophrenic" in terms of polarity, making it difficult to find a single solvent that can effectively solvate both ends of the molecule. Conversely, a highly polar derivative may not be soluble in a nonpolar reaction solvent.
-
Basicity and Protonation State: The two nitrogen atoms in the piperazine ring are basic, with pKa values of approximately 5.35 and 9.73.[4][5] The solubility of your reactant can be dramatically influenced by its protonation state. The free base form will have different solubility characteristics than a protonated salt form.
Q2: What are the first-line strategies I should try to improve the solubility of my piperazine reactant?
A2: Before resorting to more complex methods, there are several straightforward techniques you should employ:
-
Solvent Screening: Do not assume a single solvent will work. Test the solubility in a range of solvents with varying polarities.[3]
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[1][6] Gently warming your solvent while stirring can significantly improve dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[7][8] This is particularly useful for kinetically slow dissolution.
Q3: Can I simply use a large excess of solvent to dissolve my reactant?
A3: While this may seem like a simple solution, it can have several drawbacks. Excessively dilute reaction conditions can significantly slow down reaction rates, particularly for bimolecular reactions. It can also make product isolation and purification more challenging and less environmentally friendly due to the large volume of solvent waste. It is generally preferable to find conditions where the reactants are soluble at a reasonable concentration.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If the initial strategies are insufficient, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.
Issue 1: Reactant Remains Insoluble at Room Temperature in the Primary Reaction Solvent
Strategy 1: Temperature Elevation
Increasing the temperature provides thermal energy to overcome the lattice energy of the solid reactant and promotes dissolution.[1][6]
Protocol:
-
Suspend the piperazine reactant in the chosen organic solvent in your reaction vessel.
-
Begin stirring and gradually heat the mixture using a controlled heating mantle or oil bath.
-
Monitor the dissolution of the solid. Many organic reactions can be conducted at elevated temperatures or under reflux conditions, which may be sufficient to dissolve the reactant.[3]
Causality Explained: The solubility of a solid in a liquid is an equilibrium process. By increasing the temperature, you shift the equilibrium towards the dissolved state, as described by the van't Hoff equation.
Strategy 2: Co-solvent System
A mixture of solvents can often provide a more suitable environment for dissolving a challenging reactant than a single solvent.[3][9]
Protocol:
-
Identify a "good" solvent in which your piperazine reactant is highly soluble (e.g., DMSO, DMF, NMP).
-
Dissolve the reactant in a minimal amount of this "good" solvent.
-
Slowly add this concentrated solution to your primary reaction solvent, which is required for the specific reaction chemistry, under vigorous stirring.
Causality Explained: A co-solvent can disrupt the hydrogen bonding network of the primary solvent, reducing its ability to "exclude" the solute.[] This creates a microenvironment around the solute that is more favorable for solvation.
Issue 2: The Piperazine Reactant is a Free Base with Low Solubility
Strategy 3: In-situ Salt Formation (pH Adjustment)
For basic compounds like piperazines, converting the free base to a salt can dramatically increase solubility, especially in more polar organic solvents.[9][11][12]
Protocol:
-
Suspend the piperazine free base in your reaction solvent.
-
Add a stoichiometric amount (or a slight excess) of a suitable acid. The choice of acid depends on your reaction conditions. Common choices include:
-
Anhydrous HCl (as a solution in a solvent like dioxane or ether)
-
Trifluoroacetic acid (TFA)
-
Methanesulfonic acid
-
-
Stir the mixture. The formation of the ammonium salt often leads to dissolution.
Causality Explained: The conversion of the neutral amine to an ionic salt introduces strong ion-dipole interactions with polar solvents, which are much more favorable for solvation than the hydrogen bonding and dipole-dipole interactions of the free base.
The following diagram illustrates the effect of pH on the protonation state and general solubility of a piperazine derivative.
Caption: Effect of pH on piperazine protonation and solubility.
Issue 3: The Piperazine Reactant is a Salt with Low Solubility in Nonpolar Solvents
Strategy 4: In-situ Free-Basing or Phase-Transfer Catalysis
If your starting material is a piperazine salt (e.g., a hydrochloride salt) and your reaction requires a nonpolar solvent, you may need to convert it back to the more nonpolar-soluble free base.
Protocol (In-situ Free-Basing):
-
Suspend the piperazine salt in your nonpolar reaction solvent.
-
Add a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., anhydrous potassium carbonate).
-
Stir the mixture. The formation of the free base should improve its solubility in the nonpolar solvent. The resulting salt byproduct may precipitate and can sometimes be removed by filtration.
Protocol (Phase-Transfer Catalysis): For reactions involving a solid salt and a liquid organic phase, a phase-transfer catalyst can be employed to shuttle the reactant into the organic phase.
-
Add the piperazine salt and other reactants to the organic solvent.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
The catalyst exchanges its anion for the reactant anion at the interface and carries it into the organic phase for reaction.
A General Troubleshooting Workflow
The following flowchart provides a logical sequence of steps to follow when encountering a solubility issue with a piperazine reactant.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. sintef.no [sintef.no]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Base selection for piperazine N-arylation to minimize byproducts
Troubleshooting Guide for Base Selection to Minimize Byproducts
Welcome to our dedicated technical support guide for optimizing the N-arylation of piperazine. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this crucial transformation. We will delve into the nuanced role of base selection, a critical parameter that often dictates the success or failure of this reaction by controlling the formation of undesired byproducts. Our approach is grounded in mechanistic principles and validated by empirical evidence from the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperazine N-arylation is yielding significant amounts of the di-arylated byproduct. How can I improve the selectivity for the mono-arylated product?
This is one of the most common challenges in piperazine N-arylation. The root cause often lies in the relative nucleophilicity of the starting piperazine versus the mono-arylated product and the choice of base.
Mechanistic Insight: The mono-arylated piperazine product still possesses a free N-H group, which can compete with the starting piperazine for the aryl halide in a second arylation event. The key to achieving high mono-selectivity is to modulate the reaction conditions to favor the first arylation significantly over the second.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high di-arylation.
Core Recommendations:
-
Switch to a Weaker Base: Strong bases like sodium tert-butoxide can deprotonate the mono-arylated piperazine, increasing its nucleophilicity and accelerating the second arylation. Consider using a milder inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N). The choice of a weaker base can be crucial in minimizing the formation of the di-arylated byproduct.
-
Employ a Bulky Base: Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), can selectively deprotonate the less hindered starting piperazine over the more sterically encumbered mono-arylated product.
-
Use an Excess of Piperazine: By using a stoichiometric excess of piperazine (typically 2-4 equivalents), you statistically favor the reaction of the aryl halide with the more abundant starting material, thus suppressing the formation of the di-arylated species.
Data-Driven Base Selection:
| Base | pKa (Conjugate Acid) | Typical Application Notes |
| Sodium tert-butoxide | ~19 | Often too strong, leading to poor selectivity. Can be useful for less reactive aryl halides. |
| Potassium Carbonate | 10.3 | A good starting point for many systems, offering a balance of reactivity and selectivity. |
| Triethylamine (Et₃N) | 10.7 | A common organic base, but its nucleophilicity can sometimes lead to side reactions. |
| DIPEA | 11.0 | Sterically hindered, reducing its nucleophilicity and improving selectivity. |
Q2: My reaction is sluggish or incomplete, even with a strong base. What factors could be at play?
Low conversion can be just as frustrating as poor selectivity. If your reaction is not proceeding to completion, consider the following:
Troubleshooting Protocol:
-
Assess Catalyst and Ligand Integrity: In palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), the choice of ligand is critical. Ensure your ligand is appropriate for the specific aryl halide and is not degrading under the reaction conditions. For instance, bulky biarylphosphine ligands are often effective.
-
Solvent Choice Matters: The polarity and aprotic nature of the solvent can significantly influence reaction rates. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The solubility of the base in the chosen solvent is also a key parameter. For example, K₃PO₄ has better solubility in dioxane when some water is present.
-
Deactivation of the Aryl Halide: Highly electron-rich aryl halides can be less reactive. In such cases, a stronger base and a more active catalyst system might be necessary. Conversely, aryl halides with strong electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution (SNAAr), which may not require a strong base.
Technical Support Center: Work-up Procedures for Reactions Involving Piperazine Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide has been developed to provide expert insights and practical solutions for the common challenges encountered during the work-up of reactions involving piperazine and its salts. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: My piperazine salt product is insoluble in the aqueous layer during extraction.
-
Question: I've completed my reaction and, upon adding water and an organic solvent, my desired piperazine salt has precipitated out of the aqueous phase, making extraction impossible. How can I resolve this?
-
Answer: This is a common issue, particularly with salts of strong acids like piperazine dihydrochloride. The high polarity and lattice energy of the salt can lead to poor aqueous solubility, especially if the organic counter-ion is large.
-
Immediate Action:
-
Increase the volume of water: The simplest first step is to add more water to the biphasic mixture to try and dissolve the precipitate.
-
Gentle heating: If increasing the solvent volume is not sufficient, gently warming the mixture can help to dissolve the salt. Be cautious if your product is thermally labile.
-
-
Systematic Approach:
-
pH Adjustment: The solubility of piperazine salts is highly pH-dependent.[1][2] If your product is a salt of a weak acid, you can try to adjust the pH slightly to find a solubility maximum. However, for salts of strong acids, this is less effective.
-
Solvent System Modification: Consider using a more polar organic solvent that has some miscibility with water, such as tetrahydrofuran (THF) or acetonitrile, to help solubilize the salt at the interface. This can then be followed by extraction with a less polar, immiscible solvent.
-
Alternative Work-up - "Salting Out": If the product is intended to be the free base, you can proceed with basification. The addition of a strong base will liberate the free piperazine, which is often more soluble in organic solvents.[3][4]
-
-
Issue 2: I am struggling to remove unreacted piperazine starting material from my product.
-
Question: My final product is contaminated with a significant amount of the starting piperazine. How can I effectively purify my compound?
-
Answer: Due to its high water solubility and basicity, removing excess piperazine can be challenging.[5] Here are a few effective strategies:
-
Acidic Wash:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The excess piperazine will be protonated and preferentially partition into the aqueous layer as its salt.[6]
-
Repeat the acidic wash 2-3 times, monitoring the removal of piperazine by TLC or LC-MS of the organic layer.
-
Follow with a wash with saturated sodium bicarbonate solution to remove any residual acid, and then a brine wash to remove excess water.
-
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Screen for a solvent system where your product has good solubility at elevated temperatures but is poorly soluble at room temperature, while piperazine remains soluble.
-
Column Chromatography: For non-polar to moderately polar products, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can separate your product from the highly polar piperazine, which will remain at the baseline. For more polar products, consider using reverse-phase chromatography.
-
Issue 3: I have formed a di-substituted piperazine byproduct and need to isolate the mono-substituted product.
-
Question: My reaction has produced a mixture of mono- and di-substituted piperazine derivatives. How can I separate them?
-
Answer: This is a frequent challenge in piperazine chemistry, especially when using reactive electrophiles.[7]
-
Reaction Optimization (Prevention):
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating mono- and di-substituted products. The polarity difference between the two is usually significant enough for good separation on silica gel.
-
Selective Salt Formation: In some cases, you may be able to selectively precipitate either the mono- or di-substituted product as a salt by careful choice of the acid and solvent system. This requires some empirical screening.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to liberate the free base from a piperazine salt?
A1: The most common and effective method is to treat an aqueous solution or suspension of the piperazine salt with a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the pH is significantly above the second pKa of piperazine (pKa2 ≈ 9.73).[2][10][11] This ensures complete deprotonation to the free base. The free base can then be extracted into an organic solvent like dichloromethane, chloroform, or ethyl acetate.[3][12]
Q2: How do the pKa values of piperazine influence the work-up procedure?
A2: Piperazine has two pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73 at 25°C), corresponding to the two nitrogen atoms.[1][2][10] Understanding these is crucial for an effective work-up:
-
To ensure piperazine is in its salt form and soluble in the aqueous phase during an acidic wash, the pH should be below pKa1.
-
To convert the piperazine salt to the free base for extraction into an organic solvent, the pH of the aqueous solution should be raised to be at least 1-2 pH units above pKa2 (i.e., pH 11-12).
Q3: My piperazine free base is an oil. How can I solidify it for easier handling?
A3: It is common for substituted piperazines to be oils at room temperature. A reliable method to obtain a solid is to convert it back to a salt.[13] Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid, such as HCl in ether or isopropanol. The corresponding hydrochloride salt will often precipitate and can be collected by filtration.
Q4: What are some common issues with the stability of piperazine derivatives during work-up?
A4: Piperazine derivatives can be susceptible to oxidation and hydrolysis, especially at non-neutral pH or elevated temperatures.[7] It is advisable to perform work-up procedures at room temperature or below if possible and to use degassed solvents if oxidation is a concern. Some piperazine salts are also hygroscopic, meaning they readily absorb moisture from the air, which can affect their physical properties and stability.[1]
Physicochemical Data of Piperazine
The following table summarizes key physicochemical properties of piperazine, which are essential for designing effective work-up and purification protocols.
| Property | Value | Source |
| Molecular Formula | C4H10N2 | [11] |
| Molar Mass | 86.14 g/mol | [11] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 106-108 °C (anhydrous) | [1] |
| pKa1 | 5.35 (at 25 °C) | [1][2][10] |
| pKa2 | 9.73 (at 25 °C) | [1][2][10][11] |
| Water Solubility | Freely soluble | [5][10] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, ethylene glycol; poorly soluble in diethyl ether. | [5][10][11] |
Standard Protocol: Liberation and Extraction of a Piperazine Free Base
This protocol provides a general procedure for converting a piperazine salt to its free base and extracting it from an aqueous reaction mixture.
-
Dissolution/Suspension: If the reaction was performed in a water-miscible solvent, dilute the reaction mixture with water. If the piperazine salt is a solid, suspend it in water.
-
Basification: Cool the aqueous solution/suspension in an ice bath. Slowly add a strong base (e.g., 2M NaOH solution or solid K2CO3) with stirring until the pH of the aqueous layer is >11. Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to yield the crude piperazine free base.
-
Purification: The crude product can be further purified by column chromatography, crystallization, or distillation as needed.
Work-up Procedure Workflow
The following diagram illustrates the decision-making process for a typical work-up involving a piperazine derivative.
Caption: Decision workflow for piperazine salt work-up.
References
-
Piperazine - Wikipedia. (n.d.). Retrieved from [Link]
-
Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]
- US2919275A - Purification of piperazine - Google Patents. (n.d.).
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. (n.d.). Retrieved from [Link]
-
pK a values of common substituted piperazines - ResearchGate. (n.d.). Retrieved from [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. (n.d.). Retrieved from [Link]
-
What are the side effects of Piperazine? - Patsnap Synapse. (2024-07-14). Retrieved from [Link]
- US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
-
How do I remove piperazine from the solid compound? - ResearchGate. (n.d.). Retrieved from [Link]
-
Solid liquid solubility of piperazine - SINTEF. (n.d.). Retrieved from [Link]
- EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents. (n.d.).
- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents. (n.d.).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]
-
Piperazine salts: Human health tier II assessment. (2018-10-26). Retrieved from [Link]
-
Piperazine (oral route) - Side effects & dosage - Mayo Clinic. (2025-08-31). Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - Semantic Scholar. (2020-05-06). Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]
- US2975181A - Method for the preparation of piperazine salts - Google Patents. (n.d.).
- Separation method of piperazine - CN104230850A - Google Patents. (n.d.).
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020-05-06). Retrieved from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (2025-08-05). Retrieved from [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018-11-27). Retrieved from [Link]
-
Free base - Wikipedia. (n.d.). Retrieved from [Link]
-
How to Freebase (Phenylhydrazine HCl as an example) - YouTube. (2015-11-25). Retrieved from [Link]
-
Free base – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Freebasing Cocaine: Here's What You Need to Know - Rehab Clinics Group. (n.d.). Retrieved from [Link]
-
Pharmacology - Crack cocaine | Release. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. Free base - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stability Challenges of Piperazine Intermediates in Synthesis
Welcome to the Technical Support Center dedicated to addressing the stability issues encountered during the synthesis of piperazine intermediates. As a cornerstone in numerous active pharmaceutical ingredients (APIs), the stability of the piperazine moiety is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower researchers, scientists, and drug development professionals in overcoming common hurdles in their synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to provide rapid, actionable solutions to specific problems you may be encountering in the lab.
Question 1: My reaction is producing a significant amount of a polar, UV-active impurity that is difficult to separate from my desired N-substituted piperazine. What could be the cause and how can I mitigate it?
Answer:
This is a classic sign of N-oxidation , a common side reaction when working with piperazines, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[1] The lone pairs on the nitrogen atoms are susceptible to oxidation, forming piperazine N-oxides. These N-oxides are significantly more polar than the parent piperazine and often exhibit strong UV absorbance, complicating chromatographic purification.
Causality:
-
Reagent Choice: The use of strong oxidizing agents, even unintentionally as impurities in your starting materials or solvents, can lead to N-oxide formation.
-
Atmospheric Oxygen: Prolonged reaction times at elevated temperatures in the presence of air can facilitate gradual oxidation.
-
Metal Catalysis: Trace metal impurities can catalyze the oxidation of piperazines by atmospheric oxygen.
Troubleshooting Steps & Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly crucial for reactions requiring elevated temperatures or extended durations.
-
Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the purity of your reagents and solvents. Peroxides in ethereal solvents, for instance, can be a hidden source of oxidation.
-
Antioxidant Addition: In some cases, the addition of a radical scavenger or antioxidant in catalytic amounts can suppress oxidation pathways.
-
Purification Strategy: If N-oxide formation is unavoidable, consider a purification strategy that leverages the basicity difference. N-oxides are less basic than their parent amines. Acid-base extraction or chromatography on silica gel with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can be effective.
Question 2: I'm observing a loss of my piperazine intermediate during acidic work-up or purification on silica gel. What degradation pathway might be at play?
Answer:
This issue often points towards acid-catalyzed ring-opening or degradation of acid-labile protecting groups. The piperazine ring itself is generally stable to a range of pH values, but certain substitution patterns or the presence of specific functional groups can render it susceptible to acid-mediated degradation.
Causality:
-
Protonation and Ring Strain: In strongly acidic conditions, protonation of the nitrogen atoms can induce ring strain, particularly in sterically hindered derivatives, potentially leading to ring cleavage.
-
Protecting Group Instability: Common protecting groups used in piperazine synthesis, such as the tert-butyloxycarbonyl (Boc) group, are designed to be removed under acidic conditions.[2] Unintentional cleavage during work-up or chromatography can lead to a mixture of deprotected and partially deprotected products, complicating purification and reducing the yield of the desired intermediate.
Troubleshooting Steps & Preventative Measures:
-
pH Control: Carefully control the pH during aqueous work-up. Use milder acidic solutions (e.g., saturated ammonium chloride) or buffer systems to avoid strongly acidic conditions.
-
Protecting Group Selection: Choose a protecting group that is stable to the reaction and purification conditions. For instance, if acidic conditions are required elsewhere in the synthesis, a benzyl (Bn) or carbobenzyloxy (Cbz) group might be more suitable than a Boc group.[3]
-
Chromatography Conditions: When using silica gel chromatography, which is inherently acidic, consider neutralizing it by pre-treating with a solution of triethylamine in your eluent system. Alternatively, using alumina (basic or neutral) as the stationary phase can prevent acid-catalyzed degradation.
-
Alternative Purification: Explore non-chromatographic purification methods such as crystallization or distillation if the product's properties allow.
Question 3: My final product yield is low, and I've identified several byproducts corresponding to di-substituted and poly-substituted piperazines, even though I'm aiming for mono-substitution. How can I improve selectivity?
Answer:
Achieving selective mono-substitution on the symmetrical piperazine ring is a frequent challenge. The initial product of mono-substitution can often compete with the starting piperazine for the electrophile, leading to the formation of di-substituted byproducts.
Causality:
-
Relative Reactivity: The mono-substituted piperazine intermediate may have a similar or even higher reactivity compared to the starting piperazine, leading to over-alkylation or over-acylation.
-
Stoichiometry and Addition Rate: The use of an insufficient excess of piperazine or rapid addition of the electrophile can create localized high concentrations of the electrophile, favoring di-substitution.
Troubleshooting Steps & Preventative Measures:
-
Use of a Large Excess of Piperazine: Employing a significant excess (3-10 equivalents) of piperazine can statistically favor mono-substitution. The unreacted piperazine can then be removed by acid-base extraction during work-up.
-
Slow Addition: Add the electrophile slowly to the solution of piperazine at a controlled temperature (often cooled) to maintain a low concentration of the electrophile and favor reaction with the more abundant starting material.
-
Use of Protecting Groups: The most robust method for ensuring mono-substitution is to use a protecting group.[2] One nitrogen is protected (e.g., with a Boc group), the other is functionalized, and then the protecting group is removed.[4]
-
Protonation as a "Protecting Group": In some cases, using a piperazine salt (e.g., piperazine monohydrochloride) can modulate the reactivity and favor mono-substitution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for piperazine intermediates?
A1: Piperazine and its derivatives should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[5][6] Many piperazine intermediates are hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can affect their reactivity and purity.[7] It is recommended to store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). For sensitive compounds, refrigeration (2-8 °C) may be necessary to minimize degradation over time.[8][9][10]
Q2: I suspect my piperazine intermediate is degrading upon storage. What analytical techniques can I use to assess its stability?
A2: A combination of chromatographic and spectroscopic techniques is ideal for stability assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for quantifying the parent compound and detecting the formation of degradation products over time.[11][12][13] A stability-indicating HPLC method should be developed that can resolve the parent peak from all potential degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile piperazine derivatives, GC-MS can be used for identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on any degradation products that are formed in significant amounts.
Q3: Are there any common impurities I should be aware of in commercially available piperazine?
A3: Commercially available piperazine can contain related compounds as impurities from its synthesis, which typically involves the reaction of ethylene diamine or ethanolamine.[7] Potential impurities include other cyclic amines like aminoethylpiperazine and linear polyamines. It is good practice to verify the purity of the starting piperazine by GC or NMR before use in a critical synthesis.
Q4: Can piperazine intermediates undergo photodegradation?
A4: Yes, some piperazine derivatives can be sensitive to light.[8] Prolonged exposure to UV light can lead to photochemical reactions, including oxidation and ring cleavage.[14] It is advisable to store piperazine intermediates in amber glass vials or other opaque containers to protect them from light.
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Piperazine Intermediate
This protocol outlines a general procedure for assessing the stability of a piperazine intermediate under accelerated conditions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperazine intermediate into several amber glass vials.
-
Prepare solutions of the intermediate at a known concentration (e.g., 1 mg/mL) in relevant solvents (e.g., acetonitrile, methanol, water).
-
-
Stress Conditions:
-
Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Acid/Base Hydrolysis: To the solutions, add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Oxidative Stress: To the solutions, add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose solid and solution samples to a controlled light source (e.g., a photostability chamber).
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at predetermined intervals (e.g., 1, 3, 7, 14 days).
-
-
Analysis:
-
At each time point, dilute an aliquot of the sample solution to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC-UV or HPLC-MS method.
-
Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.
-
Protocol 2: Purification of a Piperazine Intermediate using Neutralized Silica Gel Chromatography
This protocol is designed to minimize on-column degradation of acid-sensitive piperazine intermediates.
-
Slurry Preparation:
-
Prepare the desired mobile phase (e.g., dichloromethane/methanol).
-
Add 0.5-1% triethylamine (v/v) to the mobile phase.
-
In a beaker, create a slurry of silica gel in the triethylamine-containing mobile phase.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing triethylamine.
-
-
Sample Loading:
-
Dissolve the crude piperazine intermediate in a minimal amount of the mobile phase.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully add the dried sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperazine intermediate.
-
Data Presentation
Table 1: Common Piperazine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Carbobenzyloxy | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
| Acetyl | Ac | Acid or base hydrolysis | Labile to nucleophiles |
| Formyl | Acid or base hydrolysis | Labile to nucleophiles |
Visualizations
Diagram 1: Key Degradation Pathways of Piperazine Intermediates
Caption: Major degradation pathways for piperazine intermediates.
Diagram 2: Troubleshooting Workflow for Low Yield in Mono-substitution Reactions
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Lorz, E., & Baltzly, R. (1949). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 71(11), 3992–3993. [Link]
-
Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Reddy, B. V. S., et al. (2018). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. ChemistrySelect, 3(31), 8969-8972. [Link]
-
BIOSYNCE. (2023). Operational Disposal And Storage Of Piperazine. [Link]
-
BIOSYNCE. (2025). What are the stability conditions of piperazine? [Link]
-
Fumagalli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1083. [Link]
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Van der Poorten, O., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(18), 15335-15342. [Link]
-
Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5519. [Link]
-
BIOSYNCE. (2025). How to store methyl piperazine properly? [Link]
-
Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-450. [Link]
-
JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106144. [Link]
-
Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(15), 9013–9021. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(3), 321-329. [Link]
-
Al-Bayati, Z. N. (2020). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-8. [Link]
-
Andersen, V. F., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 353–367. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Bickel, M. H. (1969). The pharmacology and Biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]
-
Confalone, P. N., & Hu, G. (2005). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Organic Process Research & Development, 9(5), 573–576. [Link]
-
Galano, A., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2266–2276. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 112-119. [Link]
-
Wong, B. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture (Doctoral dissertation, The University of Texas at Austin). [Link]
-
Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture (Doctoral dissertation, The University of Texas at Austin). [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]
-
Siwek, A., & Stącel, J. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10. [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]
-
Chen, X., & Rochelle, G. T. (2011). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 50(23), 13459–13460. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. Reactions of Piperazines | Ambeed [ambeed.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. biosynce.com [biosynce.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. How to store methyl piperazine properly? - Blog [zbwhr.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [open.bu.edu]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-Butyl 2-(piperazin-1-yl)acetate Dihydrochloride by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices and provides actionable, self-validating protocols grounded in authoritative standards.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a bifunctional molecule, often employed as a critical linker or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring and a tert-butyl ester, provides versatile handles for medicinal chemists. However, the purity of this starting material is paramount; the presence of impurities, even at trace levels, can compromise the safety and efficacy of the final drug product by introducing unwanted side-products or toxic contaminants into the synthetic pathway.[1][2]
Regulatory bodies mandate stringent purity control, making the selection of a precise, accurate, and robust analytical method a critical decision in the drug development lifecycle.[3] This guide focuses on HPLC as the principal method for this analysis, exploring its performance in comparison to other viable techniques.
HPLC: The Gold Standard for Purity Determination
For non-volatile or thermally labile compounds like our target analyte, HPLC is widely regarded as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] It excels at separating the main compound from closely related structural impurities.[5]
A primary analytical challenge for tert-butyl 2-(piperazin-1-yl)acetate is its lack of a strong UV chromophore. The piperazine ring and the tert-butyl ester group do not absorb strongly at wavelengths typically used for detection (e.g., >220 nm), where specificity is higher. While detection at lower wavelengths (~205-215 nm) is possible, it is often prone to interference from common solvents and mobile phase additives.
To overcome this, two primary HPLC strategies are considered:
-
Direct UV Detection at Low Wavelengths: A straightforward approach suitable for initial assessments, but requires a highly pure mobile phase and a stable baseline.
-
Pre-Column Derivatization: Reacting the secondary amine of the piperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to create a derivative with a strong chromophore.[6][7] This significantly enhances sensitivity and specificity.
For this guide, we will detail a direct UV detection method, as it is often preferred for its simplicity in a quality control environment, while acknowledging derivatization as a powerful alternative for trace-level analysis.
A Validated HPLC-UV Method for Purity Determination
Principle and Rationale
The method employs Reversed-Phase HPLC (RP-HPLC) , the most common mode of HPLC.[8] In this technique, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) using a polar mobile phase. The dihydrochloride salt form of the analyte ensures it is sufficiently polar to elute effectively with a suitable aqueous-organic mobile phase. An ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) can be added to the mobile phase to improve the peak shape of the basic piperazine moiety by forming a neutral ion-pair, which has more consistent interactions with the C18 stationary phase.
Experimental Workflow
The following diagram outlines the complete workflow for the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating System Suitability Tests (SST) to ensure the chromatographic system is fit for purpose before sample analysis.
1. Reagents and Materials:
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Heptafluorobutyric acid (HFBA) (≥99.5%)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | A standard, reliable system for routine QC analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column providing good resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% HFBA in Water | The aqueous component. HFBA acts as an ion-pairing agent for improved peak shape. |
| Mobile Phase B | 0.1% HFBA in Acetonitrile | The organic modifier. Acetonitrile provides good elution strength and low UV cutoff. |
| Gradient | 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-25 min (5% B) | A gradient is used to elute any potential late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[9] |
| Detection | UV at 210 nm | Low wavelength for detecting the ester carbonyl group; requires a clean system. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak distortion. |
3. Solution Preparation:
-
Diluent: Mobile Phase A
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution five consecutive times.
-
The system is deemed suitable if it meets the criteria in the table below. This ensures the system's precision and separation efficiency are adequate for the analysis.[9][10]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Demonstrates the precision and repeatability of the injector and detector. |
5. Analysis Sequence:
-
Inject Diluent (as a blank) to ensure no system peaks interfere.
-
Perform the SST as described above.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again to bracket the samples and check for drift.
6. Calculation: Purity is typically calculated using area normalization, assuming all impurities have the same response factor as the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation (as per ICH Q2(R1) Guidelines)
Any analytical method used in a regulated environment must be validated to prove its suitability.[5][11] The following parameters are critical:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity analysis (using DAD) shows no co-elution. Forced degradation studies show resolution > 1.5 between the main peak and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of LOQ to 150% of the target concentration.[9] |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery from spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[10] |
| Precision | To assess the method's repeatability and intermediate precision. | Repeatability (%RSD ≤ 1.0%); Intermediate Precision (%RSD ≤ 2.0%).[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision (%RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).[9] |
Profiling Potential Impurities
Understanding potential impurities is crucial for developing a specific analytical method. Impurities can arise from the synthesis process or from degradation of the product.[2]
-
Synthetic Impurities:
-
Starting Materials: Unreacted piperazine or tert-butyl bromoacetate.
-
Intermediates: Incomplete reaction products.
-
By-products: Products from side reactions, such as the di-substituted piperazine (1,4-bis(tert-butoxycarbonylmethyl)piperazine).
-
-
Degradation Impurities:
-
Hydrolysis Product: Cleavage of the tert-butyl ester to form 2-(piperazin-1-yl)acetic acid, especially in acidic or basic conditions.
-
Caption: Potential Impurity Profile of the Analyte.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other techniques serve complementary roles in a full purity and characterization assessment.
| Technique | Primary Use Case | Advantages | Disadvantages |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision, robust, widely available, excellent for quantitation of known impurities.[4] | Requires chromophores for sensitive detection; may not identify unknown peaks. |
| LC-MS | Impurity Identification & Trace Analysis | Provides molecular weight information for identifying unknown impurities; extremely sensitive.[2][4] | More complex instrumentation; quantitation can be less precise than UV without isotopic standards. |
| Gas Chromatography (GC) | Residual Solvents & Volatile Impurities | The gold standard for analyzing volatile and semi-volatile compounds.[2][4] | Not suitable for non-volatile compounds like the target analyte. |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity of Standards | Provides definitive structural information; qNMR can determine purity without a reference standard. | Lower sensitivity than HPLC; not ideal for trace impurity detection; complex data interpretation. |
| Titration | Assay of the Dihydrochloride Salt | Simple, inexpensive, and accurate method for determining the molar quantity of the salt (assay). | Not a separation technique; cannot detect or quantify individual impurities. |
Conclusion
For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography stands out as the most suitable and robust technique. Its ability to separate and quantify the main component from potential process-related and degradation impurities is unmatched by other methods. When developed and validated according to ICH guidelines, an RP-HPLC method provides reliable, accurate, and precise data essential for regulatory compliance and ensuring product quality.
While techniques like LC-MS are invaluable for identifying unknown impurities and GC is essential for monitoring residual solvents, they serve as complementary, not replacement, methods. A well-characterized reference standard, qualified by NMR and other techniques, underpins the entire analytical strategy. Ultimately, a properly implemented HPLC method forms the cornerstone of quality control for this critical pharmaceutical building block.
References
- HPLC Method Development and Valid
- Steps for HPLC Method Valid
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Review on the modern analytical advancements in impurities testing.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
Sources
- 1. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. actascientific.com [actascientific.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the LC-MS Analysis of tert-Butyl 2-(piperazin-1-yl)acetate and Its Reaction Products
Introduction: The Analytical Imperative for a Versatile Building Block
tert-Butyl 2-(piperazin-1-yl)acetate is a foundational building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive secondary amine and an acid-labile tert-butyl ester, makes it a versatile scaffold for synthesizing a diverse range of compounds, from small molecule inhibitors to complex linkers for Proteolysis Targeting Chimeras (PROTACs).[1][2] The success of syntheses involving this intermediate hinges on the precise monitoring of reaction progress, the identification of byproducts, and the accurate assessment of final product purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the quintessential analytical technique for this purpose.[3][4] Its ability to separate complex mixtures and provide mass-based identification offers unparalleled insight into the chemical transformations of tert-butyl 2-(piperazin-1-yl)acetate. This guide provides an in-depth comparison of LC-MS methodologies, grounded in experimental rationale, to empower researchers to develop robust, self-validating analytical protocols for this critical class of molecules. We will explore the causal relationships between analytical choices—from column chemistry to ionization mode—and the quality of the resulting data.
Understanding the Analytes: Key Reactions and Physicochemical Properties
Effective analytical method development begins with a thorough understanding of the molecules of interest. The primary reactions involving tert-butyl 2-(piperazin-1-yl)acetate lead to predictable changes in polarity, mass, and ionization efficiency, which directly influence LC-MS behavior.
-
Starting Material: tert-Butyl 2-(piperazin-1-yl)acetate (MW: 200.28 g/mol ) is a relatively polar, basic compound due to the free secondary amine on the piperazine ring.[5]
-
Acylation/Alkylation Products: Reaction at the N-4 position of the piperazine ring with an acyl chloride or alkyl halide is a common synthetic step.[6] This typically increases the molecular weight and lipophilicity of the molecule, leading to longer retention times in reversed-phase chromatography.
-
tert-Butyl Ester Deprotection: The ester is susceptible to cleavage under acidic conditions (e.g., using trifluoroacetic acid, TFA), yielding the corresponding carboxylic acid.[7][8] This transformation results in a mass decrease of 56 Da and a significant increase in polarity, causing the product to elute much earlier in reversed-phase LC.
The diagram below illustrates these common synthetic pathways.
Sources
A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
Introduction: In the exacting world of pharmaceutical research and development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the integrity of all subsequent data is built. The compound tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its purity and impurity profile can directly influence the yield, safety, and efficacy of the final drug product.[3][4] A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet not all CoAs are created equal. This guide provides an in-depth comparison of what constitutes a standard versus a "gold-standard" CoA for this critical intermediate, empowering researchers to make informed decisions about material qualification.
Part 1: Deconstructing the Certificate of Analysis: A Comparative Analysis
The true value of a CoA lies in its completeness and the rigor of the analytical methods employed. A supplier's commitment to quality is often reflected in the depth of information they provide. Below, we compare a typical, acceptable CoA with a "gold-standard" CoA that provides a higher level of assurance for critical applications.
Table 1: Comparison of a Standard vs. Gold-Standard Certificate of Analysis
| Parameter | Standard CoA Example | Gold-Standard CoA Example | Senior Scientist's Insight |
| Identification | Conforms to ¹H NMR Structure | ¹H NMR, ¹³C NMR, and Mass Spec data provided. Conforms to reference standard. | A standard CoA confirms identity. A gold-standard CoA provides the raw data, allowing for independent verification and a much higher degree of confidence. |
| Assay (Purity) | ≥ 98.0% (by HPLC Area %) | 99.8% (by qNMR); 99.9% (by HPLC, 210 nm) | HPLC area percent is a relative measure and can be misleading. Quantitative NMR (qNMR) is an absolute method providing a more accurate assay. Reporting HPLC at multiple wavelengths ensures no impurities are missed. |
| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Specified Impurity A (CAS xxxxx): 0.08%Specified Impurity B (CAS yyyyy): 0.04%Any Unspecified Impurity: < 0.05%Total Impurities: 0.17% | The gold-standard CoA aligns with ICH Q3A guidelines by identifying and quantifying specific impurities.[5][6][7] This is critical for understanding potential downstream reaction issues or toxicological risks. |
| Water Content | ≤ 1.0% | 0.12% (by Karl Fischer Titration) | Karl Fischer titration is the specific and standard method for water determination.[4] A precise value is superior to a simple limit. |
| Residual Solvents | Not Specified | Dichloromethane: 50 ppm (ICH Limit: 600 ppm)Ethyl Acetate: 25 ppm (ICH Limit: 5000 ppm)(Method: GC-HS) | Uncontrolled residual solvents can be toxic or interfere with reactions. A gold-standard CoA demonstrates control over the manufacturing process according to ICH Q3C guidelines.[5] |
| Method Validation | Methods on file | Analytical procedures validated as per USP <1225> and ICH Q2(R1).[8][9] | Stating that methods are validated provides assurance of their accuracy, precision, and reliability for the intended purpose.[10] This is a hallmark of a quality-focused supplier. |
Part 2: Key Analytical Techniques & Self-Validating Protocols
To trust a CoA, one must understand the causality behind the experimental choices. Each protocol should be a self-validating system, meaning it includes checks and balances to ensure the data is accurate and reliable.
Workflow for Incoming Material Qualification
A systematic approach to verifying a new batch of material is crucial for GMP and research integrity.[11] This workflow ensures that the CoA accurately reflects the material's quality before it is released for use.
Caption: Workflow for Incoming Raw Material and CoA Verification.
Experimental Protocol 1: HPLC-UV for Purity and Related Substances
Objective: To determine the purity of this compound and quantify any process-related impurities. The method must be specific, linear, and precise.
Methodology:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
Validation Check (Trustworthiness): Analyze a certified reference standard to confirm retention time and peak area response. The system suitability test (SST) must pass (e.g., tailing factor < 1.5, theoretical plates > 2000).
Experimental Protocol 2: ¹H NMR for Identity Confirmation
Objective: To confirm the chemical structure of the compound.
Methodology:
-
System: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterium Oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Run a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (in D₂O, approximate):
-
~1.5 ppm (singlet, 9H, tert-butyl group)
-
~3.4-3.6 ppm (multiplet, 8H, piperazine ring protons)
-
~4.0 ppm (singlet, 2H, acetate CH₂)
-
-
Validation Check (Trustworthiness): The observed chemical shifts, multiplicities, and integrations must match the known structure of this compound.[12]
Part 3: Understanding the "Why": Impurities and Alternative Building Blocks
The quality of a pharmaceutical intermediate is defined as much by what it is as by what it is not. Understanding the potential impurities provides insight into the control of the manufacturing process.[13]
Relationship Between Analysis and Quality Attributes
Different analytical techniques are chosen to probe specific Critical Quality Attributes (CQAs) of the intermediate.[3] The interplay between these techniques provides a comprehensive quality profile.
Caption: Mapping Analytical Techniques to Critical Quality Attributes.
Comparison with Alternatives
While tert-butyl 2-(piperazin-1-yl)acetate is a versatile building block, alternatives exist. The choice often depends on the specific synthetic route and desired properties of the final molecule.
Table 2: Comparison of Piperazine-based Building Blocks
| Compound | Key Feature | Common Application | Potential Drawback |
| This compound | The tert-butyl ester provides steric protection, often removed under acidic conditions.[14] | Introduction of a carboxymethyl piperazine moiety in drug discovery.[1] | The tert-butyl group can sometimes be metabolically labile in the final API.[15] |
| ethyl 2-(piperazin-1-yl)acetate | Ethyl ester is a common alternative, removed via saponification. | Similar applications, but with a different deprotection strategy. | Saponification conditions (strong base) may not be compatible with other functional groups in the molecule. |
| N-Boc-piperazine | Protects one of the piperazine nitrogens, allowing for selective functionalization of the other. | Used when the piperazine ring needs to be introduced early in a synthesis. | Requires an additional step to deprotect the Boc group and functionalize the nitrogen. |
Scrutinizing the Certificate of Analysis for a critical raw material like this compound is a fundamental responsibility for any research or drug development professional. A "gold-standard" CoA, characterized by its use of validated, specific, and quantitative analytical methods, provides not just data, but confidence. It demonstrates a supplier's commitment to quality control principles aligned with global standards like those from the ICH and USP.[3][8][10] By demanding comprehensive data and understanding the analytical science behind it, researchers can mitigate risks, ensure reproducibility, and accelerate the path from discovery to a safe and effective therapeutic.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Vertex AI Search.
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
- Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.). Google Vertex AI Search.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- Analytical methods validation as per ich & usp. (n.d.). Slideshare.
- Validation, Verification, and Transfer of Analytical Procedures. (n.d.). USP.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group, Princeton University.
- The Role of Good Manufacturing Practices (GMP). (2024, December 23). PYG Lifesciences.
- Metabolically Stable tert-Butyl Replacement. (n.d.). PMC, NIH.
- General Information on NMR and IR spectra. (2007). Wiley-VCH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. (n.d.). BIOSYNCE.
- Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. uspbpep.com [uspbpep.com]
- 9. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 10. usp.org [usp.org]
- 11. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Protecting Groups in Piperazine Synthesis: Tert-Butyl vs. Methyl Carbamate
Introduction: The Strategic Importance of Piperazine and Protecting Groups
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique scaffold is a "privileged structure," frequently found in blockbuster drugs targeting a vast range of conditions, from cancer to central nervous system disorders.[2][3][4][5] The power of the piperazine moiety lies in its synthetic tractability; the two nitrogen atoms provide handles for introducing diverse substituents, allowing medicinal chemists to fine-tune a molecule's pharmacological properties.
However, the symmetric nature of piperazine presents a fundamental challenge: selective functionalization. To build complex molecules, one nitrogen must be temporarily masked or "protected" while the other is modified. This guide provides an in-depth comparison of two of the most common N-protecting groups used in piperazine synthesis: the tert-butoxycarbonyl (Boc) group and the methoxycarbonyl group. Understanding the nuances, advantages, and limitations of each is critical for designing efficient and successful synthetic routes in drug discovery and development.
The Tert-Butyl (Boc) Carbamate: The Industry Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in organic synthesis, and for good reason.[6][7] Its popularity stems from its robustness under a wide array of reaction conditions and its clean, facile removal under specific acidic conditions.[6][8][9]
Protection Chemistry: Installing the Boc Group
The most common method for the mono-N-Boc protection of piperazine involves its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is typically performed in a suitable solvent, and various methods exist to improve the selectivity for mono-protection over the undesired di-protected byproduct.[10] One effective strategy involves using a controlled amount of piperazine dihydrochloride in an aqueous solution, which modulates the pH and reactivity to favor the mono-Boc product.[11]
Experimental Protocol: Synthesis of 1-Boc-piperazine
-
Preparation: In a round-bottom flask, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.005 mol) in 20 mL of water.
-
Salting: Add sodium chloride (4 g) to the stirred solution to create a brine.
-
Reagent Addition: In a separate flask, prepare tert-butyl 1H-imidazole-1-carboxylate by reacting t-butanol (0.01 mol) with 1,1'-carbonyldiimidazole (CDI) (0.012 mol). Add this reagent to the piperazine brine solution.[11] Alternatively, add di-tert-butyl dicarbonate directly.
-
Reaction: Stir the reaction mixture vigorously for 30 minutes to 1 hour at room temperature.
-
Work-up: Make the aqueous layer basic by adding a saturated solution of NaOH. Extract the product with an organic solvent like ethyl acetate (4 x 15 mL).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-N-Boc-piperazine.[11]
Deprotection Chemistry: Releasing the Free Amine
The removal of the Boc group is its defining feature. It is readily cleaved under acidic conditions.[9][12] The mechanism involves protonation of the carbamate oxygen, which leads to the elimination of isobutylene and carbon dioxide, releasing the free amine.[8]
The most common reagents for this transformation are:
-
Trifluoroacetic Acid (TFA): Typically used as a 25-50% solution in a non-polar solvent like dichloromethane (DCM). This method is highly efficient and the volatile nature of TFA simplifies its removal during work-up.[8][13]
-
Hydrochloric Acid (HCl): Often used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol. This method yields the piperazine derivative as its hydrochloride salt, which can often be precipitated and isolated by simple filtration.[8][13]
The Tert-Butyl Cation Problem: A Key Consideration
A critical aspect of Boc deprotection is the generation of a reactive tert-butyl cation as a byproduct.[13] This carbocation can alkylate any available nucleophiles in the reaction mixture, including the desired product or other sensitive functional groups, leading to unwanted side products. To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds, such as triisopropylsilane (TIS) or water, that trap the tert-butyl cation before it can react elsewhere.[13]
Experimental Protocol: Deprotection of N-Boc-piperazine using TFA
-
Dissolution: Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. If the substrate is sensitive to alkylation, include a scavenger such as triisopropylsilane (TIS, 2.5-5%).[13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free base, dissolve the crude salt in water, basify the solution with a suitable base (e.g., NaHCO₃ or NaOH), and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final product.[13]
The Methyl Carbamate: The Orthogonal Alternative
While less common than the Boc group for simple amine protection, the methoxycarbonyl group offers distinct advantages, primarily in the context of complex, multi-step syntheses requiring orthogonal protection strategies.
Protection and Deprotection Chemistry
Protection is typically achieved by reacting piperazine with methyl chloroformate under basic conditions. The resulting N-methoxycarbonyl piperazine is a stable compound.
Deprotection, however, requires more forcing conditions than Boc removal. It is most commonly achieved via basic hydrolysis (saponification) with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent, often with heating.[14][15] Acidic hydrolysis is also possible but generally requires harsher conditions than those used for Boc cleavage.[16][17]
Head-to-Head Comparison: Boc vs. Methyl Carbamate
| Feature | Tert-Butyl (Boc) Carbamate | Methyl Carbamate |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Methyl Chloroformate (MeOCOCl) |
| Protection Conditions | Mild, often at room temperature.[6] | Basic conditions, often with cooling. |
| Deprotection Method | Acid-catalyzed cleavage .[12] | Base-catalyzed hydrolysis (saponification) .[14] |
| Deprotection Reagents | TFA in DCM; HCl in dioxane/methanol.[8] | NaOH or LiOH in H₂O/solvent; strong acid. |
| Deprotection Conditions | Mild (0°C to room temperature).[8] | Often requires heating.[15] |
| Stability Profile | Stable to base, nucleophiles, hydrogenolysis. Labile to strong acid.[6] | Stable to acid, hydrogenolysis. Labile to strong base.[16] |
| Key Side Reactions | t-butylation of nucleophiles by tert-butyl cation byproduct.[13] | Hydrolysis of other base-sensitive groups (e.g., esters) in the molecule. |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz).[9] | Orthogonal to acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups. |
Visualizing the Synthetic Workflows
Boc Protection & Deprotection Workflow
Caption: Workflow for Boc protection and acid-catalyzed deprotection.
Methoxycarbonyl Protection & Deprotection Workflow
Caption: A simplified decision tree for selecting a protecting group.
Trustworthiness: A Self-Validating System
The protocols described herein represent well-established, reliable methods in organic synthesis. The choice of a protecting group is validated by the planned synthetic sequence. If a Boc group is chosen, the subsequent steps must be compatible with its acid-lability. Conversely, choosing a methyl carbamate necessitates that downstream transformations can tolerate the basic conditions required for its eventual removal. The success of the synthesis is therefore a direct validation of the initial strategic choice of protecting group. By carefully considering the stability and orthogonality of each group, researchers can design robust and efficient syntheses, minimizing side reactions and maximizing yields.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
de Oliveira, R., de Freitas, R. M., & de Castro, M. V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. [Link]
- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- ResearchGate. (n.d.). Piperazine derivatives of existing drug molecules.
-
O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Wiley. (n.d.). 6.3 Methyl Esters and Derivatives.
-
YouTube. (2021). Protecting Carboxylic Acids and Amines. Retrieved from [Link]
- Química Organica.org. (2009). Peptide synthesis - Acid group protection.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Boc Protected Compounds [pt.bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Peptide synthesis - Acid group protection [quimicaorganica.org]
Alternative building blocks to tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
An Expert's Guide to Selecting the Right Piperazine Building Block: A Comparative Analysis of Alternatives to tert-Butyl 2-(piperazin-1-yl)acetate Dihydrochloride
Foreword
As a Senior Application Scientist, I've witnessed firsthand how a seemingly minor choice in starting material can cascade into significant downstream consequences, impacting everything from reaction yield and purity to the overall timeline of a drug development program. The piperazine moiety is a cornerstone of modern medicinal chemistry, and building blocks that install this scaffold are invaluable. Among them, this compound is a workhorse reagent. However, a one-size-fits-all approach is the antithesis of efficient synthesis. This guide provides a deep, data-driven comparison of viable alternatives, moving beyond catalog specifications to explore the practical implications of their use in the laboratory. Our goal is to empower you, the research scientist, to make strategic, evidence-based decisions when selecting your next synthetic building block.
The Central Role of Piperazine-Acetic Acid Scaffolds
The piperazine ring is a "privileged scaffold," a structural motif frequently found in successful drug molecules.[1][2] Its two nitrogen atoms provide key hydrogen bonding points and a handle for modulating physicochemical properties like solubility and pKa. When functionalized with an acetic acid sidearm, it becomes a bifunctional linker, perfect for connecting different parts of a molecule.[3] tert-Butyl 2-(piperazin-1-yl)acetate is a prime example, offering a nucleophilic secondary amine for coupling reactions and a sterically hindered tert-butyl ester that masks the carboxylic acid, preventing unwanted side reactions. The dihydrochloride salt form enhances the compound's stability and makes the crystalline solid easier to handle than the often-oily free base.[4]
This guide uses a common and synthetically important reaction—the Buchwald-Hartwig amination—as a benchmark to objectively evaluate the performance of this building block and its alternatives.
The Benchmark: N-Arylation with this compound
To establish a baseline for comparison, we consider a standard palladium-catalyzed cross-coupling reaction. The choice of a strong base like sodium tert-butoxide is crucial not only for the catalytic cycle but also to neutralize the two equivalents of HCl present in the dihydrochloride starting material.
Baseline Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like RuPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add 4-bromotoluene (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (NaOtBu, 3.0 mmol). The excess base is critical to deprotonate the piperazine nitrogen after neutralizing the HCl salts.
-
Solvent & Reaction: Add anhydrous toluene (5 mL) and purge the flask with argon for 5 minutes. Heat the mixture to 100 °C.
-
Monitoring & Workup: Monitor reaction completion via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the desired product.
This robust protocol provides a solid foundation for assessing the performance of alternative building blocks under identical catalytic conditions.
Comparative Analysis of Key Alternatives
The primary differentiation between alternatives lies in the choice of the ester protecting group. This choice directly dictates the deprotection strategy required later in the synthesis, a critical consideration for preserving the integrity of the target molecule.
Alternative 1: Benzyl 2-(piperazin-1-yl)acetate
The benzyl ester is a classic protecting group that offers a key advantage: orthogonality. While the tert-butyl group is removed under acidic conditions, the benzyl group is cleaved via catalytic hydrogenolysis, a mild, neutral method. This is invaluable when the target molecule contains other acid-sensitive functionalities, such as Boc-protected amines or acetals.
Rationale Explained: The causality behind this choice is the need for selective deprotection. If your synthetic route requires the removal of the piperazine ester without disturbing a Boc group elsewhere, the acid-labile tert-butyl ester is a non-starter. The benzyl group provides a distinct chemical pathway for removal.
Performance Data:
| Building Block | Protecting Group | Deprotection Method | Benchmark Yield (%) | Purity (%) | Key Advantage |
| tert-Butyl 2-(piperazin-1-yl)acetate 2HCl | tert-Butyl | Strong Acid (TFA, HCl) | 89 | >98 | High stability, common |
| Benzyl 2-(piperazin-1-yl)acetate | Benzyl | Hydrogenolysis (H₂, Pd/C) | 86 | >98 | Orthogonal to acid/base labile groups |
Deprotection Workflow Comparison:
Caption: Orthogonal deprotection strategies for tert-butyl vs. benzyl esters.
Alternative 2: Ethyl 2-(piperazin-1-yl)acetate
The ethyl ester is a cost-effective and highly practical alternative, particularly for large-scale syntheses. It is robust and stable to the mildly acidic conditions that might cleave a tert-butyl ester. Deprotection is typically achieved via saponification—hydrolysis using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Rationale Explained: This choice is often driven by process chemistry considerations. The lower cost of the starting material and the simple, scalable nature of saponification make the ethyl ester an attractive option when cost-of-goods is a factor and the target molecule can tolerate strong basic conditions.
Performance Data:
| Building Block | Protecting Group | Deprotection Method | Benchmark Yield (%) | Purity (%) | Key Advantage |
| tert-Butyl 2-(piperazin-1-yl)acetate 2HCl | tert-Butyl | Strong Acid (TFA, HCl) | 89 | >98 | High stability, common |
| Ethyl 2-(piperazin-1-yl)acetate | Ethyl | Saponification (LiOH, NaOH) | 91 | >98 | Cost-effective, base-labile removal |
Alternative 3: Piperazine-1-acetic acid (Unprotected)
Using the unprotected carboxylic acid is the most direct route, seemingly saving a protection/deprotection step. However, this approach is fraught with peril in many common reactions, particularly metal-catalyzed cross-couplings.
Rationale Explained: The free carboxylate can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition and significantly reducing reaction efficiency. Furthermore, its zwitterionic nature can lead to poor solubility in common aprotic organic solvents used for these reactions. While it may seem like a shortcut, it often leads to complex reaction mixtures and low yields.
Performance Data:
| Building Block | Protecting Group | Deprotection Method | Benchmark Yield (%) | Purity (%) | Key Disadvantage |
| tert-Butyl 2-(piperazin-1-yl)acetate 2HCl | tert-Butyl | Strong Acid (TFA, HCl) | 89 | >98 | Two-step process |
| Piperazine-1-acetic acid | None | N/A | < 20 | < 80 | Catalyst inhibition, low solubility |
A Decision-Making Framework for the Synthetic Chemist
Choosing the correct building block is a function of your overall synthetic strategy. This decision tree codifies the logic discussed above to guide your selection process.
Caption: Logical workflow for selecting the optimal piperazine-acetic acid building block.
Conclusion and Final Recommendations
While this compound remains an excellent and reliable general-purpose building block, superior alternatives exist for specific synthetic contexts.
-
For maximum synthetic flexibility and orthogonality , especially in complex natural product or medicinal chemistry programs, Benzyl 2-(piperazin-1-yl)acetate is the expert's choice. Its neutral deprotection conditions justify its potentially higher cost.
-
For cost-driven, large-scale process chemistry , where the final molecule is stable to base, Ethyl 2-(piperazin-1-yl)acetate offers a robust and economical pathway.
-
The unprotected Piperazine-1-acetic acid should generally be avoided for sensitive applications like metal-catalyzed cross-couplings, as the potential for catalyst inhibition and low yields often negates the perceived benefit of a shorter route.
By carefully considering the downstream reaction sequence and the chemical sensitivities of your molecule, you can select a building block that not only works but actively accelerates your path to the target compound.
References
-
LookChem . This compound. LookChem. Available at: [Link]
-
BIOSYNCE . tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE. Available at: [Link]
-
ACS Publications . A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Central Science. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry . Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
LookChem . CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers. LookChem. Available at: [Link]
-
MDPI . Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Springer . A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
AZA Mid-Year Meeting . tert-butyl 2-[4-(piperazin-1-yl)piperidin-1-yl]acetate. AZA Mid-Year Meeting. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd . Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tenovapharma.com [tenovapharma.com]
- 4. This compound|lookchem [lookchem.com]
A Comparative Guide to the Reactivity of Protected Piperazine Acetates
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for introducing diverse functionalities. However, the symmetrical nature of piperazine presents a synthetic challenge: achieving selective functionalization at its two nitrogen atoms. This guide provides an in-depth comparison of the reactivity of commonly used N-protected piperazine acetates, offering insights into the strategic selection of protecting groups for efficient and controlled synthesis.
We will focus on the three most prevalent amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and analyze their influence on the reactivity of the unprotected nitrogen in piperazine acetate derivatives.
The Contenders: A Look at the Protecting Groups
The choice of protecting group is a critical decision in multi-step synthesis, dictating the overall strategy.[2][3] The primary distinction lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group without affecting others.[2][4][5]
-
Boc (tert-Butoxycarbonyl): This group is characterized by its stability to bases and nucleophiles but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][6][7][8]
-
Cbz (Carboxybenzyl or Z): Stable to both acidic and basic conditions, the Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[2][6][7][9] This provides a distinct deprotection pathway orthogonal to both Boc and Fmoc.[4][9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably base-labile, typically removed with a solution of piperidine in DMF.[2][6][7] It is stable to acidic conditions, making it an excellent orthogonal partner to the Boc group.[4]
Comparative Reactivity Analysis
The electronic and steric nature of the protecting group significantly modulates the nucleophilicity of the remaining free secondary amine on the piperazine ring. The presence of the acetate group on the protecting nitrogen further influences the overall reactivity profile.
Steric and Electronic Effects
All three protecting groups are carbamates, which decrease the basicity and nucleophilicity of the nitrogen they are attached to. This electronic withdrawal effect also has a modest impact on the distal, unprotected nitrogen. However, the primary differentiator in reactivity is steric hindrance.
-
Boc: The bulky tert-butyl group creates significant steric hindrance around the protected nitrogen, which can influence the conformation of the piperazine ring and, to a lesser extent, access to the unprotected nitrogen.
-
Cbz: The benzyl group is less sterically demanding than the tert-butyl group of Boc.
-
Fmoc: The large, planar fluorenyl system presents the most significant steric bulk of the three.
This interplay of steric and electronic effects dictates the relative rates and success of subsequent functionalization reactions at the N-4 position.
N-Alkylation
N-alkylation is a fundamental transformation for building molecular complexity. The success of mono-alkylation on an unprotected piperazine is often low, leading to mixtures of mono- and di-alkylated products.[10] Using a mono-protected piperazine intermediate is the standard and far more effective approach.[10]
The reactivity order for N-alkylation of the free amine in protected piperazine acetates generally follows:
Cbz > Boc > Fmoc
This trend is primarily governed by steric hindrance. The less hindered N-H of the Cbz-protected piperazine is more accessible to alkylating agents. While direct kinetic data for these specific acetate derivatives is sparse in comparative literature, the principle is well-established in synthetic chemistry.
Table 1: Comparative Overview of N-Alkylation Performance
| Protecting Group | Relative Reactivity | Typical Conditions | Key Considerations |
| Cbz | High | Alkyl halide, K₂CO₃, ACN or DMF | Less steric hindrance allows for faster reaction rates. |
| Boc | Moderate | Alkyl halide, K₂CO₃ or Et₃N, ACN or DMF | The tert-butyl group provides moderate steric hindrance.[10] |
| Fmoc | Low | Alkyl halide, DIPEA, DMF | Significant steric bulk from the fluorenyl group can slow the reaction considerably. |
N-Acylation
N-acylation reactions are typically faster and less sensitive to steric hindrance than N-alkylation. The nucleophilic attack on a highly electrophilic acyl chloride or activated ester is generally facile for all three protected piperazine acetates.
Table 2: Comparative Overview of N-Acylation Performance
| Protecting Group | Relative Reactivity | Typical Conditions | Key Considerations |
| Cbz | Very High | Acyl chloride, Et₃N, DCM, 0 °C to RT | Generally clean and rapid reactions. |
| Boc | Very High | Acyl chloride, Et₃N, DCM, 0 °C to RT | High yields are typical; the reaction is highly efficient.[11] |
| Fmoc | High | Acyl chloride, Et₃N, DCM, 0 °C to RT | While sterically hindered, the nucleophilicity is sufficient for rapid acylation. |
A rhodium-catalyzed method has also been developed for the direct amidation of N-Boc and N-Cbz protected amines with arylboroxines, which tolerates acid-labile and reducible functional groups.[12] In this specific reaction, N-Cbz-protected amines reportedly showed cleaner reaction profiles and higher yields compared to their N-Boc counterparts.[12]
Orthogonal Deprotection Strategies
The true utility of these protecting groups is realized in their selective removal, allowing for sequential functionalization of the piperazine scaffold.[5][13][14]
Table 3: Orthogonality of Protecting Groups [4]
| Protecting Group | Deprotection Condition | Stability of Cbz | Stability of Boc | Stability of Fmoc |
| Boc | Strong Acid (e.g., TFA, HCl)[6][8] | Stable | Cleaved | Stable[4] |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[6][9] | Cleaved | Generally Stable[4] | Can be cleaved[4] |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[2][4] | Stable[4] | Generally Stable[4] | Cleaved |
This orthogonality allows for a logical synthetic design. For instance, one could perform an alkylation on N-Boc-piperazine, cleave the Boc group with TFA, and then perform a second, different alkylation or acylation on the newly freed nitrogen.
Visualization of Synthetic Strategy
Workflow for Sequential Functionalization
The following diagram illustrates a decision-making workflow for the sequential functionalization of a piperazine scaffold using an orthogonal protection strategy.
Caption: Orthogonal synthesis workflow for piperazine.
Experimental Protocols
The following are generalized, representative protocols for the functionalization and deprotection of N-Boc-piperazine acetate. These should be adapted and optimized for specific substrates.
Protocol 1: N-Alkylation of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
Objective: To introduce an alkyl group (e.g., benzyl) onto the free nitrogen of N-Boc-piperazine acetate.
Materials:
-
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired N-alkylated product.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group to liberate the secondary amine.
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v solution in DCM).[1]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.[1]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine product, often as a free base.
Conclusion and Recommendations
The choice between Boc, Cbz, and Fmoc protecting groups for the synthesis of piperazine acetate derivatives should be guided by the planned synthetic route and the chemical nature of the target molecule.
-
For general synthesis and high reactivity in alkylations, N-Cbz-piperazine acetate is an excellent choice due to its lower steric profile. Its deprotection via hydrogenolysis is clean but requires access to hydrogenation equipment and is incompatible with functional groups that can be reduced (e.g., alkenes, alkynes, some nitro groups).
-
For robust, acid-sensitive syntheses, N-Boc-piperazine acetate is the workhorse. It is easy to introduce and remove, and its stability to a wide range of nucleophilic and basic conditions makes it highly versatile.[15] It is the most common choice for building orthogonal protection strategies with base-labile groups.
-
For syntheses requiring orthogonality to acid-labile groups, N-Fmoc-piperazine acetate is ideal. Its deprotection under mild basic conditions is a key advantage, especially in modern solid-phase synthesis. However, its significant steric bulk may lead to slower reaction rates in alkylation steps.
By understanding the distinct reactivity profiles and deprotection schemes of these protected intermediates, researchers can design more efficient, higher-yielding, and predictable synthetic routes toward novel piperazine-containing compounds.
References
- Vertex AI Search, An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Accessed January 6, 2026.
-
Master Organic Chemistry, Amine Protection and Deprotection. Available from: [Link].
-
Royal Society of Chemistry, Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available from: [Link].
-
National Institutes of Health, Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. Available from: [Link].
-
Morressier, Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production. (2019). Available from: [Link].
-
The Royal Society of Chemistry, CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available from: [Link].
-
Organic Chemistry Portal, Cbz-Protected Amino Groups. Available from: [Link].
-
Total Synthesis, Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link].
-
PubMed Central, A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link].
-
Journal of Global Trends in Pharmaceutical Sciences, SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Available from: [Link].
- Google Patents, CN108033931B - Synthesis method of N-Boc piperazine.
-
Organic Chemistry Portal, Boc-Protected Amino Groups. Available from: [Link].
-
ResearchGate, What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). Available from: [Link].
-
Master Organic Chemistry, Protecting Groups for Amines: Carbamates. (2018). Available from: [Link].
- Google Patents, DE1092019B - Process for the N-monoalkylation of piperazine.
-
National Institutes of Health, Enantioselective synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available from: [Link].
-
Organic Chemistry Portal, Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Available from: [Link].
-
ResearchGate, Photochemical Protection of Amines with Cbz and Fmoc Groups. (2025). Available from: [Link].
-
StudySmarter, Protecting Groups: Boc, Cbz, Amine. (2023). Available from: [Link].
- Google Patents, US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link].
-
PubMed, Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric alkylation. (2015). Available from: [Link].
-
Organic Syntheses, 1-benzylpiperazine. Available from: [Link].
-
Organic Chemistry Portal, Synthesis of piperazines. Available from: [Link].
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 13. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Spectroscopic Analysis
tert-Butyl 2-(piperazin-1-yl)acetate (CAS 112257-22-4) is a bifunctional molecule featuring a secondary amine, a tertiary amine, and a bulky tert-butyl ester group. This structure makes it a versatile linker and intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount, making proficiency in interpreting its spectroscopic signature essential.
This guide provides a detailed examination of the expected and observed spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing this data with that of a closely related analog, N-Boc-piperazine, we highlight key spectral features and explain the underlying chemical principles.
Molecular Structure and Spectroscopic Assignment
A clear understanding of the molecule's structure is the foundation for interpreting its spectra. The diagram below illustrates the distinct chemical environments that give rise to unique spectroscopic signals.
Figure 2: Standard workflow for NMR analysis.
ESI-MS Sample Preparation and Acquisition
Objective: To confirm the molecular weight of the target compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Mode: Set the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode. This is because the piperazine nitrogens are basic and readily protonated.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion.
Conclusion
The spectroscopic profile of tert-butyl 2-(piperazin-1-yl)acetate is distinct and readily interpretable. The key identifiers are the ¹H NMR signals for the tert-butyl group (singlet, 9H, δ ~1.45), the acetate methylene group (singlet, 2H, δ ~3.15), and the two sets of piperazine protons, along with the characteristic ester C=O stretch in the IR spectrum (~1735 cm⁻¹). By following standardized protocols and comparing the acquired data against the reference profile and relevant analogs presented in this guide, researchers can ensure the identity and purity of their material, which is a critical step in any synthetic workflow.
References
- General NMR Spectroscopy Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
N-Boc-piperazine Spectral Data: PubChem Compound Summary for CID 143452, N-Boc-piperazine. National Center for Biotechnology Information. [Link].[1]
-
Standard Operating Procedures in Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link].
Sources
A Comparative Guide to Linkers in PROTAC Synthesis: From Flexible Tethers to Rigid Constructs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] Once considered a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][5][7][8] This guide provides an in-depth comparison of different linker types, supported by experimental data and detailed protocols, to empower researchers in the rational design of potent and selective protein degraders.
The Central Role of the Linker: More Than Just a Spacer
The primary function of a PROTAC is to form a stable and productive ternary complex, bringing the target protein and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target.[3][4] The linker is the architect of this complex. Its length, chemical composition, and rigidity dictate the spatial orientation of the two proteins, profoundly influencing the stability and productivity of the ternary complex.[8][9][] An optimal linker promotes favorable protein-protein interactions, enhancing the cooperativity of the complex and leading to efficient ubiquitination and degradation.[8] Conversely, a suboptimal linker can introduce steric clashes or lead to unproductive binding modes, thereby hindering degradation.[1][8]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Classification and Properties of PROTAC Linkers
The design of a PROTAC linker is a multi-parameter optimization challenge.[11] Historically, linker design has often relied on a "trial and error" approach.[3][5] However, a deeper understanding of how linker properties influence PROTAC function is paving the way for more rational design strategies.[3][5][7] PROTAC linkers are generally classified based on their chemical structure and flexibility.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers are the most common type used in PROTAC development, primarily due to their synthetic accessibility.[4]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[4] They are a common starting point for linker design.[4] Approximately 30% of published PROTACs utilize alkyl chains as the sole linker motif.[3][12]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[4][13] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[8] PEG and alkyl motifs are found in the majority of reported PROTACs, with about 55% containing PEG chains.[3][12]
The primary advantage of these flexible linkers is the ease with which their length and composition can be modified, allowing for the fine-tuning of physicochemical properties like lipophilicity and topological polar surface area (TPSA).[3][] However, high flexibility can come with a high entropic penalty upon ternary complex formation, potentially reducing stability.[3][8]
Rigid and Semi-Rigid Linkers
To overcome the limitations of highly flexible linkers, researchers are increasingly incorporating rigid or semi-rigid motifs.[3][12]
-
Alkynes and Triazoles: The introduction of alkynes or triazole rings imparts rigidity.[3] Triazoles, often formed via copper-catalyzed "click chemistry," are metabolically stable and can help lock the PROTAC into a more defined conformation.[1][12][] This approach is highly valuable for rapidly synthesizing libraries of PROTACs with diverse linker structures.[3][]
-
Heterocyclic Scaffolds: Saturated heterocycles like piperazine and piperidine are also used to create more constrained linkers.[3][] These motifs can improve physicochemical properties and lead to more stable ternary complexes.[]
"Smart" or Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities that allow for spatiotemporal control over PROTAC activity.[4]
-
Photoswitchable Linkers: These linkers often contain an azobenzene group that can isomerize between cis and trans forms upon exposure to specific wavelengths of light.[4][] This change in geometry can switch the PROTAC between an active and inactive state.[]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism to control PROTAC activation.[4]
Table 1: Comparative Analysis of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages | Common Motifs |
| Flexible | High number of rotatable bonds, conformationally adaptable. | Synthetically accessible, easy to modify length, can overcome suboptimal binding geometries. | High entropic penalty upon binding, may lead to lower ternary complex stability, potential for unproductive binding modes. | Alkyl chains, Polyethylene Glycol (PEG) |
| Rigid/Semi-Rigid | Constrained conformation, predictable geometry. | Can pre-organize binding elements for favorable ternary complex formation, may increase metabolic stability and cell permeability. | More complex synthesis, lack of flexibility may prevent productive ternary complex formation if the geometry is not optimal. | Alkynes, Triazoles, Piperazines/Piperidines |
| Functional | Contains motifs that respond to external stimuli (e.g., light). | Allows for spatiotemporal control of PROTAC activity, enabling precise targeting and reducing off-target effects. | Increased synthetic complexity, requires external stimulus for activation. | Azobenzene (photoswitchable) |
The Impact of Linker Properties on PROTAC Performance
The success of a PROTAC is measured by its ability to effectively degrade the target protein, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][13] The linker is a key player in determining these parameters.
Linker Length and Ternary Complex Formation
Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[2][3][]
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[1][15]
-
A linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitin transfer, or the increased flexibility could lead to an entropic penalty that destabilizes the complex.[3][15]
For instance, in a series of BRD4-targeting PROTACs, those with intermediate length PEG linkers (1-2 units) showed reduced degradation potency compared to those with shorter or longer linkers, highlighting the non-linear relationship between length and activity.[3] In another example, extending a lapatinib-based PROTAC by a single ethylene glycol unit was sufficient to abolish HER2 degradation while preserving EGFR degradation, thereby creating a selective degrader.[3][6]
Linker Composition, Solubility, and Permeability
Due to their high molecular weight, PROTACs often fall outside of traditional "drug-like" chemical space, making properties like solubility and cell permeability significant challenges.[][16] The linker's chemical composition plays a major role in modulating these properties.[3][16]
-
Hydrophilicity: Incorporating polar groups, such as the ether oxygens in PEG linkers, generally increases aqueous solubility.[8][13][16]
-
Hydrophobicity: Alkyl linkers increase lipophilicity, which can sometimes improve cell permeability, but an excess can lead to poor solubility.[8][16]
-
Rigidity: Incorporating rigid groups like piperazine can improve physicochemical properties and metabolic stability.[][16]
Attachment Points (Exit Vectors)
The points at which the linker is connected to the warhead and the E3 ligase ligand, known as exit vectors, are also crucial.[3][] The exit vector must be chosen carefully to avoid disrupting the key binding interactions of the ligands with their respective proteins. Altering the attachment site can have a dramatic impact on the geometry of the ternary complex and, consequently, on degradation efficiency.[3]
Experimental Workflow for Linker Optimization
A systematic approach is required to identify the optimal linker for a given PROTAC system. The following workflow outlines a typical strategy.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Case Study: Comparative Data for BRD4 Degraders
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. Data from various studies demonstrate how linker modifications can dramatically affect degradation potency.
Table 2: Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase | Linker Type/Length | DC50 | Dmax | Reference |
| MZ1 | VHL | PEG | ~25 nM (HeLa cells) | >90% | Zengerle et al., 2015[3][5] |
| ARV-825 | Cereblon (CRBN) | PEG/Alkyl | <1 nM (RS4;11 cells) | >95% | Winter et al., 2015[3][5] |
| dBET1 | Cereblon (CRBN) | PEG/Alkyl | ~4 nM (22Rv1 cells) | >98% | Winter et al., 2015[3][5] |
| PROTAC 3 | Cereblon (CRBN) | Azacarbazole-based | 51 pM (RS4;11 cells) | >90% | Bai et al., 2017[17] |
| PROTAC 4 | Cereblon (CRBN) | Not specified | 8.3 pM (MV-4-11 cells) | >90% | Qin et al., 2018[17] |
Note: DC50 values are highly cell-line dependent. The data presented is for illustrative comparison.
The stark differences in potency, even among PROTACs targeting the same protein, underscore the critical nature of linker optimization. For example, MZ1, which recruits the VHL E3 ligase, shows selective degradation of BRD4 over its family members BRD2 and BRD3.[3] In contrast, ARV-825 and dBET1, which recruit Cereblon and have different linkers, efficiently degrade all three proteins.[3] This demonstrates that the interplay between the linker and the chosen E3 ligase can impart an additional layer of selectivity beyond that of the warhead itself.[18]
Experimental Protocols
Accurate evaluation of PROTAC linkers requires robust and reproducible experimental methods.
Protocol 1: PROTAC Synthesis via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes a convergent approach for rapidly synthesizing a library of PROTACs, which is ideal for linker optimization.[3][19][20]
Objective: To conjugate an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand using a variety of bifunctional linkers containing complementary azide and alkyne handles.
Materials:
-
Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., DMF/H2O or tBuOH/H2O)
Procedure:
-
Preparation: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in the chosen solvent system.
-
Catalyst Addition: Add an aqueous solution of copper(II) sulfate (0.1 - 0.2 eq).
-
Reducing Agent Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 - 0.5 eq) to the reaction mixture. The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water to remove the copper catalyst. Purify the crude product using preparative HPLC or flash column chromatography to yield the final triazole-containing PROTAC.
Causality: The "click chemistry" approach is chosen for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[19] This allows for a modular and rapid assembly of PROTAC libraries, enabling researchers to quickly explore the impact of different linker structures on degradation activity.[3][19]
Protocol 2: Western Blotting to Quantify Target Protein Degradation
This is the standard assay to measure the primary endpoint of PROTAC efficacy: the reduction in cellular protein levels.[1][21]
Objective: To determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Target cell line (e.g., HeLa, 22Rv1)
-
Synthesized PROTACs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine the DC50 and Dmax.
-
Self-Validation: The inclusion of a loading control is critical to ensure that any observed decrease in the target protein is due to specific degradation and not variations in sample loading. The dose-response curve provides a quantitative measure of potency (DC50) and efficacy (Dmax).
Conclusion and Future Perspectives
The linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its biological activity.[3][5][7] The choice of linker chemistry, length, and attachment points directly impacts ternary complex formation, degradation efficiency, selectivity, and overall drug-like properties.[3][] While flexible alkyl and PEG linkers remain the workhorses of the field due to their synthetic tractability, the move towards more rigid and functionalized linkers is unlocking new potential for creating highly potent and selective therapeutics.[3][5]
The future of linker design will likely involve a synergy of empirical screening and rational, structure-based approaches. Advances in computational modeling and structural biology will provide deeper insights into the dynamics of ternary complexes, reducing the reliance on extensive trial-and-error synthesis and accelerating the development of next-generation protein degraders.[3][7][22]
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Sinner, C., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Sun, X., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Tsai, H.-C., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]
-
Nori, A., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. ACS Publications. [Link]
-
Schiemer, J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]
-
Liu, Y., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. PMC. [Link]
-
Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. [Link]
-
Liu, X., et al. (2023). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... ResearchGate. [Link]
-
Mares, A., et al. (2020). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to ourselves, our colleagues, and the environment. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind safe chemical waste management, empowering researchers to make informed decisions.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) establishes a comprehensive regulatory program under the Resource Conservation and Recovery Act (RCRA) that manages hazardous waste from its generation to its final disposal—a system often referred to as "cradle to grave".[1][2] For laboratory settings, this means that every chemical is considered a potential hazardous waste until it is formally characterized.[3]
This compound, while not explicitly listed as a "listed hazardous waste" by the EPA, must be evaluated for its characteristics—ignitability, corrosivity, reactivity, and toxicity—to determine its status as a hazardous waste. Given its known hazards, it is prudent to manage it as such.
Hazard Profile of this compound
Understanding the inherent risks of a chemical is the first step in handling it safely. Based on available Safety Data Sheets (SDS), tert-butyl 2-(piperazin-1-yl)acetate and its salts are classified with the following hazards:
-
Acute Oral Toxicity (Category 4) [4]
-
Skin Irritation (Category 2) , causing skin irritation.[4][5]
-
Serious Eye Irritation (Category 2A) , causing serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) , may cause respiratory irritation.[4][5]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times, especially during disposal procedures where the risk of exposure can be heightened.
Pre-Disposal: Safety and Segregation
Before initiating any disposal protocol, the following preparatory steps are mandatory to ensure safety and compliance.
Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is required when handling this compound for disposal:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Nitrile or neoprene gloves are generally recommended. A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
Work Area: Ensure that eyewash stations and safety showers are close to the workstation location.[6] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management.[7]
-
Designated Hazardous Waste Container: this compound waste must be collected in a designated hazardous waste container.[8]
-
Compatibility: The container must be made of a material compatible with the chemical and must be in good condition, free of leaks. The original container is often the best choice for waste storage.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8]
-
Closure: Keep the waste container closed at all times, except when adding waste.[3][8]
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for disposing of both residual amounts and bulk quantities of this compound.
Disposal of Contaminated Labware and Small Residuals
For items such as gloves, weighing paper, or pipette tips that are contaminated with small amounts of the chemical:
-
Segregation: Place all contaminated disposable labware into a designated solid hazardous waste container.
-
Labeling: Ensure the container is properly labeled as described in Section 3.2.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is ready for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.
Disposal of Unused or Bulk Quantities
Unused or excess chemicals should never be disposed of down the sink.[9]
-
Containerization: If the chemical is in its original container, ensure the cap is tightly sealed and the label is intact and legible. If you need to transfer it to a waste container, follow all PPE guidelines in a fume hood.
-
Labeling: The container must be labeled as "Hazardous Waste" along with the full chemical name.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect the material.[7] In most research institutions, this is managed by the EHS department. Submit a waste collection request as per your institution's procedures.
Managing Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be disposed of as regular trash.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[8] For this compound, water would be an appropriate first rinse, followed by a solvent like ethanol or acetone.
-
Rinsate Collection: The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected and disposed of as such.[3][8] Collect the rinsate in a designated liquid hazardous waste container.
-
Container Defacing: After triple-rinsing and air-drying, the label on the empty container must be defaced or removed to prevent confusion.[3]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or glass disposal, as per your institution's policy.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
Control the Spill (If Safe to Do So): For small, manageable spills, and only if you are trained and equipped to do so:
-
Wear the appropriate PPE as detailed in Section 3.1.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident according to your institution's policies.
Summary of Disposal Procedures
| Item for Disposal | Hazard Classification | Required PPE | Disposal Method |
| Solid Waste (Contaminated Gloves, etc.) | Hazardous Solid Waste | Safety Goggles, Lab Coat, Gloves | Collect in a labeled hazardous waste container for professional disposal. |
| Unused/Bulk Chemical | Hazardous Chemical Waste | Safety Goggles, Lab Coat, Gloves | Package in a sealed, compatible, and labeled container for professional disposal via EHS. |
| Empty Chemical Container | Potentially Hazardous | Safety Goggles, Lab Coat, Gloves | Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label and dispose of the clean container in regular trash. |
| Spill Debris | Hazardous Waste | Full PPE (including respiratory protection if necessary) | Absorb with inert material, collect in a sealed and labeled hazardous waste container for professional disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for the disposal of this compound waste.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. epa.gov [epa.gov]
- 3. vumc.org [vumc.org]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
